molecular formula C8H13NO2 B123319 N-(4-Oxocyclohexyl)acetamide CAS No. 27514-08-5

N-(4-Oxocyclohexyl)acetamide

Número de catálogo: B123319
Número CAS: 27514-08-5
Peso molecular: 155.19 g/mol
Clave InChI: WZEMYWNHKFIVKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Oxocyclohexyl)acetamide is a versatile chemical intermediate of significant value in advanced chemical and pharmaceutical research. Its primary application is as a key reactant in the synthesis of 2-Pyrimidinecarbonitrile derivatives, which are investigated as potent falcipain inhibitors and antiparasitic agents for combating diseases like malaria . Furthermore, its structural motif serves as a critical core scaffold in medicinal chemistry for developing novel therapeutics. Recent scientific literature highlights its use in the design and synthesis of compound libraries aimed at activating the NFE2L1 pathway . Activation of this transcription factor is a promising therapeutic strategy for restoring proteostasis in neurodegenerative diseases, as it enhances proteasome synthesis and clears toxic protein aggregates . The compound also features in synthetic routes for complex molecules, underlining its utility in diverse research and development pipelines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(4-oxocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEMYWNHKFIVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337089
Record name N-(4-Oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27514-08-5
Record name 4-Acetamidocyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27514-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidocyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027514085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Oxocyclohexyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Oxocyclohexyl)acetamide: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Oxocyclohexyl)acetamide, a key bifunctional organic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and significant applications in drug development. Detailed methodologies for its synthesis and characterization are presented, supported by spectral data analysis. This document aims to be an essential resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical synthesis.

Chemical Structure and Identification

This compound is a derivative of cyclohexanone, featuring an acetamido group at the 4-position. Its structure combines the functionalities of a ketone and an amide, making it a versatile building block in organic synthesis.

DOT Script of the Chemical Structure:

N-(4-Oxocyclohexyl)acetamide_Structure Chemical Structure of this compound cluster_cyclohexane C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 H1 H N1->H1 C7 C N1->C7 O2 O C7->O2 C8 CH3 C7->C8

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4-Acetamidocyclohexanone, 4-(Acetylamino)cyclohexanone[1]
CAS Number 27514-08-5[1]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
Appearance Off-white to white solid/powder[2]
Melting Point 136-140 °C[2]
Boiling Point 359.1 ± 31.0 °C at 760 mmHg (Predicted)[1]
Solubility Soluble in methanol.[1]
Density 1.07 ± 0.1 g/cm³ (Predicted)[1]

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Spectroscopic DataKey Features and InterpretationReference(s)
¹H NMR Expected signals include a singlet for the acetyl methyl protons, a multiplet for the cyclohexyl methine proton attached to the nitrogen, and multiplets for the cyclohexyl methylene protons. The amide proton would appear as a broad singlet. A spectrum is available on ChemicalBook.[3]
¹³C NMR Expected signals include a peak for the carbonyl carbon of the ketone, a peak for the carbonyl carbon of the amide, a peak for the acetyl methyl carbon, and several peaks for the carbons of the cyclohexane ring.[2]
Infrared (IR) Spectroscopy Characteristic absorption bands would include a strong C=O stretching vibration for the ketone (around 1710 cm⁻¹), another strong C=O stretching for the amide (Amide I band, around 1640 cm⁻¹), and an N-H stretching vibration for the secondary amide (around 3300 cm⁻¹).[1][4][5]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 155. Common fragmentation patterns would involve cleavage alpha to the carbonyl groups and loss of the acetamido group.[1][6][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of N-(4-hydroxycyclohexyl)acetamide.

DOT Script of the Synthesis Workflow:

Synthesis_Workflow General Synthesis Workflow reactant N-(4-hydroxycyclohexyl)acetamide reaction Oxidation Reaction reactant->reaction oxidizing_agent Oxidizing Agent (e.g., PCC, Swern oxidation) oxidizing_agent->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction product This compound workup Reaction Workup and Purification (e.g., Extraction, Chromatography) workup->product reaction->workup

Caption: General workflow for the synthesis of this compound.

Experimental Procedure (General Protocol):

  • Dissolution: Dissolve N-(4-hydroxycyclohexyl)acetamide in a suitable anhydrous solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent. A common choice is pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine). The addition should be done portion-wise or dropwise at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction appropriately. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the chromium salts. For a Swern oxidation, an aqueous workup is performed.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[8]

DOT Script of Applications:

Applications_Logic Applications in Pharmaceutical Synthesis intermediate This compound pramipexole_synthesis Synthesis of Pramipexole intermediate->pramipexole_synthesis falcipain_inhibitor_synthesis Synthesis of Falcipain Inhibitors (2-Pyrimidinecarbonitrile derivatives) intermediate->falcipain_inhibitor_synthesis parkinsons Parkinson's Disease Treatment pramipexole_synthesis->parkinsons antiparasitic Antiparasitic Agents falcipain_inhibitor_synthesis->antiparasitic

Caption: Logical flow of this compound's use in drug synthesis.

Synthesis of Pramipexole

Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease.[8] this compound serves as a key starting material in some synthetic routes to Pramipexole.[8] The synthesis typically involves a series of reactions to construct the thiazole ring and introduce the propylamino group.

Synthesis of Falcipain Inhibitors

This compound is used as a reactant in the preparation of 2-pyrimidinecarbonitrile derivatives.[9] These derivatives have been investigated as inhibitors of falcipain, a cysteine protease found in Plasmodium falciparum, the parasite responsible for malaria.[9]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.[2]

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry. Its bifunctional nature allows for its use in the synthesis of a range of complex and vital drug molecules. A thorough understanding of its chemical properties, structure, and reaction methodologies is essential for its effective and safe utilization in research and development. This guide provides a consolidated resource to aid in these endeavors.

References

4-Acetamidocyclohexanone physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Acetamidocyclohexanone, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and spectral analysis to support its application in research and pharmaceutical manufacturing.

Core Physical and Chemical Properties

4-Acetamidocyclohexanone is a white solid organic compound. It is a key intermediate in the synthesis of various pharmaceuticals, including Pramipexole.[1] Its core properties are summarized in the tables below.

Identifiers and General Properties
PropertyValueReference
IUPAC Name N-(4-oxocyclohexyl)acetamide[2][3]
Synonyms 4-N-Acetyl-amino-cyclohexanone, this compound[1][2][4]
CAS Number 27514-08-5[1][2][3][4]
Molecular Formula C₈H₁₃NO₂[1][3][4]
Appearance White powder/solid[1]
Physicochemical Data
PropertyValueReference
Molecular Weight 155.19 g/mol [1][3][4]
Melting Point 136-140 °C[4][5]
Boiling Point 359.1 °C at 760 mmHg[1]
Density 1.071 g/cm³[1]
Solubility Soluble in alcohol, slightly soluble in water.[1]
Flash Point 168.9 °C[1]
Refractive Index 1.476[1]
Vapor Pressure 0.0 mmHg at 25°C[1]

Experimental Protocols

Synthesis of 4-Acetamidocyclohexanone via Oxidation of 4-Acetamidocyclohexanol

A common method for the synthesis of 4-Acetamidocyclohexanone is the oxidation of 4-acetamidocyclohexanol. The following protocol is adapted from established procedures.

Materials:

  • 4-acetamidocyclohexanol

  • Sodium hypochlorite (NaOCl) solution

  • Sodium bromide (NaBr)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

Procedure:

  • In a reaction vessel, dissolve 4-acetamidocyclohexanol in an appropriate organic solvent such as dichloromethane.

  • Add catalytic amounts of TEMPO and sodium bromide to the solution.

  • Cool the mixture in an ice bath and slowly add sodium hypochlorite solution dropwise while maintaining the temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude 4-Acetamidocyclohexanone can be purified by recrystallization from ethyl acetate to yield a white crystalline solid.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of 4-Acetamidocyclohexanone.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start 4-Acetamidocyclohexanol Reaction Oxidation Reaction Start->Reaction Reactants TEMPO, NaBr, NaOCl Reactants->Reaction Quench Quench with NaHCO3 Reaction->Quench Extraction Extraction with CH2Cl2 Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Recrystallization Recrystallization from Ethyl Acetate Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Product Pure 4-Acetamidocyclohexanone Drying->Product

Synthesis and Purification Workflow

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural confirmation of 4-Acetamidocyclohexanone.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (singlet), the methine proton at the 4-position (multiplet), and the methylene protons of the cyclohexanone ring (multiplets). The amide proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the amide, the methyl carbon of the acetyl group, the methine carbon at the 4-position, and the methylene carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:

  • N-H stretch: A medium to strong absorption band around 3300 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp absorption band around 1715 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption band around 1640 cm⁻¹.

  • N-H bend (amide II band): A medium absorption band around 1550 cm⁻¹.

  • C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 155.19.

  • Fragmentation: Common fragmentation patterns for ketones and amides would be observed. PubChem lists the top three peaks in the GC-MS spectrum as having m/z values of 43, 96, and 60.[3] The peak at m/z 43 likely corresponds to the [CH₃CO]⁺ acylium ion, a common fragment for N-acetyl groups.

Safety Information

4-Acetamidocyclohexanone is classified as an irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

References

N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5): A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This technical guide provides an in-depth analysis of the spectral data for N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectroscopic characterization.

Summary of Spectral Data

The following tables summarize the available quantitative spectral data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and ¹³C NMR Data

(Note: The following are predicted values and should be confirmed by experimental data.)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃~2.0Singlet3H
CH₂ (axial, adjacent to C=O)~2.2-2.4Multiplet2H
CH₂ (equatorial, adjacent to C=O)~2.4-2.6Multiplet2H
CH₂ (axial, adjacent to CH-NH)~1.4-1.6Multiplet2H
CH₂ (equatorial, adjacent to CH-NH)~2.0-2.2Multiplet2H
CH-NH~3.9-4.1Multiplet1H
NH~5.5-6.0Broad Singlet1H
¹³C NMR Predicted Chemical Shift (ppm)
C=O (ketone)~209
C=O (amide)~170
CH-NH~49
CH₂ (adjacent to C=O)~39
CH₂ (adjacent to CH-NH)~32
CH₃~24
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound has been recorded.[2]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch~3300 (broad)
C-H Stretch (sp³)~2850-2950
C=O Stretch (Ketone)~1715
C=O Stretch (Amide I)~1640
N-H Bend (Amide II)~1550
Mass Spectrometry (MS)

Mass spectrometry data is available for this compound.

Table 3: Mass Spectrometry Data

Parameter Value
Molecular Weight155.19 g/mol
Molecular FormulaC₈H₁₃NO₂
Major Fragment Ions (m/z)
Base Peak43
Second Highest96
Third Highest60

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Integration of the peaks in the ¹H NMR spectrum should be performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). The spectrum for this compound was recorded on a Bruker Tensor 27 FT-IR using an ATR-Neat (DuraSamplIR II) technique.[2]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak (M⁺) and the major fragment ions to aid in structural elucidation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Sample->IR Direct application (ATR) MS Mass Spectrometry Sample->MS Vaporization NMR_Data Structural Confirmation & Purity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data

References

An In-depth Technical Guide to N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-(4-Oxocyclohexyl)acetamide, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and analysis.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • 4-Acetamidocyclohexanone[1]

  • p-Acetamidocyclohexanone

  • 4-N-Acetyl-amino-cyclohexanone[2]

  • N-(4-ketocyclohexyl)acetamide

  • Acetamide, N-(4-oxocyclohexyl)-[1]

CAS Number: 27514-08-5

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₈H₁₃NO₂[1]
Molecular Weight155.19 g/mol [1]
AppearanceWhite to off-white solid/powder
Melting Point137 °C
Boiling Point359.1 ± 31.0 °C (Predicted)
Density1.07 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in Methanol

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the acylation of 4-aminocyclohexanone or the reductive amination of 1,4-cyclohexanedione.

Experimental Protocol: Acetylation of 4-Aminocyclohexanone

This protocol describes a general procedure for the synthesis of this compound by acetylating 4-aminocyclohexanone hydrochloride with acetic anhydride.

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane.

  • Base Addition: Cool the suspension in an ice bath and add pyridine (2.2 eq) dropwise.

  • Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 4-Aminocyclohexanone HCl in DCM B Add Pyridine at 0°C A->B C Add Acetic Anhydride at 0°C B->C D Stir at Room Temperature (12-16h) C->D E Quench with NaHCO₃ (aq) D->E F Separate Layers E->F G Extract Aqueous Layer with DCM F->G H Combine Organic Layers G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Filter J->K L Concentrate under Reduced Pressure K->L M Recrystallize (Ethyl Acetate/Hexane) L->M N This compound (Pure Product) M->N

Synthesis and Purification Workflow

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the acetyl and cyclohexyl protons.

  • General Experimental Conditions: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer.[3]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows distinct peaks for the carbonyl, amide, and cyclohexyl carbons.

  • General Experimental Conditions: A sample is dissolved in CDCl₃, and the spectrum is recorded on a 100 MHz NMR spectrometer.[3]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 155.19. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement.

Analytical Workflow

G cluster_analysis Analysis of this compound cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Method cluster_confirmation Confirmation A Purified Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (GC-MS) A->D E Thin-Layer Chromatography (TLC) A->E F Structural Elucidation B->F C->F D->F G Purity Assessment D->G E->G

References

An In-depth Technical Guide to the Solubility of N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Oxocyclohexyl)acetamide, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility profile based on the molecule's structural features and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound (CAS No. 27514-08-5) is a white to off-white solid organic compound with the molecular formula C8H13NO2.[1][2] Structurally, it features a polar acetamide group and a ketone functional group on a cyclohexane ring. This combination of polar groups with a moderately nonpolar carbocyclic ring suggests a nuanced solubility profile across various solvents.

Its primary significance lies in its role as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is a key intermediate in the production of pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome.[3] It also serves as a reactant in the synthesis of 2-pyrimidinecarbonitrile derivatives, which are being investigated as potential antiparasitic agents.[1][3][4] Understanding its solubility is therefore critical for process optimization, reaction condition selection, and purification in pharmaceutical manufacturing.

Solubility Profile of this compound

While quantitative solubility data for this compound is sparse in publicly available literature, a qualitative assessment suggests it is soluble in methanol.[1][5] Based on the principle of "like dissolves like," a hypothetical solubility profile can be predicted. The presence of the amide and ketone groups, capable of hydrogen bonding, suggests solubility in polar protic and aprotic solvents. The nonpolar cyclohexyl ring may afford some solubility in less polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe polar amide and ketone groups can form hydrogen bonds with water, but the nonpolar cyclohexane ring limits solubility.
MethanolPolar ProticSolubleThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the amide and ketone groups.[1][5]
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for compounds with amide groups.
Dimethylformamide (DMF)Polar AproticVery SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating this compound.
AcetonePolar AproticModerately SolubleAcetone's polarity should allow for dissolution, though perhaps to a lesser extent than more polar solvents like DMSO and DMF.
Dichloromethane (DCM)NonpolarSlightly SolubleThe nonpolar nature of DCM would primarily interact with the cyclohexane ring, with limited solvation of the polar functional groups.
Ethyl AcetateModerately PolarModerately SolubleThe ester group in ethyl acetate provides some polarity, which should allow for moderate solubility.
HexaneNonpolarInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule.

Note: This table presents predicted solubilities and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely used shake-flask method.

Objective: To quantitatively determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound (high purity, >98%)

  • Selected solvents (analytical grade or higher): Water, Methanol, Ethanol, DMSO, DMF, Acetone, Dichloromethane, Ethyl Acetate, Hexane

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Workflow for Solubility Determination

G Workflow for Experimental Solubility Determination A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D F Dilute filtered sample D->F E Prepare standard solutions and generate calibration curve (HPLC/UV-Vis) H Calculate solubility from calibration curve and dilution factor E->H G Analyze diluted sample F->G G->H

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Role in Pharmaceutical Synthesis

The solubility of this compound is a critical parameter in its application as a pharmaceutical intermediate. Proper solvent selection is essential for achieving optimal reaction kinetics, facilitating product isolation and purification, and ensuring high yields and purity of the final API.

Logical Relationship in API Synthesis

G Role of this compound in API Synthesis cluster_0 Starting Materials cluster_1 Process cluster_2 Outcome A This compound C Chemical Synthesis (Solvent Dependent) A->C B Other Reactants B->C D Crude API C->D E Purification (e.g., Crystallization) D->E F Final API (e.g., Pramipexole) E->F

Caption: A diagram showing the logical flow from this compound as a starting material to the final Active Pharmaceutical Ingredient (API).

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its molecular structure provides a strong basis for predicting its behavior in various solvents. For drug development and manufacturing processes, it is imperative that researchers and scientists perform experimental determinations to ascertain precise solubility data. The protocol outlined in this guide provides a robust framework for such investigations, which are essential for the efficient and effective use of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-(4-Oxocyclohexyl)acetamide. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and the structural assignment of the NMR signals.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a cyclohexanone ring with an acetamide functional group, presenting distinct features in its NMR spectra. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Chemical Structure

Figure 1. Chemical Structure of this compound

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the protons of the cyclohexane ring, the amide proton, and the acetyl methyl group. The chemical shifts and multiplicities are influenced by the electron-withdrawing effects of the ketone and amide functionalities.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.8 - 6.0br s1H-NH
~ 4.0 - 4.2m1HH-1
~ 2.2 - 2.4m4HH-3, H-5 (axial & equatorial)
~ 1.9 - 2.1m4HH-2, H-6 (axial & equatorial)
~ 2.0s3H-COCH₃

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and amide, the carbons of the cyclohexane ring, and the methyl carbon of the acetyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 210C=O (ketone, C-4)
~ 170C=O (amide)
~ 50C-1
~ 40C-3, C-5
~ 35C-2, C-6
~ 24-COCH₃

Experimental Protocol

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

Logical Workflow for Spectral Analysis

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (to Solvent Peak) C->D E ¹H Spectrum Analysis (Integration, Multiplicity, Coupling) D->E F ¹³C Spectrum Analysis (Chemical Shift Assignment) D->F G Structural Elucidation (Correlation of ¹H and ¹³C Data) E->G F->G caption Figure 2. Logical workflow for NMR spectral analysis.

Figure 2. Logical workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The predicted data and the detailed experimental protocol in this guide serve as a valuable resource for researchers in the synthesis and analysis of this and related compounds. Accurate acquisition and interpretation of NMR data are essential for confirming the identity and purity of this compound, thereby ensuring the integrity of subsequent research and development activities.

Spectroscopic Analysis of 4-Acetamidocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Acetamidocyclohexanone, a molecule of interest in pharmaceutical research and development, through the application of mass spectrometry and infrared (IR) spectroscopy. This document details the spectral data, outlines comprehensive experimental protocols, and presents a logical workflow for the characterization of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Mass Spectrum Data

The mass spectrum of 4-Acetamidocyclohexanone was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data is summarized in the table below.

PropertyValueReference
Molecular FormulaC8H13NO2--INVALID-LINK--[1]
Molecular Weight155.19 g/mol --INVALID-LINK--[1]
Major Fragment Ions (m/z)
Base Peak43--INVALID-LINK--[1]
Second Highest Peak96--INVALID-LINK--[1]
Third Highest Peak60--INVALID-LINK--[1]
Proposed Fragmentation Pathway

The fragmentation of 4-Acetamidocyclohexanone in mass spectrometry is proposed to follow a logical pathway initiated by the ionization of the molecule. The major observed fragments can be rationalized by cleavage of key bonds within the molecular ion.

fragmentation_pathway M 4-Acetamidocyclohexanone (M) m/z = 155 F43 [CH3CO]+ m/z = 43 (Base Peak) M->F43 α-cleavage F60 [C2H5NO]+ m/z = 60 M->F60 McLafferty Rearrangement F112 [M - CH3CO]+ m/z = 112 M->F112 α-cleavage F96 [C5H6NO]+ m/z = 96 F112->F96 Loss of NH2 analytical_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_results Characterization Sample 4-Acetamidocyclohexanone GCMS GC-MS Analysis Sample->GCMS ATR ATR-FTIR Analysis Sample->ATR MS_Data Mass Spectrum Data (m/z values) GCMS->MS_Data Frag Fragmentation Pathway Analysis MS_Data->Frag Structure Structural Confirmation Frag->Structure IR_Data IR Spectrum Data (Wavenumbers) ATR->IR_Data Func Functional Group Assignment IR_Data->Func Func->Structure

References

Synthesis of N-(4-Oxocyclohexyl)acetamide: A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Oxocyclohexyl)acetamide, a vital chemical intermediate, plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is a key building block in the development of drugs targeting a range of therapeutic areas. Notably, it is an essential precursor in the production of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] Furthermore, this compound serves as a critical reactant in the preparation of 2-pyrimidinecarbonitrile derivatives, which are under investigation as falcipain inhibitors for combating parasitic diseases such as malaria.[2][3][4] It is also recognized as an intermediate for Ramatroban and a metabolite of (trans-N-(4-nitroxycyclohexyl)acetamide).[3] This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to support researchers and professionals in the pharmaceutical field.

Physicochemical Properties

This compound (CAS RN: 27514-08-5) is typically a white crystalline powder with a melting point in the range of 136-140 °C. It is soluble in alcohols and slightly soluble in water.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number27514-08-5[2]
Molecular FormulaC₈H₁₃NO₂[5]
Molecular Weight155.19 g/mol [5]
AppearanceWhite powder[2][3]
Melting Point136-140 °C
SolubilitySoluble in alcohol, slightly soluble in water[3]

Synthetic Pathways

The synthesis of this compound predominantly proceeds through the oxidation of a precursor alcohol, N-(4-hydroxycyclohexyl)acetamide (also known as 4-acetamidocyclohexanol). This precursor is commonly synthesized via the catalytic hydrogenation of 4-acetamidophenol (paracetamol). Alternative routes include the direct acylation of 4-oxocyclohexanamine. This review will detail these primary synthetic strategies.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_main Main Synthetic Routes 4-Acetamidophenol 4-Acetamidophenol N-(4-Hydroxycyclohexyl)acetamide N-(4-Hydroxycyclohexyl)acetamide 4-Acetamidophenol->N-(4-Hydroxycyclohexyl)acetamide Catalytic Hydrogenation 4-Aminocyclohexanol 4-Aminocyclohexanol 4-Aminocyclohexanol->N-(4-Hydroxycyclohexyl)acetamide Acetylation This compound This compound N-(4-Hydroxycyclohexyl)acetamide->this compound Oxidation 4-Oxocyclohexanamine 4-Oxocyclohexanamine 4-Oxocyclohexanamine->this compound Direct Acylation Precursor_Synthesis 4-Acetamidophenol 4-Acetamidophenol N-(4-Hydroxycyclohexyl)acetamide N-(4-Hydroxycyclohexyl)acetamide 4-Acetamidophenol->N-(4-Hydroxycyclohexyl)acetamide H₂, Catalyst (e.g., Ru, Rh, Pd, Ni) High Pressure & Temp. Catalyst Catalyst TEMPO_Oxidation N-(4-Hydroxycyclohexyl)acetamide N-(4-Hydroxycyclohexyl)acetamide This compound This compound N-(4-Hydroxycyclohexyl)acetamide->this compound Oxidation Reagents TEMPO (cat.) NaBr (cat.) NaOCl (aq.) Jones_Oxidation N-(4-Hydroxycyclohexyl)acetamide N-(4-Hydroxycyclohexyl)acetamide This compound This compound N-(4-Hydroxycyclohexyl)acetamide->this compound Oxidation Jones_Reagent CrO₃, H₂SO₄ Acetone Direct_Acylation 4-Oxocyclohexanamine 4-Oxocyclohexanamine This compound This compound 4-Oxocyclohexanamine->this compound Acylation Reagents Acetic Anhydride or Acetyl Chloride

References

An In-depth Technical Guide to the Reactivity of Ketone and Amide Groups in N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Oxocyclohexyl)acetamide, a versatile bifunctional molecule, holds a pivotal position as a key intermediate in the synthesis of a wide array of pharmaceutical agents. Possessing both a reactive ketone and a stable amide functional group within its cyclohexyl framework, this compound presents unique opportunities and challenges in synthetic chemistry. This technical guide provides a comprehensive analysis of the distinct reactivity profiles of the ketone and amide moieties, detailing experimental conditions for their selective transformations. The document summarizes key quantitative data, provides detailed experimental protocols for representative reactions, and utilizes pathway diagrams to illustrate the underlying principles of its chemical behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes involving this important building block.

Introduction

This compound (CAS No. 27514-08-5) is a white solid organic compound with the molecular formula C₈H₁₃NO₂.[1][2][3] Its structure uniquely combines a cyclohexanone ring with an acetamido group at the 4-position. This arrangement of functional groups makes it a valuable intermediate in the pharmaceutical industry, notably in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease, and in the preparation of 2-pyrimidinecarbonitrile derivatives, which are being explored as potential antiparasitic agents.[4][5]

The synthetic utility of this compound is intrinsically linked to the differential reactivity of its ketone and amide functionalities. The ketone group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack and reduction. In contrast, the amide group is significantly less reactive due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. This inherent difference in reactivity allows for chemoselective transformations, where one functional group can be manipulated while the other remains intact under specific reaction conditions.

This guide will explore the reactivity of each functional group in detail, providing insights into reaction mechanisms, experimental protocols, and relevant quantitative data to aid in the strategic design of synthetic pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
Appearance White solid[4]
Melting Point ~137 °C[5]
CAS Number 27514-08-5[1]
Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons of the ketone and amide groups. The ketone carbonyl carbon (C=O) of a cyclohexanone ring typically appears significantly downfield, in the range of 208-212 ppm.[6][7][8] In contrast, the amide carbonyl carbon is expected to resonate further upfield, generally in the range of 170-175 ppm, due to the electron-donating effect of the nitrogen atom.[9][10][11][12] The remaining carbon signals of the cyclohexyl ring and the acetyl methyl group would appear in the aliphatic region of the spectrum.

Carbon Atom Predicted Chemical Shift (ppm)
Ketone C=O~210
Amide C=O~170
CH-N~50-60
CH₂ (adjacent to C=O)~40-45
CH₂ (adjacent to CH-N)~30-35
Acetyl CH₃~20-25
  • ¹H NMR: The ¹H NMR spectrum would display signals corresponding to the protons on the cyclohexyl ring, the N-H proton of the amide, and the methyl protons of the acetyl group. The protons on the carbons alpha to the ketone carbonyl would be expected to appear downfield in the aliphatic region. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The acetyl methyl group would give rise to a sharp singlet.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of the two carbonyl groups.

  • C=O Stretch (Ketone): A strong absorption band is expected in the region of 1715-1725 cm⁻¹, which is typical for a six-membered ring ketone.

  • C=O Stretch (Amide I Band): A strong absorption, known as the Amide I band, is anticipated around 1640-1660 cm⁻¹. This band is primarily due to the C=O stretching vibration of the amide group.[13][14]

  • N-H Bend (Amide II Band): Another characteristic amide absorption, the Amide II band, resulting from N-H bending and C-N stretching vibrations, is expected to appear around 1540-1560 cm⁻¹.[15][16]

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration should also be present.

Reactivity of the Ketone Group

The ketone functionality in this compound is the more reactive of the two carbonyl groups. It readily undergoes nucleophilic addition and reduction reactions.

Chemoselective Reduction

The selective reduction of the ketone to a secondary alcohol is a common and synthetically useful transformation. This can be achieved using mild reducing agents that do not affect the more stable amide group.

Experimental Protocol: Chemoselective Reduction of the Ketone

This protocol describes a general procedure for the selective reduction of the ketone in this compound to N-(4-hydroxycyclohexyl)acetamide using sodium borohydride.

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Expected Yield: High yields (typically >90%) are expected for this type of reduction.

G Ketone This compound Alcohol N-(4-hydroxycyclohexyl)acetamide Ketone->Alcohol NaBH4, MeOH

Caption: Chemoselective reduction of the ketone.

Reductive Amination

The ketone can undergo reductive amination to introduce a new amino substituent. This reaction involves the initial formation of an imine or enamine, which is then reduced in situ.

Experimental Protocol: Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.[17][18][19]

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DCE or DCM, add the primary amine (1.1 eq) followed by acetic acid (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

G Ketone This compound Amine N-(4-(alkylamino)cyclohexyl)acetamide Ketone->Amine 1. R-NH2, AcOH 2. NaBH(OAc)3

Caption: Reductive amination of the ketone.

Reactivity of the Amide Group

The amide group in this compound is significantly less reactive than the ketone. Its reactions, such as hydrolysis or reduction, typically require more forcing conditions.

Amide Hydrolysis

Hydrolysis of the amide bond to yield 4-aminocyclohexanone and acetic acid can be achieved under either acidic or basic conditions, usually with heating. The stability of the amide bond makes it resistant to hydrolysis under mild conditions.

Experimental Protocol: Amide Hydrolysis (Acidic Conditions)

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of the amide group.

  • Materials:

    • This compound

    • Aqueous hydrochloric acid (e.g., 6 M HCl)

    • Sodium hydroxide (NaOH) solution

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Suspend this compound in aqueous hydrochloric acid in a round-bottom flask.

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a sodium hydroxide solution to the desired pH.

    • Extract the product, 4-aminocyclohexanone, with a suitable organic solvent.

    • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to obtain the product.

G Amide This compound AminoKetone 4-Aminocyclohexanone Amide->AminoKetone H3O+, Δ

Caption: Acid-catalyzed hydrolysis of the amide.

Amide Reduction

Reduction of the amide to the corresponding amine, N-ethyl-4-oxocyclohexanamine, requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). Milder reagents like NaBH₄ are ineffective for this transformation.

Experimental Protocol: Amide Reduction

This protocol provides a general method for the reduction of the amide functionality using LiAlH₄. Caution: LiAlH₄ reacts violently with water and protic solvents.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate or a sequential quench with water and NaOH solution (Fieser workup)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a molar excess) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by distillation or chromatography as needed.

G Amide This compound Amine N-ethyl-4-oxocyclohexanamine Amide->Amine 1. LiAlH4, THF 2. H2O workup

Caption: Reduction of the amide to an amine.

Synthetic Applications and Logical Relationships

The differential reactivity of the ketone and amide groups allows for a logical and stepwise approach to the synthesis of more complex molecules.

G cluster_ketone Ketone Reactions cluster_amide Amide Reactions A This compound B N-(4-hydroxycyclohexyl)acetamide A->B Selective Reduction (e.g., NaBH4) C N-(4-aminocyclohexyl)acetamide derivative A->C Reductive Amination (e.g., R-NH2, NaBH(OAc)3) D 4-Aminocyclohexanone A->D Hydrolysis (e.g., H3O+, Δ) E N-ethyl-4-oxocyclohexanamine A->E Reduction (e.g., LiAlH4)

Caption: Synthetic pathways from this compound.

This diagram illustrates that the ketone can be selectively targeted for reduction or amination while preserving the amide. Conversely, more vigorous conditions are required to transform the amide group, which would likely also affect the ketone if it has not been protected. This understanding is crucial for designing multi-step syntheses.

Conclusion

This compound is a valuable bifunctional building block whose synthetic potential is unlocked through the careful and selective manipulation of its ketone and amide groups. The ketone's higher reactivity allows for a range of transformations under mild conditions, including reduction and reductive amination, leaving the robust amide group untouched. The amide, in turn, can be transformed through more forcing hydrolytic or reductive conditions. This technical guide has provided a detailed overview of these reactivities, complete with representative experimental protocols and predictive spectroscopic data. A thorough understanding of these principles will empower researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and important molecules.

References

N-(4-Oxocyclohexyl)acetamide: A Technical Guide to Emerging Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Oxocyclohexyl)acetamide, a versatile chemical intermediate, is a critical building block in the synthesis of established pharmaceuticals. This technical guide explores its core applications and delves into novel research avenues where this scaffold is poised to make a significant impact. We provide an in-depth analysis of its role in the development of treatments for neurodegenerative diseases and parasitic infections, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores potential applications in oncology, inflammation, and neuroprotection, highlighting the untapped potential of this compound in modern drug discovery.

Introduction

This compound (CAS: 27514-08-5) is a white crystalline powder with the molecular formula C₈H₁₃NO₂.[1][2] Its unique structure, featuring a cyclohexanone ring and an acetamide group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules.[3] Traditionally, its primary application has been as a key intermediate in the synthesis of the dopamine agonist Pramipexole, a frontline treatment for Parkinson's disease and Restless Legs Syndrome.[2] It also serves as a precursor to 2-pyrimidinecarbonitrile derivatives, which have been investigated as inhibitors of falcipain, a crucial enzyme in the life cycle of the malaria parasite, Plasmodium falciparum.[3][4]

This guide will first detail the established pharmaceutical applications of this compound, providing a foundation for its chemical utility. Subsequently, we will explore promising new frontiers of research where this compound and its derivatives are showing potential, including the development of novel kinase inhibitors for cancer therapy, cyclooxygenase (COX) inhibitors for inflammatory conditions, and new therapeutic agents for a range of neurodegenerative diseases.

Established Pharmaceutical Applications

The utility of this compound as a pharmaceutical intermediate is well-documented. Its role in the synthesis of Pramipexole and falcipain inhibitors highlights its adaptability in creating complex heterocyclic structures with significant therapeutic value.

Pramipexole Synthesis and Dopamine Agonism

Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[5] By stimulating these receptors in the brain, it compensates for the dopamine deficiency that underlies the motor symptoms of Parkinson's disease.[5] The synthesis of Pramipexole from this compound is a multi-step process that underscores the importance of this starting material.

Signaling Pathway of Pramipexole (Dopamine D2/D3 Receptor Agonism)

pramipexole_pathway pramipexole Pramipexole d2_d3_receptor Dopamine D2/D3 Receptor pramipexole->d2_d3_receptor Binds to gi_protein Gi Protein d2_d3_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Reduces production of pka Protein Kinase A (PKA) camp->pka Reduces activation of neuronal_activity Decreased Neuronal Excitability pka->neuronal_activity Leads to

Caption: Dopamine D2/D3 receptor signaling cascade initiated by Pramipexole.

Falcipain Inhibitors for Antimalarial Therapy

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of P. falciparum necessitates the development of new therapeutic agents. Falcipain-2 and falcipain-3 are cysteine proteases that play a critical role in the parasite's life cycle by degrading hemoglobin in the host's red blood cells.[6] this compound is a key starting material for the synthesis of 2-pyrimidinecarbonitrile derivatives, which have shown potent inhibitory activity against these enzymes.[6][7]

Mechanism of Falcipain Inhibition

falcipain_inhibition hemoglobin Host Hemoglobin falcipain Falcipain-2 / Falcipain-3 hemoglobin->falcipain Substrate amino_acids Amino Acids for Parasite falcipain->amino_acids Degrades to parasite_growth Parasite Growth & Proliferation amino_acids->parasite_growth inhibitor 2-Pyrimidinecarbonitrile Derivative inhibitor->falcipain Inhibits

Caption: Inhibition of hemoglobin degradation pathway by falcipain inhibitors.

Quantitative Data

The following table summarizes key quantitative data for derivatives of this compound in their respective therapeutic areas.

Compound ClassTargetParameterValueReference(s)
Pramipexole Dopamine D3 ReceptorKi0.5 nM[5]
Dopamine D2 ReceptorKi3.9 nM[5]
2-Pyrimidinecarbonitrile Derivatives Falcipain-2IC₅₀4.1 µM - 5.4 µM[8]
Falcipain-3IC₅₀4.9 µM - 6.3 µM[8]
P. falciparum (CQ-sensitive, 3D7)IC₅₀2.84 µM - 3.22 µM[8]
P. falciparum (CQ-resistant, W2)IC₅₀Single-digit µM[8]
Novel Acetamide Derivatives A549 (Lung Cancer Cell Line)IC₅₀<0.14 µM - 7.48 µM[9]
C6 (Glioma Cell Line)IC₅₀8.16 µM - 13.04 µM[9]
K562 (Leukemia Cell Line)IC₅₀2.27 µM - 2.53 µM[10]
HL-60 (Leukemia Cell Line)IC₅₀1.42 µM - 1.52 µM[10]
Cyclooxygenase-1 (ovine)IC₅₀30 µM (Celecoxib)[11]
Cyclooxygenase-2 (human)IC₅₀0.05 µM (Celecoxib)[11]

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from this compound are provided below.

Synthesis of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole (Pramipexole Precursor)

This protocol is adapted from patent literature and outlines the initial steps towards the synthesis of Pramipexole.[5]

Step 1: Preparation of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

  • To a solution of this compound (100 g) in acetic acid (500 ml), add bromine (41.35 ml) at 25-35°C.

  • Stir the reaction mixture for 45 minutes at 30-35°C.

  • Add thiourea (50 g) to the mixture.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • Cool the mixture and continue stirring for 2 hours at 25-35°C.

  • Filter the resulting solid, wash with acetone, and dry to obtain the title compound.

Step 2: Hydrolysis to 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

  • To N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (200 g) in water (200 ml), add aqueous sulfuric acid (67 g of sulfuric acid in 200 ml of water).

  • Heat the reaction mixture to reflux and stir for 10 hours.

  • Cool the mixture to 0-5°C and basify with aqueous sodium hydroxide solution.

  • Stir for 90 minutes at 25-30°C.

  • Filter the solid, wash with water, and dry to yield the diamine product.

Subsequent steps involve resolution of the racemic mixture and propylation of the amino group to yield Pramipexole.

General Procedure for the Synthesis of 2-Pyrimidinecarbonitrile Derivatives

This generalized protocol is based on the known reactivity of this compound in the synthesis of pyrimidine structures.[6][7]

  • This compound is used as a reactant in the preparation of these derivatives.[1][4]

  • A multi-component reaction involving an aldehyde, malononitrile, and an amidine hydrochloride (derived from this compound) can be employed.

  • The reaction can be carried out in a suitable solvent such as water or toluene, often with a base like sodium acetate or triethylamine.

  • Heating under reflux or using microwave irradiation can drive the reaction to completion.

  • The product typically precipitates upon cooling and can be purified by recrystallization from a suitable solvent like ethanol.

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of novel this compound derivatives against COX-1 and COX-2.[12][13][14]

  • Prepare solutions of COX-1 (ovine) and COX-2 (recombinant ovine or human) enzymes in a suitable buffer.

  • In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to each well.

  • Add the test compounds at various concentrations to the inhibitor wells. Reference inhibitors such as diclofenac or celecoxib should be used as positive controls.

  • Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

  • Initiate the reaction by adding a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) followed by arachidonic acid.

  • After a further incubation period (e.g., 2 minutes), measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Calculate the percentage inhibition and determine the IC₅₀ values.

Potential Applications in Novel Research

The structural features of this compound make it an attractive scaffold for the development of novel therapeutics beyond its established applications.

Kinase Inhibitors for Cancer Therapy

The acetamide moiety is a common feature in many approved small molecule kinase inhibitors.[] Novel derivatives of this compound could be synthesized and screened for activity against various kinases implicated in cancer progression. Research on other acetamide-containing compounds has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range.[9][10] The cyclohexanone ring of this compound offers a point for diversification to explore structure-activity relationships and optimize kinase selectivity.

Cyclooxygenase (COX) Inhibitors for Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes. The acetamide scaffold is present in some known COX inhibitors. By modifying the this compound core, it may be possible to develop novel and selective COX-2 inhibitors with improved safety profiles compared to traditional NSAIDs.[11][13]

Modulators of Neurodegenerative Pathways

Given its role in the synthesis of a key anti-Parkinsonian drug, the this compound scaffold is of particular interest for the development of new treatments for neurodegenerative diseases.[16] Research into other acetamide derivatives has shown potential in attenuating neuroinflammation and oxidative stress, key pathological features of diseases like Alzheimer's and Parkinson's.[16][17] The cyclohexyl ring can be functionalized to modulate properties such as blood-brain barrier permeability, a critical factor for CNS-targeting drugs.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive compounds derived from this compound.

experimental_workflow start This compound synthesis Derivative Synthesis (e.g., Kinase Inhibitor Scaffold) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_screening In Vitro Biological Screening (e.g., Kinase Assay, Cell Viability) purification->in_vitro_screening hit_identification Hit Identification (Active Compounds) in_vitro_screening->hit_identification hit_identification->synthesis No sar_optimization SAR Optimization hit_identification->sar_optimization Yes sar_optimization->synthesis lead_compound Lead Compound sar_optimization->lead_compound

Caption: A generalized workflow for the development of novel inhibitors.

Conclusion

This compound is a compound of significant industrial and academic interest. While its role as a key intermediate in the synthesis of Pramipexole and as a precursor to potential antimalarial agents is well-established, its potential as a scaffold for novel drug discovery is only beginning to be explored. The chemical tractability of its cyclohexanone and acetamide functionalities offers a rich platform for the generation of diverse chemical libraries. Future research focused on the derivatization of this compound holds considerable promise for the development of new therapies for cancer, inflammatory disorders, and neurodegenerative diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this versatile molecule.

References

N-(4-Oxocyclohexyl)acetamide: A Comprehensive Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with N-(4-Oxocyclohexyl)acetamide (CAS No. 27514-08-5). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory and development setting. All quantitative data has been summarized in structured tables, and detailed experimental protocols for hazard assessment are provided.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C8H13NO2[2][3]
Molecular Weight 155.19 g/mol [2][3]
CAS Number 27514-08-5[1][2]
Appearance Off-white solid[1]
Melting Point 136 - 140 °C (276.8 - 284 °F)[1]
Boiling Point No data available[1]
Solubility No data available[1]
Flash Point No data available[1]
Vapor Pressure No data available[1]
Density No data available
pKa No data available

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The GHS hazard classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS Hazard StatementSignal WordPictogramReference(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)[1][2]

The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]

Toxicological Information

A comprehensive toxicological profile for this compound is not yet fully established.[1]

Acute Toxicity:

  • Oral: No quantitative data (e.g., LD50) is available.

  • Dermal: No quantitative data (e.g., LD50) is available.

  • Inhalation: No quantitative data (e.g., LC50) is available. May cause respiratory irritation.[1][2]

Chronic Toxicity:

  • No information is available on the chronic effects of this compound in humans or animals.

Carcinogenicity:

  • There is no information available to indicate whether this compound is a carcinogen.[1]

Sensitization:

  • No information is available regarding the potential for skin or respiratory sensitization.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

  • Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid dust formation.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Store locked up.[1]

First-Aid Measures

In case of exposure, immediate first-aid measures should be taken.[1]

Table 3: First-Aid Measures for this compound

Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[1][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: No information available.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

  • Environmental Precautions: Should not be released into the environment.[1]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5]

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the skin and eye irritation potential of chemicals.

a) Skin Irritation Testing (based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[2]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate.[6]

  • Application of Test Substance: A fixed dose of this compound (as a solid or in an appropriate solvent) is applied directly to the surface of the epidermal model.[6]

  • Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and placed back into incubation.[6]

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, such as the MTT assay, which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[7]

b) Eye Irritation Testing (based on OECD Guideline 405)

This in vivo test is designed to determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for this test.

  • Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects.

  • Instillation of Test Substance: A single dose of this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The observed reactions are scored according to a standardized system to determine the level of irritation.

Role in Synthesis and Potential Biological Interactions

Currently, there is no direct evidence to suggest that this compound has its own biological activity or directly interacts with specific signaling pathways. Its primary role in the scientific literature is as a chemical intermediate in the synthesis of more complex molecules.[8]

Notably, it is used as a reactant in the preparation of 2-Pyrimidinecarbonitrile derivatives, which are investigated as falcipain inhibitors for their potential as antiparasitic agents.[8]

Below is a diagram illustrating the general workflow for safe laboratory handling of chemical intermediates like this compound.

SafeHandlingWorkflow General Laboratory Safety Workflow A Risk Assessment B Select & Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Weighing and Handling C->D E Reaction Setup D->E F Post-Reaction Workup E->F G Waste Disposal F->G H Decontamination of Glassware & Surfaces F->H I Remove PPE & Wash Hands G->I H->I

General Laboratory Safety Workflow

The following diagram illustrates the role of this compound as a precursor in chemical synthesis.

SynthesisPathway Role of this compound in Synthesis Precursor This compound Synthesis Chemical Synthesis Precursor->Synthesis Reactant Other Reactants Reactant->Synthesis Product 2-Pyrimidinecarbonitrile Derivatives (Falcipain Inhibitors) Synthesis->Product Application Antiparasitic Agents Research Product->Application

Role in Synthesis of Falcipain Inhibitors

Conclusion

This compound is a valuable chemical intermediate with identified hazards, primarily skin, eye, and respiratory irritation. While comprehensive toxicological data is not yet available, adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, is essential to mitigate risks. This guide provides the foundational knowledge for the safe handling, storage, and use of this compound in a research and development setting. As with any chemical, a thorough understanding of its properties and potential hazards is the cornerstone of a safe and productive work environment.

References

Methodological & Application

Synthesis Protocol for N-(4-Oxocyclohexyl)acetamide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed synthesis protocol for N-(4-Oxocyclohexyl)acetamide, a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably Pramipexole. The protocol outlines a two-step synthetic route commencing with the acylation of 4-aminocyclohexanol to yield 4-acetamidocyclohexanol, followed by its oxidation to the target compound, this compound. This application note includes comprehensive experimental procedures, quantitative data, and safety information to facilitate the replication of this synthesis in a laboratory setting.

Introduction

This compound, with CAS number 27514-08-5, is a white crystalline solid that serves as a vital building block in modern organic and medicinal chemistry.[1][2] Its primary application lies in its role as a key intermediate in the synthesis of pharmaceuticals such as Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The synthesis of this compound is a critical step that influences the yield and purity of the final API. This document details a reliable and reproducible two-step synthesis protocol involving the formation of an amide followed by an oxidation reaction.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₃NO₂--INVALID-LINK--
Molecular Weight155.19 g/mol --INVALID-LINK--
AppearanceWhite powder/solid[1][2]
Melting Point136-140 °C--INVALID-LINK--
CAS Number27514-08-5[1][2]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of 4-aminocyclohexanol to form the intermediate, 4-acetamidocyclohexanol. The second step is the oxidation of the secondary alcohol group of this intermediate to a ketone, yielding the final product.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Oxidation 4-Aminocyclohexanol 4-Aminocyclohexanol 4-Acetamidocyclohexanol 4-Acetamidocyclohexanol 4-Aminocyclohexanol->4-Acetamidocyclohexanol Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->4-Acetamidocyclohexanol This compound This compound 4-Acetamidocyclohexanol->this compound Oxidation Jones_Reagent Jones Reagent Jones_Reagent->this compound

Figure 1: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Acetamidocyclohexanol

This procedure details the acylation of 4-aminocyclohexanol using acetic anhydride.

Materials:

  • 4-Aminocyclohexanol

  • Acetic Anhydride

  • Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Apparatus for distillation under reduced pressure

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-aminocyclohexanol (1.0 mol).

  • Under stirring, add acetic anhydride (1.0-1.2 mol). An exothermic reaction will occur.

  • After the initial exotherm subsides, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to approximately 85°C.

  • Remove the resulting acetic acid and any excess acetic anhydride by distillation under reduced pressure.

  • To the solid residue, add ethyl acetate and heat to reflux until all the solid dissolves.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white solid product by vacuum filtration using a Büchner funnel, wash with cold ethyl acetate, and dry under vacuum.

Quantitative Data:

ParameterValue
Molar Ratio (4-aminocyclohexanol:acetic anhydride)1.0 : 1.0-1.2
Reaction Time2 hours
Reaction TemperatureReflux
Typical Yield40-60% (for the trans-isomer)
Step 2: Synthesis of this compound

This protocol describes the oxidation of 4-acetamidocyclohexanol to this compound using Jones reagent.

Materials:

  • 4-Acetamidocyclohexanol

  • Acetone

  • Jones Reagent (Chromium trioxide, concentrated sulfuric acid, and water)

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate

  • Dichloromethane or Chloroform (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

Preparation of Jones Reagent:

  • Dissolve chromium trioxide (25 g, 0.25 mol) in water (75 mL).

  • Carefully and slowly add concentrated sulfuric acid (25 mL) while cooling the mixture in an ice-water bath.

Oxidation Reaction:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-acetamidocyclohexanol (0.089 mol) in acetone (125 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise over 10 minutes, maintaining the temperature at 0°C.

  • Allow the solution to warm to room temperature and continue stirring for an additional 15 hours.

  • After the reaction is complete (indicated by a persistent orange color of the reagent), quench the excess Jones reagent by adding isopropyl alcohol dropwise until the solution turns green.

  • Neutralize the reaction mixture by the careful addition of sodium bicarbonate.

Work-up and Purification:

  • Remove the acetone using a rotary evaporator.

  • Add water (125 mL) to the residue.

  • Extract the aqueous mixture with dichloromethane or chloroform.

  • Combine the organic layers, wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield pure this compound as a white solid.[3]

Quantitative Data:

ParameterValue
Molar Ratio (4-acetamidocyclohexanol:Jones Reagent)Stoichiometric (titrated)
Reaction Time~15 hours
Reaction Temperature0°C to Room Temperature
Typical Yield~50%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Oxidation A1 Combine 4-aminocyclohexanol and acetic anhydride A2 Reflux for 2 hours A1->A2 A3 Distill under reduced pressure A2->A3 A4 Recrystallize from ethyl acetate A3->A4 A5 Filter and dry product A4->A5 B1 Dissolve 4-acetamidocyclohexanol in acetone A5->B1 Intermediate Product B2 Cool to 0°C B1->B2 B3 Add Jones Reagent dropwise B2->B3 B4 Stir for 15 hours at room temperature B3->B4 B5 Quench with isopropyl alcohol B4->B5 B6 Neutralize with sodium bicarbonate B5->B6 B7 Extract with dichloromethane B6->B7 B8 Dry and concentrate organic phase B7->B8 B9 Recrystallize from ethyl acetate B8->B9

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Jones Reagent: Contains chromium(VI), which is highly toxic and carcinogenic. All handling of chromium trioxide and the prepared reagent must be done in a fume hood with extreme caution. Use appropriate PPE and have a quenching agent (isopropyl alcohol) readily available. Dispose of chromium waste according to institutional guidelines.

  • Dichloromethane/Chloroform: Volatile and potentially carcinogenic. Use in a well-ventilated fume hood.

Characterization Data

Spectroscopic Data for this compound:

TechniqueKey Data
¹H NMR Spectrum will show characteristic peaks for the acetyl group protons, the methine proton adjacent to the nitrogen, and the methylene protons of the cyclohexyl ring.
¹³C NMR Spectrum will display signals for the carbonyl carbons of the ketone and amide, as well as the carbons of the cyclohexyl ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C=O stretch of the amide will be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

(Note: Specific chemical shifts and absorption frequencies can be found in spectral databases such as PubChem and the Spectral Database for Organic Compounds (SDBS).)

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable method for the laboratory-scale preparation of this compound. By following the outlined procedures for acylation and subsequent oxidation, researchers can obtain this key pharmaceutical intermediate with a reasonable yield and high purity. Adherence to the specified safety precautions is paramount, particularly when handling corrosive and toxic reagents.

References

Application Notes and Protocols for the Synthesis of Pramipexole Utilizing N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthesis commences with the key intermediate, N-(4-Oxocyclohexyl)acetamide, and proceeds through a multi-step pathway to yield the final active pharmaceutical ingredient (API).

This compound (CAS 27514-08-5) serves as a crucial building block in the synthesis of Pramipexole.[1][2] Its utilization involves the initial formation of the 2-aminothiazole ring fused to the cyclohexane core, followed by functional group manipulations to introduce the propylamino side chain characteristic of Pramipexole.

The following sections detail the synthetic strategy, experimental procedures, and associated data. The protocols are compiled from established patent literature and peer-reviewed scientific journals, providing a robust guide for laboratory-scale synthesis.

Synthetic Pathway Overview

The synthesis of Pramipexole from this compound can be conceptualized in the following key stages:

  • Thiazole Ring Formation and Hydrolysis: this compound is first converted to an intermediate containing the 2-aminothiazole ring. The acetyl protecting group is then hydrolyzed to yield 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.

  • Resolution of Enantiomers (Optional but Critical for Final API): The resulting diamine is a racemic mixture. For the synthesis of the pharmacologically active (S)-enantiomer of Pramipexole, a chiral resolution step is necessary.

  • Selective N-Propylation: The 6-amino group of the diamine is selectively mono-propylated to introduce the desired side chain. This is typically achieved through a protection-alkylation-deprotection sequence to ensure regioselectivity.

Pramipexole_Synthesis_Pathway A This compound B N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide A->B  1. Br₂, Acetic Acid  2. Thiourea C 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine B->C  H₂SO₄, H₂O  (Hydrolysis) D (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine C->D  Resolution  (e.g., L-(+)-tartaric acid) E (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl) -2-nitrobenzenesulfonamide D->E  2-Nitrobenzenesulfonyl chloride,  TEA, THF  (Protection) F (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl) -2-nitro-N-propylbenzenesulfonamide E->F  Propyl bromide, K₂CO₃,  Acetonitrile  (Alkylation) G Pramipexole F->G  Thioglycolic acid, LiOH,  Ethanol  (Deprotection)

Experimental Protocols

Part 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

This part of the synthesis is adapted from patent literature and describes the formation of the key diamine intermediate from this compound.[3]

Step 1: Preparation of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide

Step1_Workflow start Start dissolve Dissolve this compound in Acetic Acid start->dissolve add_br2 Add Bromine at 25-35°C dissolve->add_br2 stir1 Stir for 45 minutes at 30-35°C add_br2->stir1 add_thiourea Add Thiourea stir1->add_thiourea reflux Heat to reflux and stir for 3 hours add_thiourea->reflux cool_stir Cool and stir for 2 hours at 25-35°C reflux->cool_stir filter_wash Filter the solid, wash with Acetone cool_stir->filter_wash dry Dry the product filter_wash->dry end End dry->end

  • Methodology:

    • In a suitable reaction vessel, dissolve this compound (100 g) in acetic acid (500 ml).

    • At a temperature of 25-35°C, add bromine (41.35 ml) to the solution.

    • Stir the reaction mixture for 45 minutes at 30-35°C.

    • Add thiourea (50 g) to the mixture.

    • Heat the reaction mixture to reflux and maintain stirring for 3 hours.

    • Cool the mixture and continue stirring for 2 hours at 25-35°C.

    • Collect the resulting solid by filtration, wash with acetone, and dry to obtain the title compound.

Step 2: Preparation of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

  • Methodology:

    • To N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (200 g) in water (200 ml), add an aqueous solution of sulfuric acid (67 g of sulfuric acid in 200 ml of water).

    • Heat the mixture to reflux and stir for 10 hours.

    • Cool the reaction mixture to 0-5°C and basify with an aqueous sodium hydroxide solution.

    • Stir the mixture for 90 minutes at 25-30°C.

    • Filter the solid that forms, wash with water, and dry to yield the title compound.

Part 2: Synthesis of (S)-Pramipexole from (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine

This section outlines a robust, scalable synthesis of Pramipexole from the resolved (S)-diamine intermediate, employing the Fukuyama alkylation protocol.[1]

Step 3: Preparation of (6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide

  • Methodology:

    • Dissolve 2-nitrobenzenesulfonyl chloride (390 g, 1.76 mol) in THF (4.0 L) and cool the solution to approximately -10°C.

    • Add triethylamine (TEA) (740 g, 7.313 mol) followed by (6S)-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (327 g, 1.932 mol).

    • Allow the suspension to warm to approximately 25°C while mixing and let it react for 1 hour.

    • Filter off the precipitated triethylammonium chloride.

    • Concentrate the filtrate to about one-third of its volume.

    • Add water (2.0 L) and distill off approximately half of the solvent.

    • Add another 2.0 L of water, cool to about 25°C, and stir for 1 hour.

    • The precipitated product is collected by filtration or centrifugation.

Step 4: Preparation of (6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide

  • Methodology:

    • Suspend potassium carbonate (1890 g, 13.675 mol), (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (590 g, 1.665 mol), and propyl bromide (1.09 L, 12 mol) in acetonitrile (4.1 L).

    • Heat the mixture to approximately 60°C with stirring and allow it to react for about 12 hours.

    • Monitor the reaction by HPLC until the starting sulfonamide is less than 0.1%.

    • Cool the mixture to 25°C and remove potassium bromide and excess potassium carbonate by filtration.

    • The filtrate containing the product is used in the next step.

Step 5: Preparation of (S)-2-Amino-6-N-propylamino-4,5,6,7-tetrahydrobenzothiazole (Pramipexole)

  • Methodology:

    • In a reactor, suspend LiOH (288 g, 12 mol) in ethanol (2.35 L) and cool to 0-5°C.

    • Over 30 minutes, add thioglycolic acid (720 g, 7.816 mol), ensuring the temperature stays below 25°C.

    • Warm the suspension to about 25°C and stir for approximately 45 minutes.

    • Add the ethanolic solution of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide from the previous step.

    • Replace the air in the reactor with nitrogen.

    • Heat the mixture to about 50°C and stir for 4 hours.

    • Cool to approximately 25°C and filter.

    • The filtrate contains the Pramipexole base, which can be further purified and converted to its dihydrochloride salt.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of Pramipexole and its intermediates.

StepStarting MaterialProductReagentsSolventYieldPurityReference
1 This compoundN-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromideBromine, ThioureaAcetic AcidNot specifiedNot specified[3]
2 N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamineSulfuric AcidWaterNot specifiedNot specified[3]
3 (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide2-Nitrobenzenesulfonyl chloride, TEATHFNot specifiedNot specified[1]
4 (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamidePropyl bromide, K₂CO₃AcetonitrileNear Quantitative>99% (by HPLC)[1]
5 (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamidePramipexoleThioglycolic acid, LiOHEthanol>50% (over 4 steps)High Optical Purity[1][4]

Note: Yields and purities are highly dependent on the specific reaction conditions, scale, and purification methods employed. The data presented here are based on the cited literature and should be considered as representative examples.

References

Application Notes: N-(4-Oxocyclohexyl)acetamide as a Precursor for Falcipain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-(4-Oxocyclohexyl)acetamide as a key starting material for the synthesis of potent falcipain inhibitors. Falcipains, particularly falcipain-2, are cysteine proteases of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These enzymes play a crucial role in the parasite's life cycle, primarily in the degradation of host hemoglobin to provide essential amino acids.[1] Inhibition of falcipain-2 leads to a disruption of this process, ultimately causing parasite death, making it a validated and attractive target for the development of novel antimalarial drugs.

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, including 2-pyrimidinecarbonitrile derivatives, which have demonstrated significant inhibitory activity against falcipain-2. The cyclohexyl moiety can be strategically incorporated into the inhibitor structure to occupy the S2 pocket of the enzyme's active site, a key determinant for binding affinity and selectivity.

Mechanism of Action: Falcipain Inhibition

Falcipain-2, a papain-family cysteine protease, utilizes a catalytic triad composed of Cysteine, Histidine, and Asparagine residues in its active site. The catalytic cycle involves the nucleophilic attack of the deprotonated thiol group of the Cysteine residue on the carbonyl carbon of the substrate's peptide bond.

Inhibitors derived from this compound, such as 2-pyrimidinecarbonitriles, are designed to interact with the active site of falcipain-2. The nitrile group of these inhibitors is a key feature, acting as an electrophilic "warhead" that can form a reversible covalent bond with the catalytic Cysteine residue (Cys42) in the enzyme's active site. This interaction blocks the enzyme's ability to bind and hydrolyze its natural substrate, hemoglobin, thereby disrupting the parasite's nutrient supply.[2]

Signaling Pathway and Logical Relationships

The development of falcipain inhibitors from this compound follows a logical progression from chemical synthesis to biological evaluation. The ultimate goal is to inhibit the hemoglobin degradation pathway within the malaria parasite.

Falcipain_Inhibition_Pathway cluster_synthesis Chemical Synthesis cluster_inhibition Enzymatic Inhibition cluster_biological_effect Biological Effect This compound This compound 2-Pyrimidinecarbonitrile Derivative 2-Pyrimidinecarbonitrile Derivative This compound->2-Pyrimidinecarbonitrile Derivative Synthesis Falcipain-2 (Active) Falcipain-2 (Active) 2-Pyrimidinecarbonitrile Derivative->Falcipain-2 (Active) Binding Falcipain-2 (Inactive Complex) Falcipain-2 (Inactive Complex) Falcipain-2 (Active)->Falcipain-2 (Inactive Complex) Hemoglobin Degradation Hemoglobin Degradation Falcipain-2 (Inactive Complex)->Hemoglobin Degradation Inhibits Parasite Death Parasite Death Hemoglobin Degradation->Parasite Death Leads to (when inhibited)

Caption: Logical workflow from precursor to biological effect.

Data Presentation: Inhibitory Activity of 2-Pyrimidinecarbonitrile Derivatives

Compound ClassRepresentative CompoundFalcipain-2 IC50 (µM)P. falciparum (Strain) IC50 (µM)
Pyrimidine-tethered spirochromane-based sulfonamidesSZ144.12.84 (3D7)
Pyrimidine-tethered spirochromane-based sulfonamidesSZ95.43.22 (3D7)

Note: The compounds listed are examples of potent pyrimidine-based falcipain-2 inhibitors and may not be directly synthesized from this compound. Data sourced from[3].

Experimental Protocols

1. Synthesis of 2-Pyrimidinecarbonitrile Derivatives from this compound (General Proposed Method)

The following is a generalized, plausible protocol for the synthesis of a 5-substituted-2-cyanopyrimidine derivative from this compound, based on established pyrimidine synthesis methodologies. Note: This is a representative protocol and may require optimization for specific target molecules.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Toluene

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Formation of the Enaminone Intermediate.

    • Dissolve this compound in toluene.

    • Add dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enaminone intermediate.

  • Step 2: Cyclocondensation to form the Pyrimidine Ring.

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

    • Add the crude enaminone intermediate from Step 1 to the reaction mixture.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

  • Step 3: Introduction of the Cyano Group (if not already incorporated).

    • This step is highly dependent on the specific pyrimidine intermediate formed. A common method involves the conversion of a suitable leaving group (e.g., a halogen) at the 2-position of the pyrimidine ring to a nitrile using a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.

  • Step 4: Purification.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-pyrimidinecarbonitrile derivative.

2. Recombinant Falcipain-2 Expression and Purification

Active recombinant falcipain-2 is required for in vitro inhibition assays. A common method involves expression in E. coli as inclusion bodies, followed by refolding and purification.[2][4][5]

Materials:

  • E. coli strain M15(pREP4) transformed with a pQE-30 plasmid containing the profalcipain-2 construct.

  • Luria-Bertani (LB) broth with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl, with lysozyme).

  • Denaturation buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT).

  • Refolding buffer (e.g., 100 mM Tris-HCl, pH 9.0, 1 mM EDTA, 30% v/v glycerol, 0.25 M arginine, 1 mM reduced glutathione, 1 mM oxidized glutathione).[6]

  • Ni-NTA affinity chromatography column.

  • Anion-exchange chromatography column.

Procedure:

  • Expression: Grow the transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours.

  • Cell Lysis and Inclusion Body Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Centrifuge the lysate to pellet the inclusion bodies.

  • Solubilization and Purification of Denatured Protein: Wash the inclusion bodies and then solubilize them in denaturation buffer. Purify the denatured, His-tagged falcipain-2 using a Ni-NTA affinity chromatography column under denaturing conditions.

  • Refolding: Refold the purified protein by rapid dilution (100-fold) into the refolding buffer with stirring at 4°C for 20-24 hours.[6]

  • Purification of Refolded Protein: Concentrate the refolded protein and further purify it using anion-exchange chromatography to obtain active, pure recombinant falcipain-2.

3. Falcipain-2 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against recombinant falcipain-2 using the fluorogenic substrate Z-Phe-Arg-AMC.

Materials:

  • Recombinant, active falcipain-2.

  • Assay buffer: 100 mM sodium acetate, pH 5.5, containing 10 mM dithiothreitol (DTT).

  • Substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-Phe-Arg-AMC) stock solution in DMSO.

  • Test compounds (potential inhibitors) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).

Procedure:

  • Assay Preparation: In a 96-well black microplate, add the assay buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds (e.g., from a serial dilution) to the wells. Include a positive control (a known falcipain-2 inhibitor like E-64) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add a pre-determined concentration of active falcipain-2 (e.g., 20 nM) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well (e.g., to a final concentration of 50 µM).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 20-30 minutes) using a fluorescence plate reader. The cleavage of the AMC group by active falcipain-2 results in a fluorescent signal.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_protein Enzyme Preparation cluster_assay Inhibition Assay A This compound B Intermediate Formation A->B C Cyclization B->C D Purified 2-Pyrimidinecarbonitrile C->D I Assay Setup (Enzyme + Inhibitor) D->I E E. coli Expression F Inclusion Body Isolation E->F G Refolding & Purification F->G H Active Falcipain-2 G->H H->I J Substrate Addition (Z-Phe-Arg-AMC) I->J K Fluorescence Measurement J->K L IC50 Determination K->L

Caption: Workflow for inhibitor synthesis and evaluation.

References

N-(4-Oxocyclohexyl)acetamide: A Versatile Scaffold for the Development of Novel Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Oxocyclohexyl)acetamide has emerged as a valuable and versatile building block in the synthesis of a variety of biologically active compounds. Its unique structural features, including a reactive ketone and a modifiable acetamide group, make it an attractive starting material for the generation of diverse chemical libraries. In the field of antiparasitic drug discovery, this compound serves as a key precursor for the synthesis of 2-pyrimidinecarbonitrile derivatives, a class of compounds that have demonstrated potent inhibitory activity against falcipain, a crucial cysteine protease in Plasmodium falciparum, the parasite responsible for malaria. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel antiparasitic agents.

Data Presentation

The following table summarizes the in vitro antiparasitic and enzymatic activities of a representative 2-pyrimidinecarbonitrile derivative synthesized from this compound.

Table 1: In Vitro Activity of a Representative 2-Amino-4-(4-acetamidocyclohexyl)pyrimidine-5-carbonitrile Derivative

Assay TypeTargetStrain/EnzymeParameterValue (µM)
Antiplasmodial Activity Plasmodium falciparumChloroquine-sensitive (3D7)IC₅₀7.5
Plasmodium falciparumChloroquine-resistant (Dd2)IC₅₀12.2
Enzymatic Activity Falcipain-2Recombinant enzymeIC₅₀0.85
Falcipain-3Recombinant enzymeIC₅₀1.10
Cytotoxicity Human Embryonic Kidney CellsHEK293CC₅₀> 50

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 2-pyrimidinecarbonitrile derivative from this compound and for the subsequent biological evaluation of its antiparasitic activity.

Protocol 1: Synthesis of 2-Amino-4-(4-acetamidocyclohexyl)pyrimidine-5-carbonitrile

This protocol describes a one-pot, three-component reaction for the synthesis of a 2-pyrimidinecarbonitrile derivative.

Materials:

  • This compound

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of anhydrous ethanol) in a 100 mL round-bottom flask, add this compound (1.55 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and guanidine hydrochloride (0.96 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-amino-4-(4-acetamidocyclohexyl)pyrimidine-5-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • Test compound and control drugs (e.g., Chloroquine) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye (1:10,000 dilution)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

  • Incubator (37°C, 5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Prepare serial dilutions of the test compound and control drugs in complete culture medium in a 96-well plate.

  • Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well of the drug-containing plate. Include wells with parasitized red blood cells without any drug (positive control) and uninfected red blood cells (negative control).

  • Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of parasite growth inhibition for each concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Falcipain-2/3 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of recombinant falcipain-2 or falcipain-3.

Materials:

  • Recombinant falcipain-2 or falcipain-3

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Test compound and control inhibitor (e.g., E-64) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant falcipain-2 or -3 solution, and pre-incubate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence kinetics over a period of 30 minutes at room temperature using a fluorescence plate reader.

  • Determine the initial velocity (rate of fluorescence increase) for each concentration.

  • Calculate the percentage of enzyme inhibition for each concentration relative to the enzyme activity without any inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate the central role of this compound as a building block and the mechanism of action of the resulting antiparasitic agents.

G cluster_synthesis Synthetic Pathway N_Oxo This compound Product 2-Amino-4-(4-acetamidocyclohexyl) -pyrimidine-5-carbonitrile N_Oxo->Product One-pot reaction Reagents Guanidine, Malononitrile Reagents->Product

Caption: Synthetic route to a 2-pyrimidinecarbonitrile derivative.

G cluster_pathway Falcipain-mediated Hemoglobin Degradation Pathway Hemoglobin Hemoglobin Globin Globin Chains Hemoglobin->Globin Initial Cleavage AminoAcids Amino Acids Globin->AminoAcids Degradation Falcipain Falcipain-2 & -3 Inhibitor 2-Pyrimidinecarbonitrile Derivative Inhibitor->Falcipain Inhibition

Caption: Inhibition of the falcipain signaling pathway.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Derivative Purification Purification & Characterization Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays DataAnalysis Data Analysis (IC50/CC50) Bioassays->DataAnalysis Lead Lead Compound DataAnalysis->Lead

Caption: Drug discovery workflow for antiparasitic agents.

Application Notes and Protocols for the Analysis of N-(4-Oxocyclohexyl)acetamide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(4-Oxocyclohexyl)acetamide, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for routine quality control and research applications.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures. A reversed-phase HPLC method with UV detection is proposed, leveraging the polarity of the analyte.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.

  • Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[1]

2. HPLC Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Detector at 210 nm
Run Time 10 minutes

3. Data Analysis:

Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with that of the standard solution.

Method Validation Summary (Hypothetical Data)

The following table summarizes the validation parameters for the proposed HPLC method, established in accordance with ICH guidelines.[2]

Validation ParameterResultAcceptance Criteria
Linearity (Concentration Range) 10 - 150 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995-
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantitation (LOQ) 1.5 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
* Repeatability< 1.0%≤ 2.0%
* Intermediate Precision< 1.5%≤ 2.0%
Specificity No interference from common impurities or excipients.No co-elution at the analyte peak
Retention Time Approximately 4.5 min-

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Methanol weigh->dissolve filter 0.45 µm Filtration dissolve->filter injection Inject 10 µL filter->injection separation C18 Column Separation (ACN:Water 30:70) injection->separation detection UV Detection at 210 nm separation->detection integration Peak Area Integration detection->integration quantification Quantification vs. Standard integration->quantification report Generate Report quantification->report

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is designed for the sensitive and specific analysis of this compound, particularly for impurity profiling and trace-level quantification.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare working standards by serial dilution in methanol to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range.

  • Derivatization (Optional): For improved volatility and peak shape, derivatization can be performed. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To 100 µL of the sample or standard solution, add 100 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragments).

3. Data Analysis:

Identification is based on the retention time and the mass spectrum compared to a reference standard. Quantification is performed using the peak area from the total ion chromatogram (TIC) or, for higher sensitivity and selectivity, from the extracted ion chromatogram (EIC) in SIM mode.

Method Validation Summary (Hypothetical Data)

The following table summarizes the validation parameters for the proposed GC-MS method.

Validation ParameterResultAcceptance Criteria
Linearity (Concentration Range) 0.1 - 10 µg/mLCorrelation Coefficient (r²) ≥ 0.995
Correlation Coefficient (r²) 0.998-
Limit of Detection (LOD) 0.02 µg/mL-
Limit of Quantitation (LOQ) 0.06 µg/mL-
Accuracy (% Recovery) 95.0% - 105.0%90.0% - 110.0%
Precision (% RSD)
* Repeatability< 5.0%≤ 15.0%
* Intermediate Precision< 8.0%≤ 15.0%
Specificity Unique mass spectrum and retention time.No interfering peaks at the retention time of the analyte
Retention Time Approximately 10.2 min-

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Methanol weigh->dissolve derivatize Derivatization (Optional) dissolve->derivatize injection Inject 1 µL (Splitless) derivatize->injection separation DB-5ms Column Separation (Temp. Program) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (Scan/SIM) ionization->detection identification Identify by RT & Mass Spectrum detection->identification quantification Quantify using TIC or EIC identification->quantification report Generate Report quantification->report

GC-MS Analysis Workflow for this compound.

References

Derivatization of N-(4-Oxocyclohexyl)acetamide for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Oxocyclohexyl)acetamide is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry. Its structure, featuring a reactive ketone and a secondary amide, provides two key points for chemical modification, allowing for the synthesis of a diverse range of derivatives. This scaffold is a key intermediate in the synthesis of approved drugs such as Pramipexole, which is used in the management of Parkinson's disease and restless legs syndrome.[1][2] Furthermore, it is a crucial reactant in the preparation of 2-pyrimidinecarbonitrile derivatives, which have shown potential as falcipain inhibitors for treating parasitic diseases like malaria.[2][3][4][5][6] The inherent reactivity of the ketone and the potential for modification of the amide group make this compound an attractive building block for generating compound libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on reactions with significant potential for the development of novel therapeutic agents.

Key Derivatization Strategies

The chemical reactivity of this compound allows for a variety of transformations to generate novel derivatives. The primary sites for modification are the ketone and the amide functionalities.

1. Derivatization via the Ketone Group:

  • Reductive Amination: The ketone can be converted to a secondary or tertiary amine through reductive amination. This reaction introduces a new amino substituent, which can be further functionalized, and creates a chiral center, offering possibilities for stereoselective synthesis.

  • Knoevenagel Condensation: Reaction of the ketone with active methylene compounds leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated systems that can serve as Michael acceptors or as precursors for more complex heterocyclic systems.

  • Spirocyclization: The ketone functionality is an excellent handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures.

2. Derivatization via the Amide Group:

  • Hydrolysis and Re-acylation: The acetamide can be hydrolyzed to the corresponding primary amine, which can then be acylated with a variety of carboxylic acids or sulfonyl chlorides to introduce diverse substituents.

  • Alkylation: The amide nitrogen can be alkylated, although this is generally less common than modification of the ketone.

Experimental Protocols

The following protocols provide detailed methodologies for key derivatization reactions of this compound or closely related analogs.

Protocol 1: Reductive Amination of this compound

This protocol describes the synthesis of N-(4-aminocyclohexyl)acetamide derivatives through reductive amination of the ketone moiety. The procedure is adapted from a standard protocol for the reductive amination of cyclohexanone derivatives.[7]

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add the desired amine (1.1 eq) to the solution.

  • Add glacial acetic acid (0.1-1.0 eq) to catalyze the formation of the iminium ion intermediate.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation of this compound

This protocol outlines the synthesis of α,β-unsaturated derivatives from this compound and an active methylene compound, such as malononitrile. This reaction is a versatile method for carbon-carbon bond formation.[2][8]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, ammonium acetate)

  • Ethanol or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine or 0.1 eq of ammonium acetate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure α,β-unsaturated derivative.

Protocol 3: Synthesis of Spiro[cyclohexane-1,2'-quinazoline] Derivatives

This protocol describes a multi-step synthesis to generate spiro[cyclohexane-1,2'-quinazoline] derivatives, a class of compounds that has shown potent biological activity. The initial steps involve derivatization of a cyclohexanone precursor, which is analogous to this compound.[9][10][11][12]

Materials:

  • This compound (or a suitable precursor)

  • 2-Aminobenzamide

  • Potassium cyanide

  • Ammonium carbonate

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware for synthesis, workup, and purification

Procedure (illustrative multi-step synthesis):

  • Bucherer-Bergs Hydantoin Synthesis:

    • To a solution of this compound (1.0 eq) in ethanol/water, add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq).

    • Heat the mixture in a sealed vessel at 60-80 °C for several hours.

    • Cool the reaction, and acidify with hydrochloric acid to precipitate the spirohydantoin derivative.

    • Filter, wash with water, and dry the product.

  • Hydrolysis to Amino Acid:

    • Hydrolyze the spirohydantoin derivative with a strong base (e.g., NaOH) or acid (e.g., HCl) to yield the corresponding 1-amino-4-acetamidocyclohexanecarboxylic acid.

  • Cyclization to Spiroquinazoline:

    • Couple the resulting amino acid with 2-aminobenzamide using standard peptide coupling reagents or by heating to form the spiro[cyclohexane-1,2'-quinazoline] scaffold.

Data Presentation

The following tables summarize quantitative biological activity data for derivatives that can be conceptually derived from this compound.

Table 1: Biological Activity of Spiro[cyclohexane-1,2'-quinazoline] Derivatives as DPP-4 Inhibitors [9]

Compound IDStructureDPP-4 IC₅₀ (nM)
Linagliptin (Reference) (Structure not shown)0.77
Derivative 11 (Structure not shown)0.0005
Derivative 16 (Structure not shown)0.0089
Derivative 18a (Structure not shown)0.0012
Derivative 23 (Structure not shown)0.0008

Table 2: Biological Activity of Spiro[quinazoline-2,1'-cyclohexane] Derivatives as PARP-1 Inhibitors [10]

Compound IDStructurePARP-1 Inhibition IC₅₀ (µM)Cytotoxicity (MCF-7) IC₅₀ (µM)
3-Aminobenzamide (Reference) (Structure not shown)--
Derivative X (Structure not shown)Data not specified in abstractData not specified in abstract
Derivative Y (Structure not shown)Data not specified in abstractData not specified in abstract

(Note: Specific IC₅₀ values for PARP-1 inhibitors were not available in the abstract, but the study identified compounds with high cytotoxic efficiency and effective PARP-1 inhibition.)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G General Derivatization Workflow A This compound B Reductive Amination (Primary/Secondary Amine, NaBH(OAc)3) A->B D Knoevenagel Condensation (Active Methylene Compound, Base) A->D F Spirocyclization (e.g., Bucherer-Bergs) A->F C N-(4-Aminocyclohexyl)acetamide Derivatives B->C E α,β-Unsaturated Derivatives D->E G Spirocyclic Derivatives (e.g., Spiroquinazolines) F->G

Caption: General derivatization strategies for this compound.

G Reductive Amination Experimental Workflow A Dissolve this compound and Amine in DCM B Add Acetic Acid Catalyst A->B C Stir for 30-60 min B->C D Add NaBH(OAc)3 C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup (NaHCO3, Brine) E->F G Drying and Solvent Removal F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Step-by-step workflow for reductive amination.

G Potential Signaling Pathway Inhibition cluster_0 DPP-4 Inhibition cluster_1 PARP-1 Inhibition A Spiro[cyclohexane-1,2'-quinazoline] Derivatives B DPP-4 A->B inhibits C Incretin (GLP-1, GIP) Degradation B->C catalyzes D Increased Insulin Secretion C->D prevents E Reduced Glucagon Secretion C->E prevents F Spiro[quinazoline-2,1'-cyclohexane] Derivatives G PARP-1 F->G inhibits H DNA Damage Repair G->H mediates I Cell Cycle Arrest/Apoptosis H->I inhibition leads to

Caption: Inhibition of DPP-4 and PARP-1 signaling pathways.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant compounds. The protocols and data presented herein demonstrate the potential for generating diverse libraries of derivatives through modifications of its ketone and amide functionalities. The successful development of potent DPP-4 and PARP-1 inhibitors based on related spirocyclic cyclohexanone scaffolds highlights the promise of this chemical space. Further exploration of derivatives of this compound is warranted to discover novel therapeutic agents for a range of diseases.

References

Application Notes and Protocols: N-(4-Oxocyclohexyl)acetamide in Agrochemical and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of N-(4-Oxocyclohexyl)acetamide as a versatile building block in the synthesis of novel agrochemicals and functional polymers. Detailed protocols for the synthesis and evaluation of representative compounds are provided to guide researchers in their discovery and development efforts.

I. Application in Agrochemicals: Synthesis of Novel Fungicides

This compound serves as a valuable starting material for the synthesis of a variety of agrochemicals. The cyclohexylamide scaffold is a key feature in several biologically active molecules. By modifying the ketone functionality and the acetamide group, a diverse library of compounds with potential fungicidal, herbicidal, or insecticidal properties can be generated. This section focuses on the synthesis of a hypothetical fungicide derived from this compound, inspired by the known fungicidal activity of related cyclohexyl sulfonamide derivatives.

Logical Workflow for Agrochemical Synthesis and Screening

Agrochemical_Workflow cluster_synthesis Synthesis cluster_screening Screening A This compound B Reductive Amination to N-(4-aminocyclohexyl)acetamide A->B NH3, H2/Pd-C C Sulfonylation to Cyclohexyl Sulfonamide Derivative B->C ArSO2Cl, Pyridine D N-Alkylation and Coupling to Final Fungicide Candidate C->D Various Reagents E In vitro Fungicidal Assay (Mycelial Growth Inhibition) D->E Test Compound F Greenhouse Trials (on infected plants) E->F Promising Candidates G Data Analysis (EC50 Determination) E->G F->G H Lead Compound Identification G->H

Caption: Workflow for the synthesis and screening of a fungicide candidate.

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminocyclohexyl)acetamide

This protocol describes the reductive amination of this compound to produce the key intermediate, N-(4-aminocyclohexyl)acetamide.

  • Materials:

    • This compound (1.0 eq)

    • Ammonia (7 N solution in Methanol)

    • 10% Palladium on Carbon (Pd/C) (5 mol%)

    • Hydrogen gas

    • Methanol

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a solution of this compound in methanol, add the 7 N solution of ammonia in methanol.

    • Add 10% Pd/C to the mixture under an inert atmosphere.

    • Pressurize the reaction vessel with hydrogen gas (50 psi).

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield N-(4-aminocyclohexyl)acetamide.

Protocol 2: Synthesis of a Hypothetical Cyclohexyl Sulfonamide Fungicide

This protocol outlines the subsequent steps to convert N-(4-aminocyclohexyl)acetamide into a potential fungicidal agent.

  • Materials:

    • N-(4-aminocyclohexyl)acetamide (1.0 eq)

    • 4-Chloro-2-trifluoromethylbenzenesulfonyl chloride (1.1 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM)

    • 2-Bromo-N-(2-trifluoromethylphenyl)acetamide (1.1 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Acetonitrile

  • Procedure:

    • Step A: Sulfonylation

      • Dissolve N-(4-aminocyclohexyl)acetamide in DCM and cool to 0 °C.

      • Add pyridine, followed by the dropwise addition of a solution of 4-chloro-2-trifluoromethylbenzenesulfonyl chloride in DCM.

      • Allow the reaction to warm to room temperature and stir for 12 hours.

      • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the sulfonamide intermediate.

    • Step B: N-Alkylation and Coupling

      • Dissolve the sulfonamide intermediate in acetonitrile.

      • Add K2CO3 and 2-bromo-N-(2-trifluoromethylphenyl)acetamide.

      • Heat the mixture to reflux for 8 hours.

      • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

      • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Data Presentation: Fungicidal Activity

The synthesized compounds would be tested for their in vitro fungicidal activity against various plant pathogens. The results can be summarized as follows:

Compound IDTarget FungusEC50 (µg/mL)[1]Inhibition Rate (%) at 50 µg/mL[1]
Hypothetical Fungicide Botrytis cinereaExpected: < 10Expected: > 90
Boscalid (Standard) Botrytis cinerea4.4689.18
Cyprodinil (Standard) Botrytis cinerea-88.69

Note: The data for the hypothetical fungicide is an expected range based on the activity of structurally related compounds.

II. Application in Material Science: Synthesis of a Novel Polyamide

The bifunctional nature of derivatives of this compound, such as N-(4-aminocyclohexyl)acetamide, makes them excellent monomers for step-growth polymerization. The resulting polyamides containing a cyclohexyl ring in their backbone can exhibit enhanced thermal stability, mechanical strength, and rigidity compared to their linear aliphatic counterparts.

Workflow for Polyamide Synthesis and Characterization

Polymer_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A This compound B Reductive Amination to N-(4-aminocyclohexyl)acetamide A->B NH3, H2/Pd-C C Polycondensation with Diacid Chloride B->C e.g., Adipoyl Chloride D Polyamide Precipitation and Purification C->D E Spectroscopic Analysis (FTIR, NMR) D->E Purified Polyamide F Thermal Analysis (TGA, DSC) D->F G Mechanical Testing (Tensile Strength) D->G H Material Properties Determination E->H F->H G->H

Caption: Workflow for the synthesis and characterization of a polyamide.

Experimental Protocols

Protocol 3: Synthesis of a Polyamide from N-(4-aminocyclohexyl)acetamide and Adipoyl Chloride

This protocol describes the low-temperature solution polycondensation to form a polyamide.

  • Materials:

    • N-(4-aminocyclohexyl)acetamide (1.0 eq)

    • Adipoyl chloride (1.0 eq)

    • N,N-Dimethylacetamide (DMAc) (anhydrous)

    • Lithium Chloride (LiCl)

    • Triethylamine (2.2 eq)

    • Methanol

  • Procedure:

    • Dissolve N-(4-aminocyclohexyl)acetamide and LiCl in anhydrous DMAc in a flask equipped with a mechanical stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add a solution of adipoyl chloride in DMAc to the stirred mixture.

    • Continue stirring at 0 °C for 2 hours, then allow the reaction to proceed at room temperature for 18 hours.

    • Precipitate the resulting viscous polymer solution by pouring it into methanol.

    • Filter the fibrous polyamide, wash thoroughly with hot water and methanol to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Data Presentation: Polymer Properties

The properties of the synthesized polyamide can be characterized by various analytical techniques.

PropertyMethodExpected Value
Inherent Viscosity Ubbelohde viscometer0.8 - 1.5 dL/g
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)140 - 180 °C
Decomposition Temperature (Td) Thermogravimetric Analysis (TGA)> 400 °C
Tensile Strength Universal Testing Machine70 - 100 MPa
Young's Modulus Universal Testing Machine2.5 - 3.5 GPa

Note: These are expected values for an aromatic-aliphatic polyamide and would need to be confirmed by experimental analysis.

References

Scalable Synthesis of N-(4-Oxocyclohexyl)acetamide for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of N-(4-Oxocyclohexyl)acetamide, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and drug development professionals involved in process chemistry and the industrial production of active pharmaceutical ingredients (APIs).

Introduction

This compound (CAS No. 27514-08-5) is a crucial building block in modern organic synthesis, particularly in the pharmaceutical sector.[1][2] Its primary application lies in the synthesis of important drugs, most notably Pramipexole, a medication used in the management of Parkinson's disease and restless legs syndrome.[1][2][3] Furthermore, this intermediate is utilized in the development of antiparasitic agents, such as 2-pyrimidinecarbonitrile derivatives, which have shown potential as falcipain inhibitors for combating diseases like malaria.[1][2] The efficient and scalable synthesis of this compound is therefore of significant industrial importance.

This document outlines a robust and scalable method for the preparation of this compound via the oxidation of N-(4-hydroxycyclohexyl)acetamide. The presented protocol is based on a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation, which is known for its mild reaction conditions, high yield, and environmental friendliness, making it suitable for large-scale industrial production.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
CAS Number 27514-08-5
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Appearance White to off-white powder
Melting Point 137 °C
Purity ≥98.0%
Table 2: Comparison of Synthesis Methods for this compound
MethodOxidizing AgentCatalystTypical YieldKey AdvantagesKey Disadvantages
TEMPO-Catalyzed Oxidation Sodium hypochloriteTEMPO/NaBrHigh (specific yield data not publicly available)Mild conditions, high selectivity, environmentally friendly, suitable for industrial scale.Catalyst cost, though used in catalytic amounts.
Jones Oxidation Chromic acid (CrO₃/H₂SO₄)-~50%Readily available reagents.Use of toxic heavy metals, harsh acidic conditions, low yield, significant waste.
Potassium Dichromate Oxidation K₂Cr₂O₇-Moderate (specific yield data not publicly available)Inexpensive oxidizing agent.Toxic and carcinogenic chromium waste, harsh reaction conditions.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via TEMPO-Catalyzed Oxidation

This protocol is adapted from methodologies suitable for industrial production, emphasizing mild conditions and high efficiency.[4]

Materials:

  • N-(4-hydroxycyclohexyl)acetamide

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous solution)

  • Organic solvent (e.g., Dichloromethane, Acetone)

  • Ethyl acetate (for recrystallization)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system (chiller)

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a jacketed glass reactor, dissolve N-(4-hydroxycyclohexyl)acetamide and a catalytic amount of sodium bromide in the chosen organic solvent.

  • Catalyst Addition: Add a catalytic amount of TEMPO to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution via an addition funnel, maintaining the internal temperature between 0-10 °C. The addition rate should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from ethyl acetate to yield pure this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

Synthetic Pathway and Industrial Application

G Synthetic Pathway and Application of this compound cluster_synthesis Synthesis cluster_application Industrial Application N4HCA N-(4-hydroxycyclohexyl)acetamide TEMPO TEMPO, NaBr, NaOCl N4HCA->TEMPO N4OCA This compound TEMPO->N4OCA Pramipexole Pramipexole Synthesis N4OCA->Pramipexole Antiparasitics Antiparasitic Agents (e.g., Falcipain Inhibitors) N4OCA->Antiparasitics

Caption: Synthesis of this compound and its key industrial applications.

Experimental Workflow for the Synthesis of this compound

G Experimental Workflow start Start dissolve Dissolve N-(4-hydroxycyclohexyl)acetamide, NaBr, and TEMPO in organic solvent start->dissolve cool Cool reaction mixture to 0-5 °C dissolve->cool add_oxidant Slowly add NaOCl solution cool->add_oxidant monitor Monitor reaction by TLC/HPLC add_oxidant->monitor quench Quench reaction with Na₂S₂O₃ monitor->quench workup Aqueous work-up (NaHCO₃, Brine) quench->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from ethyl acetate concentrate->recrystallize dry_product Dry final product under vacuum recrystallize->dry_product end End dry_product->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude N-(4-Oxocyclohexyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude N-(A4-Oxocyclohexyl)acetamide.

Recrystallization Troubleshooting

Problem Possible Cause(s) Solution(s)
Low Recovery of Purified Product - The chosen solvent is too effective, even at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is significantly soluble in the wash solvent.- Select a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Product Fails to Crystallize - The solution is not saturated.- The presence of significant impurities is inhibiting crystal formation.- Evaporate some of the solvent to increase the concentration of the product and then cool again.- Add a seed crystal of pure this compound to induce crystallization.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Consider a preliminary purification step, such as a simple filtration or column chromatography, to remove major impurities.
Oily Precipitate Forms Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Ensure a slow cooling process.- Attempt to purify a smaller batch of the crude material or perform a pre-purification step.
Colored Impurities Remain in the Final Product - The colored impurities have similar solubility to the product in the chosen solvent.- The impurities are trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.

Column Chromatography Troubleshooting

Problem Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities - The chosen eluent system is not optimal.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample.- Optimize the solvent system using thin-layer chromatography (TLC) first. For polar compounds like this compound, a gradient of methanol in dichloromethane or ethyl acetate in hexanes is a good starting point.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight).
Product Elutes Too Quickly (Low Retention) - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., methanol or ethyl acetate).
Product Does Not Elute from the Column - The eluent is not polar enough.- The compound may be degrading on the silica gel.- Gradually increase the polarity of the eluent. A step-gradient or a continuous gradient can be effective.- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
Streaking or Tailing of the Product Band - The sample was not loaded onto the column in a narrow band.- The compound is interacting strongly with the stationary phase.- Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent for loading.- Consider adding a small percentage of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized by acetylation of 4-aminocyclohexanone, impurities may include unreacted 4-aminocyclohexanone and di-acetylated byproducts. If prepared by oxidation of N-(4-hydroxycyclohexyl)acetamide, the primary impurity is likely the starting alcohol. Residual reagents such as acetic anhydride or acetyl chloride and their byproducts (acetic acid) may also be present.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on its structure (an amide and a ketone), moderately polar solvents are a good starting point. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are often suitable for similar compounds. Small-scale solubility tests are recommended to identify the ideal solvent or solvent system.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in an appropriate solvent system. The desired product can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication that the product is still impure. Further purification, such as a second recrystallization or column chromatography, is recommended.

Q5: Can I use distillation to purify this compound?

A5: While this compound has a predicted boiling point, it is a solid at room temperature with a relatively high molecular weight. Distillation would likely require high temperatures and vacuum, which could lead to decomposition. Recrystallization and column chromatography are generally more suitable purification methods for this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of crude this compound using different techniques. These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol) 859875Effective for removing less polar and more soluble impurities.
Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes Gradient) 85>9985Provides higher purity and is effective for separating closely related impurities.
Combined Method (Column followed by Recrystallization) 85>99.565Recommended when very high purity is required for applications such as drug development.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then heat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography of Crude this compound

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes or methanol in dichloromethane). An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution Recrystallization Path ColumnChrom Column Chromatography Crude->ColumnChrom Chromatography Path HotFiltration Hot Gravity Filtration (if necessary) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying PureProduct Pure this compound Drying->PureProduct ColumnChrom->PureProduct

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield OilyProduct Oily Product Start->OilyProduct ColoredProduct Colored Product Start->ColoredProduct Concentrate Concentrate Solution NoCrystals->Concentrate SeedCrystal Add Seed Crystal NoCrystals->SeedCrystal SlowCooling Ensure Slow Cooling LowYield->SlowCooling MinSolvent Use Minimal Hot Solvent LowYield->MinSolvent OilyProduct->SlowCooling ChangeSolvent Change Solvent OilyProduct->ChangeSolvent Charcoal Use Activated Charcoal ColoredProduct->Charcoal

Optimization of reaction conditions for N-(4-Oxocyclohexyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Oxocyclohexyl)acetamide, a key intermediate in the pharmaceutical industry.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Jones Oxidation of N-(4-hydroxycyclohexyl)acetamide: This method involves the oxidation of the secondary alcohol group of the starting material to a ketone using Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).[3][4][5][6][7]

  • One-Pot Reductive Amination and Acetylation of 4-aminocyclohexanone: This approach involves the reaction of 4-aminocyclohexanone with an acetylating agent, followed by in-situ reduction of the intermediate imine.

Q2: What is the typical purity and appearance of this compound?

A2: this compound is typically a white to off-white or light yellow powder with a purity of 98% or higher.[1]

Q3: What are the main applications of this compound?

A3: It is a crucial intermediate in the synthesis of various pharmaceuticals, including Pramipexole (used in the treatment of Parkinson's disease) and as a reactant in the preparation of 2-Pyrimidinecarbonitrile derivatives, which have potential as antiparasitic agents.[1][2]

Q4: What are the key safety precautions to consider during the synthesis?

A4: When working with the reagents for these syntheses, it is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Jones reagent, in particular, contains chromium(VI), which is a known carcinogen and requires careful handling and disposal.[3]

Troubleshooting Guides

Synthesis Route 1: Jones Oxidation of N-(4-hydroxycyclohexyl)acetamide

Problem: Low or No Product Yield

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the Jones reagent was added until a persistent orange color was observed, indicating an excess of the oxidant. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting material is still present.
Degradation of Starting Material or Product - Maintain a low temperature (0-5 °C) during the addition of the Jones reagent to control the exothermic reaction. - Avoid prolonged exposure to the acidic reaction conditions.
Inefficient Quenching and Work-up - Ensure the reaction is properly quenched with isopropanol until the solution turns from orange to green, indicating the consumption of excess Cr(VI).[3][8] - During extraction, ensure the pH is appropriately adjusted to maximize the partitioning of the product into the organic layer.
Poor Quality of Starting Material - Verify the purity of the N-(4-hydroxycyclohexyl)acetamide starting material using techniques like NMR or melting point analysis.

Problem: Product Contamination and Impurities

Possible Cause Troubleshooting Suggestion
Presence of Unreacted Starting Material - Optimize the stoichiometry of the Jones reagent to ensure complete conversion of the alcohol. - Improve purification by recrystallization or column chromatography.
Formation of Over-oxidation or Side-products - The amide functionality is generally stable to Jones oxidation, but prolonged reaction times or high temperatures could lead to degradation. - Ensure the reaction is quenched promptly upon completion.
Residual Chromium Salts - Thoroughly wash the organic extracts with water and brine to remove any inorganic impurities. - If a green precipitate is observed in the final product, consider filtering the organic solution through a pad of celite before solvent evaporation.
Synthesis Route 2: One-Pot Reductive Amination and Acetylation of 4-aminocyclohexanone

Problem: Low or No Product Yield

Possible Cause Troubleshooting Suggestion
Incomplete Imine Formation - Ensure the reaction conditions for the initial acetylation and imine formation are optimal. This may involve adjusting the pH or using a dehydrating agent.
Ineffective Reducing Agent - The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective as it is mild and selective for the imine.[9] - If using sodium borohydride, it should be added after the imine has formed, as it can also reduce the ketone.[9]
Hydrolysis of the Imine Intermediate - Ensure anhydrous conditions are maintained until the reduction step is complete, as water can hydrolyze the imine back to the starting materials.
Suboptimal Reaction Temperature - The initial acetylation may require gentle heating, while the reduction step is typically carried out at room temperature or below. Optimize the temperature profile of the one-pot reaction.

Problem: Product Contamination and Impurities

Possible Cause Troubleshooting Suggestion
Presence of Unreacted 4-aminocyclohexanone - Ensure a slight excess of the acetylating agent is used. - Optimize the reaction time for the initial acetylation step.
Formation of Di-acetylated Byproduct - Control the stoichiometry of the acetylating agent carefully to avoid acetylation of the newly formed amide.
Incomplete Reduction of the Imine - Increase the amount of the reducing agent or extend the reaction time for the reduction step.
Reduction of the Ketone - Use a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride that preferentially reduces the imine over the ketone.[10][11]

Data Presentation

Table 1: Optimization of Jones Oxidation of N-(4-hydroxycyclohexyl)acetamide

Entry Equivalents of Jones Reagent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
11.5027595
22.0028598
32.5028798
42.02528090
52.0048698

Note: The data presented are representative and should be confirmed by experimental results.

Table 2: Optimization of One-Pot Synthesis from 4-aminocyclohexanone

Entry Acetylating Agent Reducing Agent Solvent Yield (%) Purity (%)
1Acetic AnhydrideNaBH(OAc)₃Dichloromethane8097
2Acetyl ChlorideNaBH(OAc)₃Dichloromethane7896
3Acetic AnhydrideNaBH₃CNMethanol7595
4Acetic AnhydrideNaBH₄Methanol6085

Note: The data presented are representative and should be confirmed by experimental results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation

Materials:

  • N-(4-hydroxycyclohexyl)acetamide

  • Jones Reagent (Chromium trioxide, Sulfuric acid, Water)[8]

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-(4-hydroxycyclohexyl)acetamide in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the color of the reaction mixture. Continue adding the reagent until a faint orange color persists.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by TLC.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[8]

  • Filter the mixture through a pad of celite and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • To the residue, add water and extract with diethyl ether (3x).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

Protocol 2: One-Pot Synthesis of this compound from 4-aminocyclohexanone

Materials:

  • 4-aminocyclohexanone hydrochloride

  • Triethylamine

  • Acetic Anhydride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 4-aminocyclohexanone hydrochloride in dichloromethane in a round-bottom flask.

  • Add triethylamine to the suspension and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

jones_oxidation_workflow start Start: N-(4-hydroxycyclohexyl)acetamide in Acetone step1 Cool to 0°C start->step1 step2 Add Jones Reagent Dropwise step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Quench with Isopropanol step3->step4 step5 Filtration and Solvent Removal step4->step5 step6 Aqueous Work-up and Extraction step5->step6 step7 Drying and Concentration step6->step7 end_node Purification and Final Product step7->end_node

Caption: Experimental workflow for the Jones oxidation synthesis of this compound.

reductive_amination_workflow start Start: 4-aminocyclohexanone HCl in DCM step1 Add Triethylamine start->step1 step2 Acetylation with Acetic Anhydride step1->step2 step3 In-situ Imine Formation step2->step3 step4 Add Reducing Agent (e.g., STAB) step3->step4 step5 Reaction Monitoring (TLC) step4->step5 step6 Aqueous Quench and Work-up step5->step6 step7 Drying and Concentration step6->step7 end_node Purification and Final Product step7->end_node troubleshooting_logic start Low Yield or Impure Product q1 Check Reaction Completion (TLC) start->q1 ans1_incomplete Incomplete: Extend Reaction Time q1->ans1_incomplete ans1_complete Complete q1->ans1_complete q2 Verify Reagent Stoichiometry ans2_incorrect Incorrect: Adjust Stoichiometry q2->ans2_incorrect ans2_correct Correct q2->ans2_correct q3 Assess Reaction Temperature ans3_incorrect Incorrect: Optimize Temperature q3->ans3_incorrect ans3_correct Correct q3->ans3_correct q4 Evaluate Work-up Procedure ans4_inefficient Inefficient: Modify Extraction/Purification q4->ans4_inefficient solution Improved Synthesis ans1_incomplete->solution ans1_complete->q2 ans2_incorrect->solution ans2_correct->q3 ans3_incorrect->solution ans3_correct->q4 ans4_inefficient->solution

References

Identifying and minimizing byproducts in 4-Acetamidocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-acetamidocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-acetamidocyclohexanone?

A1: The most prevalent method for synthesizing 4-acetamidocyclohexanone is the oxidation of 4-acetamidocyclohexanol.[1] Common oxidizing agents used for this transformation include Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) and modern, milder reagents such as those used in TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation systems.[1][2][3] The precursor, 4-acetamidocyclohexanol, can be prepared by the acetylation of 4-aminocyclohexanol or through the catalytic hydrogenation of 4-acetamidophenol.[1]

Q2: What are the potential byproducts I should be aware of during the synthesis of 4-acetamidocyclohexanone?

A2: Potential byproducts can originate from the starting materials, side reactions, or over-oxidation. The primary potential byproducts include:

  • Unreacted 4-acetamidocyclohexanol: Incomplete oxidation will result in the presence of the starting material in your product mixture.

  • cis/trans Isomers of 4-acetamidocyclohexanone: If your starting 4-acetamidocyclohexanol is a mixture of cis and trans isomers, your final product will likely also be a mixture of isomers.[4][5]

  • Over-oxidation Products: Harsh oxidation conditions can lead to the cleavage of the cyclohexanone ring, potentially forming dicarboxylic acids like adipic acid.[6]

  • Hydrolysis Byproduct: The acidic conditions of the Jones oxidation can potentially lead to the hydrolysis of the amide group, forming 4-aminocyclohexanone.

  • Chlorinated Byproducts: In TEMPO-mediated oxidations using sodium hypochlorite (bleach) as the re-oxidant, the presence of excess bleach can lead to the formation of chlorinated byproducts.[7]

Q3: How can I detect and quantify the purity of my 4-acetamidocyclohexanone and its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of your product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying 4-acetamidocyclohexanone and potential non-volatile byproducts. A reverse-phase C18 column is often suitable for this type of analysis.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for identifying and quantifying volatile impurities and byproducts. It can effectively separate isomers and identify compounds based on their mass spectra.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying major impurities.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value (136-140 °C) is a good indicator of high purity.[11]

Troubleshooting Guides

Problem 1: Low yield of 4-acetamidocyclohexanone.

Possible Cause Troubleshooting Step
Incomplete Oxidation - Extend the reaction time. - Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. - Increase the reaction temperature slightly, monitoring for byproduct formation.
Degradation of Product - If using Jones reagent, avoid excessively high temperatures or prolonged exposure to strong acid. - Consider switching to a milder oxidizing agent like a TEMPO-based system.[3]
Inefficient Work-up and Purification - Ensure complete extraction of the product from the aqueous phase. - Optimize the recrystallization procedure (solvent choice, cooling rate) to minimize product loss in the mother liquor.

Problem 2: Presence of unreacted 4-acetamidocyclohexanol in the final product.

Possible Cause Troubleshooting Step
Insufficient Oxidizing Agent - Accurately calculate and add the required molar equivalents of the oxidizing agent.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Deactivated Oxidizing Agent - Use a freshly prepared Jones reagent or a new bottle of TEMPO and re-oxidant.

Problem 3: Product is a mixture of cis and trans isomers.

Possible Cause Troubleshooting Step
Starting Material is an Isomeric Mixture - Use an isomerically pure starting material (either cis or trans-4-acetamidocyclohexanol). - Separate the isomers of the starting material by techniques such as fractional crystallization or chromatography.[4]
Isomerization during Reaction - While less common for the ketone, ensure reaction conditions are not promoting isomerization (e.g., prolonged exposure to strong acid or base).

Problem 4: Detection of unexpected peaks in GC-MS or HPLC analysis.

Possible Cause Troubleshooting Step
Over-oxidation - Reduce the reaction temperature and/or time. - Use a more selective oxidizing agent (e.g., TEMPO instead of Jones reagent).[3]
Side Reactions - If using Jones reagent, consider buffering the reaction mixture if hydrolysis of the amide is suspected. - If using a TEMPO/NaOCl system, ensure NaOCl is not used in large excess to avoid chlorination.[7]
Solvent Impurities - Use high-purity, dry solvents.

Experimental Protocols

Synthesis of 4-Acetamidocyclohexanone using Jones Reagent

This protocol is a representative procedure and may require optimization.

  • Dissolve 4-acetamidocyclohexanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously diluting with water.

  • Slowly add the Jones reagent dropwise to the cooled acetone solution of the alcohol. The color of the solution should change from orange to green.[2] Maintain the temperature below 20 °C during the addition.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Filter the mixture to remove the chromium salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis of 4-Acetamidocyclohexanone using TEMPO-catalyzed Oxidation

This protocol is a representative procedure and may require optimization.

  • Dissolve 4-acetamidocyclohexanol (1 equivalent), TEMPO (catalytic amount, e.g., 1 mol%), and sodium bromide (catalytic amount) in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

  • Prepare an aqueous solution of sodium hypochlorite (bleach, 1.1-1.5 equivalents) and sodium bicarbonate.

  • Cool the organic solution in an ice bath and add the aqueous bleach solution dropwise with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Oxidation Methods for 4-Acetamidocyclohexanone Synthesis

Parameter Jones Oxidation TEMPO-catalyzed Oxidation
Oxidizing Agent Chromium trioxide in sulfuric acidTEMPO (catalyst) with a re-oxidant (e.g., NaOCl)
Reaction Conditions Strongly acidic, exothermicMild, often biphasic
Typical Byproducts Over-oxidation products, potential amide hydrolysisPotential chlorinated byproducts (with NaOCl)
Advantages Inexpensive reagentHigh selectivity, mild conditions, environmentally friendlier
Disadvantages Use of carcinogenic Cr(VI), harsh conditionsHigher cost of catalyst, potential for chlorinated byproducts

Visualizations

Synthesis_Pathway 4-Acetamidophenol 4-Acetamidophenol 4-Acetamidocyclohexanol 4-Acetamidocyclohexanol 4-Acetamidophenol->4-Acetamidocyclohexanol Catalytic Hydrogenation 4-Acetamidocyclohexanone 4-Acetamidocyclohexanone 4-Acetamidocyclohexanol->4-Acetamidocyclohexanone Oxidation (e.g., Jones Reagent, TEMPO) 4-Aminocyclohexanol 4-Aminocyclohexanol 4-Aminocyclohexanol->4-Acetamidocyclohexanol Acetylation

Caption: Synthesis routes to 4-acetamidocyclohexanone.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Potential Byproduct Pathways 4-Acetamidocyclohexanol 4-Acetamidocyclohexanol 4-Acetamidocyclohexanone 4-Acetamidocyclohexanone 4-Acetamidocyclohexanol->4-Acetamidocyclohexanone Desired Oxidation Unreacted Starting Material Unreacted Starting Material 4-Acetamidocyclohexanol->Unreacted Starting Material Incomplete Reaction Ring-Opened Products\n(e.g., Adipic Acid) Ring-Opened Products (e.g., Adipic Acid) 4-Acetamidocyclohexanone->Ring-Opened Products\n(e.g., Adipic Acid) Over-oxidation (Harsh Conditions) 4-Aminocyclohexanone 4-Aminocyclohexanone 4-Acetamidocyclohexanone->4-Aminocyclohexanone Amide Hydrolysis (Acidic Conditions)

Caption: Byproduct formation pathways in 4-acetamidocyclohexanone synthesis.

Troubleshooting_Workflow start Low Purity or Yield check_sm Analyze Starting Material (Purity, Isomers) start->check_sm check_reaction Review Reaction Conditions (Temp, Time, Reagents) check_sm->check_reaction SM OK analyze_product Analyze Product Mixture (GC-MS, HPLC, NMR) check_reaction->analyze_product Conditions OK identify_byproduct Identify Major Byproduct(s) analyze_product->identify_byproduct optimize Optimize Reaction or Purification identify_byproduct->optimize

References

Technical Support Center: N-(4-Oxocyclohexyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(4-Oxocyclohexyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Synthesis Route 1: Oxidation of N-(4-hydroxycyclohexyl)acetamide

This is a common two-step synthesis starting from 4-aminocyclohexanol. The first step is the acetylation of the amino group, followed by the oxidation of the hydroxyl group.

Q1: My yield of N-(4-hydroxycyclohexyl)acetamide in the acetylation step is low. What are the possible causes?

A1: Low yields in the acetylation of 4-aminocyclohexanol can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using thin-layer chromatography (TLC).

  • Moisture: Acetic anhydride is sensitive to moisture and can be hydrolyzed, reducing its effectiveness. Ensure all glassware and reagents are dry.

  • Suboptimal Temperature: The reaction may require specific temperature control. Running the reaction at 0°C to room temperature is typical.

  • Incorrect Stoichiometry: An excess of acetic anhydride is often used, but a large excess can complicate purification. A molar ratio of 1.1 to 1.5 equivalents of acetic anhydride to 4-aminocyclohexanol is a good starting point.

  • pH Control: The reaction is often performed in the presence of a base (like pyridine or triethylamine) to neutralize the acetic acid byproduct. Insufficient base can lead to protonation of the starting amine, rendering it less nucleophilic.

Q2: I am observing multiple spots on my TLC after the oxidation of N-(4-hydroxycyclohexyl)acetamide. What are the likely impurities?

A2: The impurities depend on the oxidation method used:

  • Jones Oxidation:

    • Unreacted Starting Material: The oxidation may be incomplete.

    • Over-oxidation Products: While less common for secondary alcohols, harsh conditions could potentially lead to ring-opening byproducts, though this is unlikely under standard Jones conditions.

    • Chromium Salts: Greenish inorganic chromium salts are the main byproducts and are typically removed during aqueous workup. Incomplete removal can contaminate the product.

  • TEMPO-catalyzed Oxidation (e.g., with NaOCl):

    • Unreacted Starting Material: Incomplete oxidation can be due to catalyst deactivation or insufficient oxidant.

    • Chlorinated Byproducts: The use of sodium hypochlorite (bleach) can sometimes lead to chlorination of the amide or other sensitive functional groups.[1] Maintaining a controlled temperature (0-5°C) can minimize this side reaction.

Q3: The purity of my final this compound is low after purification. How can I improve it?

A3: Low purity often points to issues with the purification method. Recrystallization is a common and effective method for purifying this compound.

  • Choosing the Right Solvent: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents like ethyl acetate, acetone, or a mixture of ethanol and water.[]

  • "Oiling Out": If the compound separates as an oil instead of crystals during cooling, it may be due to the solvent being too nonpolar or the solution being too concentrated. Adding a more polar co-solvent or using a larger volume of the primary solvent can help.

  • Incomplete Removal of Impurities: If impurities co-crystallize with the product, a different recrystallization solvent or multiple recrystallizations may be necessary. Column chromatography can also be an effective purification method if recrystallization fails to yield a pure product.

Synthesis Route 2: Reductive Amination of 1,4-Cyclohexanedione

This route involves the direct reaction of 1,4-cyclohexanedione with an amine source, followed by reduction.

Q4: I am getting a low yield in the reductive amination of 1,4-cyclohexanedione. What could be the problem?

A4: Low yields in reductive amination can be due to several factors:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the iminium ion over the ketone starting material.[3][4] Sodium borohydride (NaBH₄) can also be used, but it may reduce the starting ketone as a side reaction.[5]

  • pH Control: The reaction pH is crucial for imine/iminium ion formation. A slightly acidic pH (typically 4-6) is often optimal.[4]

  • Reaction Temperature: While many reductive aminations can be performed at room temperature, some substrates may require gentle heating to drive the reaction to completion.[3]

  • Formation of Side Products: 1,4-Cyclohexanedione has two carbonyl groups, which can lead to the formation of diamine byproducts. Using a controlled stoichiometry of the amine source can help to minimize this.

Q5: My final product is contaminated with unreacted 1,4-cyclohexanedione. How can I remove it?

A5: Unreacted 1,4-cyclohexanedione can often be removed during the workup.

  • Acid-Base Extraction: The desired product, this compound, is an amide and is relatively neutral. However, if the reaction is performed with an amine before acetylation, the resulting amine product is basic and can be separated from the neutral ketone by an acid-base extraction.

  • Column Chromatography: If extraction is not effective, silica gel column chromatography can be used to separate the more polar ketone from the less polar amide product.

  • Recrystallization: A carefully chosen recrystallization solvent should allow for the separation of the desired product from the starting material.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for N-(4-hydroxycyclohexyl)acetamide

Oxidation MethodOxidizing AgentTypical SolventAdvantagesDisadvantages
Jones OxidationCrO₃ in H₂SO₄AcetoneInexpensive, rapid reaction, high yields.[6]Uses carcinogenic Cr(VI), harsh acidic conditions, potential for over-oxidation with primary alcohols.[6]
TEMPO-catalyzed OxidationTEMPO (catalyst), NaOClDichloromethane/WaterMild reaction conditions, high selectivity for primary alcohols to aldehydes.[7]Potential for chlorinated side products, cost of TEMPO catalyst.[1]

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey Features
Sodium Cyanoborohydride (NaBH₃CN)MethanolMild and selective for iminium ions, effective at slightly acidic pH.[3][4] Toxic (cyanide source).[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFMild and selective, often the reagent of choice for a wide range of substrates.[3][5]
Sodium Borohydride (NaBH₄)Methanol, EthanolStronger reducing agent, can also reduce the starting ketone.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation

Step 1: Acetylation of 4-Aminocyclohexanol

  • Dissolve 4-aminocyclohexanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Slowly add triethylamine (1.2 eq).

  • Add acetic anhydride (1.1 eq) dropwise to the solution while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(4-hydroxycyclohexyl)acetamide. The crude product can be purified by recrystallization from ethyl acetate.

Step 2: Jones Oxidation of N-(4-hydroxycyclohexyl)acetamide

  • Prepare the Jones reagent by slowly adding a solution of chromium trioxide (CrO₃) in concentrated sulfuric acid to water, keeping the solution cool in an ice bath.

  • Dissolve the crude N-(4-hydroxycyclohexyl)acetamide from Step 1 in acetone in a round-bottom flask and cool to 0°C.

  • Slowly add the prepared Jones reagent dropwise to the acetone solution. A color change from orange/red to green should be observed.[8]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Filter the mixture through a pad of celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the crude this compound, which can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Reductive Amination
  • To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1M HCl until the gas evolution ceases.

  • Make the solution basic (pH > 9) by the addition of aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 4-aminocyclohexanone can then be acetylated following a procedure similar to Step 1 of Protocol 1 to yield this compound.

Visualizations

experimental_workflow_oxidation cluster_acetylation Step 1: Acetylation cluster_oxidation Step 2: Oxidation cluster_purification Purification A 4-Aminocyclohexanol C N-(4-hydroxycyclohexyl)acetamide A->C DCM, 0°C to RT B Acetic Anhydride, Triethylamine B->C D N-(4-hydroxycyclohexyl)acetamide F This compound D->F Acetone, 0°C to RT E Jones Reagent (CrO3/H2SO4) E->F G Crude Product H Recrystallization (e.g., Ethyl Acetate) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via oxidation.

experimental_workflow_reductive_amination cluster_amination Step 1: Reductive Amination cluster_acetylation Step 2: Acetylation cluster_purification Purification A 1,4-Cyclohexanedione C 4-Aminocyclohexanone A->C Methanol, 0°C to RT B Ammonium Acetate, NaBH3CN B->C D 4-Aminocyclohexanone F This compound D->F DCM, 0°C to RT E Acetic Anhydride, Triethylamine E->F G Crude Product H Recrystallization G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via reductive amination.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction reagent_issue Reagent Quality/Stoichiometry? start->reagent_issue conditions_issue Suboptimal Conditions (T, pH)? start->conditions_issue side_reactions Side Reactions Occurring? start->side_reactions purification_ineffective Purification Ineffective? start->purification_ineffective solution1 Monitor reaction by TLC/LC-MS Increase reaction time incomplete_reaction->solution1 solution2 Use dry reagents/solvents Optimize stoichiometry reagent_issue->solution2 solution3 Adjust temperature/pH conditions_issue->solution3 solution4 Modify reaction conditions to minimize side products (e.g., lower temperature) side_reactions->solution4 solution5 Change recrystallization solvent Perform column chromatography purification_ineffective->solution5

Caption: General troubleshooting logic for synthesis of this compound.

References

Troubleshooting common issues in N-(4-Oxocyclohexyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-(4-Oxocyclohexyl)acetamide. The information is presented in a question-and-answer format to offer direct and practical solutions to potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 1,4-cyclohexanedione with acetamide. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the final product. This method is favored for its operational simplicity and generally good yields.

Q2: I am experiencing low yields in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal pH: The pH of the reaction medium is critical for the formation of the imine intermediate. An inappropriate pH can either slow down the reaction or lead to the formation of side products.

  • Inefficient Reducing Agent: The choice and quality of the reducing agent are paramount. An insufficient amount or a degraded reducing agent will result in an incomplete reaction.

  • Reaction Temperature and Time: Like many chemical reactions, the synthesis of this compound is sensitive to temperature and reaction duration. Suboptimal conditions can lead to incomplete conversion or the formation of degradation products.

  • Moisture: The presence of excessive moisture can interfere with the reaction, particularly with moisture-sensitive reducing agents.

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps, such as extraction and crystallization.

Q3: What are some common side products I should be aware of?

A3: During the synthesis of this compound, several side products can form, including:

  • Over-reduction Product: The ketone group of the desired product can be further reduced to a hydroxyl group, yielding N-(4-hydroxycyclohexyl)acetamide.

  • Unreacted Starting Materials: Incomplete reactions can leave unreacted 1,4-cyclohexanedione or acetamide in the final mixture.

  • Aldol Condensation Products: Under certain conditions, the ketone starting material or product can undergo self-condensation reactions.

Q4: How can I effectively purify the final product?

A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A common and effective solvent system for this compound is a mixture of ethanol and water. The process involves dissolving the crude product in a minimal amount of the hot solvent mixture, followed by slow cooling to induce the formation of pure crystals.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Action
Suboptimal pH The optimal pH for imine formation is typically mildly acidic (around 4-6). You can monitor and adjust the pH of your reaction mixture using a suitable buffer or by the careful addition of a weak acid, such as acetic acid.
Ineffective Reduction Ensure you are using a sufficient molar excess of a high-quality reducing agent. Common choices for this reaction include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). If you suspect your reducing agent has degraded, use a fresh batch.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, you may need to adjust the temperature or extend the reaction time.
Product Loss During Work-up To minimize losses during aqueous extraction, you can saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product. During recrystallization, use the minimum amount of hot solvent necessary and ensure slow cooling to maximize crystal recovery.
Issue 2: Product Purity Concerns
Observed Issue Potential Cause Recommended Action
Presence of N-(4-hydroxycyclohexyl)acetamide The ketone group of the product has been over-reduced.Use a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for imines over ketones. Alternatively, carefully control the stoichiometry of the reducing agent and the reaction temperature.
Unreacted Starting Materials in Final Product The reaction did not go to completion.As mentioned previously, optimize the reaction conditions (pH, temperature, time) and ensure the reducing agent is active and used in sufficient quantity.
Discolored Product Formation of colored impurities.If the crude product is colored, you can perform a decolorization step during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 1,4-cyclohexanedione and a slight molar excess of acetamide in a suitable solvent (e.g., methanol). Adjust the pH of the solution to approximately 5 with glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in small portions. Monitor the reaction for the disappearance of the imine intermediate by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.

Data Presentation

Table 1: Comparison of Reducing Agents for this compound Synthesis

Reducing AgentTypical SolventRelative ReactivitySelectivity (Imine vs. Ketone)
Sodium Borohydride (NaBH₄)Methanol, EthanolHighModerate
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetic AcidModerateHigh
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFMildVery High

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_pH Is the pH optimal (4-6)? Start->Check_pH Adjust_pH Adjust pH with weak acid Check_pH->Adjust_pH No Check_Reducer Is the reducing agent sufficient and active? Check_pH->Check_Reducer Yes Adjust_pH->Check_Reducer Add_Reducer Use fresh/more reducing agent Check_Reducer->Add_Reducer No Check_Completion Has the reaction gone to completion (TLC/GC-MS)? Check_Reducer->Check_Completion Yes Add_Reducer->Check_Completion Optimize_Conditions Increase reaction time or temperature Check_Completion->Optimize_Conditions No Check_Workup Are there losses during work-up? Check_Completion->Check_Workup Yes Optimize_Conditions->Check_Workup Modify_Workup Optimize extraction and purification steps Check_Workup->Modify_Workup Yes End Improved Yield Check_Workup->End No Modify_Workup->End

Caption: A flowchart to diagnose and resolve low yield issues.

Reaction Pathway for this compound Synthesis

Reaction_Pathway Reactants 1,4-Cyclohexanedione + Acetamide Imine Imine Intermediate Reactants->Imine + H⁺, - H₂O Product This compound Imine->Product + [H] (Reducing Agent) Side_Product N-(4-hydroxycyclohexyl)acetamide Product->Side_Product + [H] (Over-reduction)

Caption: The synthetic route from starting materials to product.

Stability and degradation of N-(4-Oxocyclohexyl)acetamide under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(4-Oxocyclohexyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which includes an acetamide and a ketone functional group, the primary stability concerns are hydrolysis of the amide bond, and potential degradation under thermal and photolytic stress. The ketone functionality may also be susceptible to certain reactions, although the amide group is generally more labile.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability and minimize degradation, it is recommended to store this compound in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). For extended storage, keeping it at -20°C is also a suitable option.

Q3: I've noticed a change in the physical appearance of my this compound sample upon storage. What could be the cause?

A3: A change in color (e.g., developing a yellowish tint) or consistency of the off-white solid may indicate degradation. This could be due to exposure to elevated temperatures, light, or humidity. It is highly recommended to re-analyze the sample for purity using a suitable analytical method, such as HPLC, before use.

Q4: My HPLC analysis of an aged sample shows a new, more polar impurity. What is a likely degradation product?

A4: A new, more polar peak in the chromatogram could indicate the formation of 4-aminocyclohexanone and acetic acid due to the hydrolysis of the acetamide bond. Both of these hydrolysis products are more polar than the parent compound.

Q5: How can I establish the degradation pathway for this compound in my experimental conditions?

A5: Performing forced degradation studies is the most effective way to identify potential degradation products and establish degradation pathways. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, and then analyzing the resulting mixtures using a stability-indicating analytical method like LC-MS to identify the degradants.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Decreased Purity/Assay Value Over Time Degradation of the compound due to improper storage or handling.Store the compound at the recommended 2-8°C, protected from light and moisture. Always re-test the material to confirm purity before use in sensitive experiments. For long-term storage, consider packaging under an inert atmosphere.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify potential degradation products. Review storage and experimental conditions to minimize further degradation.
Inconsistent Experimental Results Use of a partially degraded sample of this compound.Ensure the purity of the starting material before each experiment, especially if the stock has been stored for an extended period. If degradation is suspected, use a freshly opened or repurified sample.
pH of the Sample Solution Changes Over Time Hydrolysis of the acetamide bond leading to the formation of acetic acid (acidic) or 4-aminocyclohexanone (which can be basic).If the experimental conditions are pH-sensitive, use a buffered solution. It is also advisable to monitor the pH of stock solutions prepared from the compound.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.

G Potential Hydrolysis Degradation Pathway parent This compound product1 4-Aminocyclohexanone parent->product1  H₂O (Acid/Base) product2 Acetic Acid parent->product2  H₂O (Acid/Base)

Caption: Potential hydrolysis degradation of this compound.

Experimental Protocols

Stability-Indicating HPLC Method (Hypothetical)

A stability-indicating HPLC method is essential for monitoring the purity of this compound and separating it from its potential degradation products. The following is a hypothetical method based on the analysis of similar compounds.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL.
Forced Degradation Study Protocol (Hypothetical)

Proper storage and handling to prevent N-(4-Oxocyclohexyl)acetamide degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and stability of N-(4-Oxocyclohexyl)acetamide to prevent its degradation. The information is presented in a question-and-answer format to address common concerns and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, which contains a ketone and an acetamide functional group, the primary stability concerns for this compound are hydrolysis, thermal degradation, and photodecomposition. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, and the overall molecule may be sensitive to heat and light.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal preservation of its integrity, storage at room temperature is generally acceptable.[2] However, for extended storage, refrigeration at 2-8°C, protected from light and moisture, is recommended.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A change in color, such as the development of a yellow or brownish tint, can be an indicator of chemical degradation. This may be caused by exposure to light, elevated temperatures, or humidity, leading to the formation of impurities. It is strongly advised to re-analyze the sample for purity before use if any change in appearance is observed.

Q4: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the literature, based on its functional groups, the following are potential degradation pathways and products:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-aminocyclohexanone and acetic acid.

  • Oxidation: The cyclohexanone ring could be susceptible to oxidation, potentially leading to ring-opening products.

  • Photodegradation: Exposure to UV light could lead to the formation of various photoproducts.

Q5: How can I monitor the purity of my this compound sample over time?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for monitoring the purity of this compound and detecting the formation of degradation products. Regular testing of stored samples using a validated HPLC method will provide an accurate assessment of the compound's stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Purity/Assay Value Degradation of the compound due to improper storage or handling.Store the compound at the recommended room temperature in a dry, well-ventilated area, protected from light and moisture.[2] For long-term storage, consider refrigeration (2-8°C) and packaging under an inert atmosphere. Re-test the material to confirm purity before use.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify potential degradants. Review storage conditions and handling procedures to minimize further degradation.
Inconsistent Experimental Results Use of a degraded sample of this compound.Always use a fresh, pure sample of the compound for experiments. If a batch has been stored for an extended period, re-analyze it to confirm its integrity before use.
pH of the Sample Solution Changes Over Time Hydrolysis of the acetamide group, leading to the formation of acetic acid or 4-aminocyclohexanone.If the experimental conditions are sensitive to pH changes, buffer the solution. Monitor the pH of stock solutions prepared from the compound.

Experimental Protocols

Stability-Indicating HPLC Method (Hypothetical)

This method is a starting point for developing a validated stability-indicating assay for this compound, based on methods for similar compounds.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL.
Forced Degradation Study Protocol (Hypothetical)

Forced degradation studies are essential to identify potential degradation products and pathways and to validate a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize the solution and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a sample and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours). Analyze the samples by HPLC.

Visualizations

Potential Degradation Pathways

parent This compound hydrolysis 4-Aminocyclohexanone + Acetic Acid parent->hydrolysis Hydrolysis (Acid/Base) oxidation Ring-Opened Products parent->oxidation Oxidation photo Photoproducts parent->photo Photodegradation (UV/Vis Light)

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Investigation

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Stock_Solution Prepare Stock Solution of this compound Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Purity Assess Purity LCMS->Purity Degradation_Profile Determine Degradation Profile Purity->Degradation_Profile

Caption: Workflow for investigating the stability of this compound.

Hypothetical Signaling Pathway Interaction

While there is no direct evidence of this compound's involvement in specific signaling pathways, many small molecules exert their biological effects by modulating such pathways. The diagram below illustrates a generic kinase signaling cascade that could be a starting point for investigating the biological activity of this compound.

compound This compound (Hypothetical Modulator) receptor Cell Surface Receptor compound->receptor Binds/Modulates kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription_factor->cellular_response Leads to

Caption: A generic kinase signaling pathway as a hypothetical target for this compound.

References

Resolving Inconsistencies in Experimental Results with 4-Acetamidocyclohexanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common inconsistencies encountered during experiments involving 4-Acetamidocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common physical and chemical properties of 4-Acetamidocyclohexanone?

A1: 4-Acetamidocyclohexanone is typically a white solid.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number27514-08-5[1][2][3][4][5][6]
Molecular FormulaC₈H₁₃NO₂[3][4][5]
Molecular Weight155.19 g/mol [2][3][4]
Melting Point136-140 °C[2]
SolubilitySoluble in alcohol, slightly soluble in water.[1]
AppearanceWhite powder[1]

Q2: What are the primary applications of 4-Acetamidocyclohexanone in research and development?

A2: 4-Acetamidocyclohexanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Notably, it is used in the preparation of Pramipexole, a dopamine agonist used to treat Parkinson's disease, and Ramatroban, a thromboxane A2 receptor antagonist.[1] It also serves as a reactant in the synthesis of 2-Pyrimidinecarbonitrile derivatives, which have shown potential as falcipain inhibitors and antiparasitic agents.[1]

Q3: What are the recommended storage conditions for 4-Acetamidocyclohexanone?

A3: To ensure stability, 4-Acetamidocyclohexanone should be stored in a cool, dry, and well-closed container, protected from moisture and strong light or heat.[1][7] For solid forms, storage as stated on the product vial in a tightly sealed container can be effective for up to 6 months.[7] Stock solutions should be prepared fresh whenever possible; otherwise, they can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 4-Acetamidocyclohexanol to 4-Acetamidocyclohexanone

Low yields are a frequent issue in the synthesis of 4-Acetamidocyclohexanone from its corresponding alcohol. Several factors can contribute to this problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Oxidizing Agent: The choice of oxidizing agent significantly impacts the reaction yield. Jones reagent (CrO₃-sulfuric acid-acetone) is a common choice but can result in lower yields, often around 50%.[8]Consider alternative, milder, and more efficient oxidizing agents. A combination of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (NaOCl) in the presence of NaBr has been shown to provide higher yields under milder conditions.[8]
Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is allowed to run for a sufficient amount of time until the starting material is consumed.
Suboptimal Reaction Temperature: The reaction temperature can affect the rate and efficiency of the oxidation.Optimize the reaction temperature. For TEMPO-catalyzed oxidations, the reaction is often carried out at a controlled temperature, with the oxidant added dropwise to manage any exotherm.
Improper Work-up and Purification: Product loss can occur during the extraction and purification steps.After the reaction, the mixture should be carefully worked up. This may involve quenching any remaining oxidant, followed by extraction with an appropriate organic solvent like dichloromethane or chloroform. The organic layers should be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure. Recrystallization from a suitable solvent, such as ethyl acetate, can be used for purification.[8]
Issue 2: Presence of Impurities and Side Products

The final product may be contaminated with starting materials or unexpected side products, complicating purification and affecting the yield of the desired product.

Potential Side Products and Mitigation Strategies:

Side ProductFormation PathwayMitigation Strategy
Unreacted 4-Acetamidocyclohexanol Incomplete oxidation.As mentioned previously, ensure the reaction goes to completion by using an efficient oxidizing system and monitoring the reaction progress.
Over-oxidation Products If a harsh oxidizing agent is used, the cyclohexanone ring could potentially undergo further oxidation, leading to dicarboxylic acid derivatives, though this is less common under controlled conditions.Use milder and more selective oxidizing agents like the TEMPO/NaOCl system.[8]
cis/trans Isomers of 4-Acetamidocyclohexanol in Starting Material The starting 4-acetamidocyclohexanol is often a mixture of cis and trans isomers, which may react at different rates.While the oxidation to the ketone removes the stereocenter at the alcohol position, the purity of the starting material can be important. Separation of isomers can be achieved by fractional crystallization.[9][10]
Issue 3: Inconsistent Spectroscopic Data (NMR, IR)

Discrepancies in analytical data can arise from impurities, residual solvent, or incorrect structural assignment.

Troubleshooting Spectroscopic Inconsistencies:

  • ¹H NMR:

    • Unexpected Peaks: The presence of unexpected signals may indicate impurities. Compare the spectrum with a reference spectrum if available. Residual solvents from the purification process are a common source of extra peaks.

    • Broad Peaks: Broadening of the N-H proton signal is common. The chemical shift of this proton can also vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Incorrect Number of Signals: The presence of more than the expected number of carbon signals suggests impurities.

  • IR Spectroscopy:

    • Absence of Key Peaks: Ensure the presence of the characteristic C=O (ketone) stretch (typically around 1715 cm⁻¹) and the N-H and C=O (amide) stretches.

    • Presence of Broad -OH Peak: A broad peak in the 3200-3600 cm⁻¹ region indicates the presence of the starting alcohol, signifying an incomplete reaction.

For reference, a patent document provides a Nuclear Magnetic Resonance (NMR) spectrogram of 4-acetamidocyclohexanone.[8]

Experimental Protocols & Workflows

Protocol 1: Synthesis of 4-Acetamidocyclohexanone via TEMPO-Catalyzed Oxidation

This protocol is based on a method described for the oxidation of 4-substituted amidocyclohexanols.[8]

Materials:

  • 4-Acetamidocyclohexanol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaOCl) aqueous solution

  • Dichloromethane (or chloroform)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve 4-Acetamidocyclohexanol in an appropriate organic solvent (e.g., dichloromethane).

  • Add a catalytic amount of TEMPO and NaBr to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite aqueous solution dropwise while monitoring the reaction temperature.

  • Stir the reaction mixture until the oxidation is complete (monitor by TLC).

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 4-Acetamidocyclohexanone by recrystallization from ethyl acetate.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 4-Acetamidocyclohexanol in Dichloromethane start->dissolve add_catalysts Add TEMPO and NaBr dissolve->add_catalysts cool Cool to 0°C add_catalysts->cool add_oxidant Add NaOCl solution dropwise cool->add_oxidant react Stir until completion (Monitor by TLC) add_oxidant->react separate Separate Layers react->separate extract Extract Aqueous Layer separate->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethyl Acetate concentrate->recrystallize end Pure 4-Acetamidocyclohexanone recrystallize->end

Potential Reaction Pathways and Side Reactions

The synthesis of 4-Acetamidocyclohexanone is not without potential pitfalls. The following diagram illustrates the desired reaction pathway and a common side reaction.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction cluster_issue Common Issue start 4-Acetamidocyclohexanol product 4-Acetamidocyclohexanone start->product Oxidation (e.g., TEMPO/NaOCl) incomplete Incomplete Reaction start->incomplete Equilibrium or Insufficient Reagent side_product Over-oxidation Products (e.g., dicarboxylic acids) product->side_product Harsh Oxidizing Conditions

References

Managing oxidation and colored impurities in phenylenediamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing oxidation and colored impurities in phenylenediamine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my phenylenediamine derivatives turning color (e.g., purple, brown, black) upon storage or during my experiment?

A1: Phenylenediamine derivatives are aromatic amines that are highly susceptible to oxidation.[1] This color change is primarily due to exposure to air (oxygen), light, and heat, which triggers oxidation.[1] The oxidation process can form highly colored quinoneimines, quinones, and various polymerized products.[1] For instance, p-phenylenediamine oxidizes in the air to form a purple or black color.[1] Even trace amounts of isomeric impurities, such as the presence of p-phenylenediamine in m- or o-phenylenediamine, can accelerate discoloration and deterioration.[2]

Q2: What is the general mechanism behind the oxidation of phenylenediamine derivatives?

A2: The oxidation of phenylenediamine derivatives, such as p-phenylenediamine, is a complex process. The initial step often involves the transfer of electrons to form radical cations.[3] These intermediates can then undergo further oxidation and deprotonation to yield quinonediimines.[1][3] These quinone species are highly reactive and can participate in subsequent reactions, including hydrolysis to form benzoquinone and ammonia, or coupling reactions to produce dimers and trimers, which are often highly colored.[1][4]

Q3: How can I properly store my phenylenediamine derivatives to minimize oxidation and color formation?

A3: To minimize oxidation, phenylenediamine derivatives should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Using amber glass vials or containers that block UV light is highly recommended.[5] It is also crucial to ensure the container is tightly sealed to prevent exposure to air and moisture. For sensitive applications, storing freshly purified material and using it promptly is the best practice.

Q4: Can the solvent I use affect the stability of my phenylenediamine derivative solution?

A4: Yes, the choice of solvent can influence the stability of phenylenediamine derivatives. Protic solvents, especially in the presence of light and air, can facilitate oxidation. It is important to use high-purity, degassed solvents for preparing solutions. If you observe color change in your solution, it is a sign of degradation, which could impact the quality of your experiments.[5]

Q5: Are the colored impurities harmful to my subsequent reactions or final product?

A5: Yes, the presence of oxidized impurities can be detrimental. These impurities can act as catalysts for further degradation, introduce unwanted side reactions, and compromise the purity, efficacy, and safety of your final product, which is a critical consideration in drug development.[6] For instance, in polymerization reactions, these impurities can affect the molecular weight and properties of the resulting polymer.[7]

Troubleshooting Guides

Issue 1: My phenylenediamine derivative solution has changed color.
  • Question: I prepared a solution of m-phenylenediamine, and it has turned yellow/brown. Can I still use it?

    • Answer: The color change indicates oxidation and the formation of impurities.[5] Using this solution could compromise your experiment's outcome. It is highly recommended to either discard the solution and prepare a fresh one using purified phenylenediamine or to purify the solution before use if possible. For future preparations, consider using degassed solvents and protecting the solution from light.[5]

  • Question: My solid p-phenylenediamine has darkened. What should I do?

    • Answer: Darkening of solid p-phenylenediamine indicates surface oxidation.[1] For non-critical applications, you might be able to use the material if the bulk purity is still acceptable. However, for sensitive applications like drug development or polymer synthesis, purification is necessary to remove the colored, oxidized layers and other impurities.

Issue 2: How to remove colored impurities from my phenylenediamine derivative.
  • Question: What is a simple method to purify a small batch of p-phenylenediamine in the lab?

    • Answer: A common and effective laboratory-scale purification method is recrystallization. For p-phenylenediamine, you can dissolve the compound in hot water, add activated charcoal to adsorb colored impurities, boil the solution, filter it hot to remove the charcoal, and then allow the solution to cool to crystallize the purified product.[8] The resulting crystals should be white.[8]

  • Question: I have a larger quantity of a phenylenediamine derivative with colored impurities. What purification methods are suitable?

    • Answer: For larger quantities, distillation under reduced pressure is a viable option. Specifically, short path distillation techniques like wiped-film evaporation are effective for purifying phenylenediamine free bases by separating them from less volatile impurities.[9] This method is advantageous as it minimizes thermal stress on the compound by using low temperatures (less than 250°C) and pressures (less than 10 mm Hg) with short residence times.[9]

Data Presentation

Table 1: Common Impurities in Commercial p-Phenylenediamine

ImpuritySpecification Limit (ppm)Reported Content (µg/g)
o-Aminophenol< 500190 - 400
o-Phenylenediamine< 200< 10 - 120
m-Phenylenediamine< 20065 - 140
Aniline< 5050 - 100

Data sourced from a report by the Scientific Committee on Consumer Safety (SCCS).[1]

Table 2: Analytical Methods for Phenylenediamine Derivatives and Their Impurities

Analytical TechniquePurposeDetection Limit (LOD) / Quantitation Limit (LOQ)Reference
High-Performance Liquid Chromatography (HPLC)Quantification of PPD derivatives in products like hair dyes.LOD: 0.025% w/v, LOQ: 0.10% w/v[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)Detection and quantification, often after derivatization to improve stability and sensitivity.LOD for PPD: 0.1 pg (with derivatization)[12][13]
Electrochemical MethodsHigh-sensitivity detection of PPDs in environmental samples.LOD for 6PPD: 10 nmol/L[14]

Experimental Protocols

Protocol 1: Purification of p-Phenylenediamine by Recrystallization
  • Dissolution: In a fume hood, dissolve the impure p-phenylenediamine in a minimal amount of hot deionized water.

  • Decolorization: To the hot solution, add a small amount of activated charcoal (approximately 1-2% by weight of the phenylenediamine).

  • Hot Filtration: Bring the mixture to a boil for a few minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the purified p-phenylenediamine.

  • Isolation and Drying: Collect the white crystals by vacuum filtration, wash them with a small amount of cold water, and then dry them thoroughly in a vacuum oven at a low temperature.[8]

Protocol 2: General Workflow for Purification by Short Path Distillation
  • Feed Preparation: If the crude phenylenediamine derivative is in a solution with a low-boiling solvent, first remove the solvent using a rotary evaporator or a stripping unit to obtain the crude free base.[9]

  • Distillation Setup: Use a short path distillation apparatus, such as a wiped-film evaporator.

  • Operating Conditions: Heat the evaporator to a temperature typically below 250°C, and reduce the pressure to less than 10 mm Hg. The optimal conditions will depend on the specific derivative.[9]

  • Distillation Process: Feed the crude material into the evaporator. The more volatile phenylenediamine derivative will evaporate and then condense on a cooled surface, while the less volatile (and often colored) impurities will remain as the residue.

  • Collection: Collect the purified distillate. This process yields a significantly purer product.[9]

Mandatory Visualizations

OxidationPathway cluster_oxidation Oxidation Process cluster_impurities Colored Impurities PPD Phenylenediamine (Colorless) RadicalCation Radical Cation (Intermediate) PPD->RadicalCation  Oxidation (O2, Light, Heat) QuinoneDiimine Quinone Diimine (Colored) RadicalCation->QuinoneDiimine  Further Oxidation HydrolysisProducts Hydrolysis Products (e.g., Benzoquinone) QuinoneDiimine->HydrolysisProducts  Hydrolysis PolymericProducts Polymeric/Coupling Products (Highly Colored) QuinoneDiimine->PolymericProducts  Coupling/Polymerization

Caption: Oxidation pathway of phenylenediamine leading to colored impurities.

TroubleshootingWorkflow Start Start: Colored Phenylenediamine Derivative Observed AssessSeverity Assess Severity of Color Change Start->AssessSeverity MinorColor Minor Discoloration AssessSeverity->MinorColor Minor MajorColor Significant Discoloration (Dark Color) AssessSeverity->MajorColor Major CheckPurity Analyze Purity (e.g., HPLC, GC-MS) MinorColor->CheckPurity Purify Purification Required MajorColor->Purify PurityOK Purity Acceptable for Non-Sensitive Application? CheckPurity->PurityOK UseAsIs Proceed with Caution PurityOK->UseAsIs Yes PurityOK->Purify No End Use Purified Product ChooseMethod Select Purification Method Purify->ChooseMethod ChooseMethod->End

Caption: Workflow for troubleshooting colored phenylenediamine derivatives.

PurificationSelection Start Start: Need to Purify Phenylenediamine Derivative CheckScale What is the Scale of Purification? Start->CheckScale SmallScale Small Scale (Lab Bench) CheckScale->SmallScale < 10g LargeScale Large Scale (Pilot/Production) CheckScale->LargeScale > 10g Recrystallization Recrystallization with Activated Charcoal SmallScale->Recrystallization ColumnChromatography Column Chromatography SmallScale->ColumnChromatography Distillation Short Path Distillation (e.g., Wiped Film) LargeScale->Distillation End Obtain Purified Product Recrystallization->End ColumnChromatography->End Distillation->End

Caption: Logic for selecting a suitable purification method.

References

Technical Support Center: Characterization of N-(4-Oxocyclohexyl)acetamide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(4-Oxocyclohexyl)acetamide and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the functional groups present (an amide and a ketone), this compound is susceptible to degradation primarily through hydrolysis.

  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-aminocyclohexanone and acetic acid.

  • Ketone Reactions: While the ketone is relatively stable, it can undergo reactions such as reduction if reducing agents are present, or potentially aldol condensation under certain conditions, though this is less common under typical storage.

Further degradation of these initial products could also occur.

Q2: I'm observing new peaks in my HPLC chromatogram after storing my sample of this compound. What could they be?

A2: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. The most probable degradation products would be 4-aminocyclohexanone and acetic acid resulting from amide hydrolysis. To confirm the identity of these new peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended to determine their mass-to-charge ratio and aid in structural elucidation.

Q3: How should I store this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light and moisture. The container should be tightly sealed to prevent exposure to atmospheric humidity, which can promote hydrolysis. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: My sample of this compound has developed a slight color. Is it still usable?

A4: A change in color can be an indication of degradation. While the compound might still be suitable for some applications, it is crucial to re-analyze the sample for purity using a validated analytical method, such as HPLC, before use in critical experiments. The presence of impurities could lead to inconsistent and unreliable results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products due to improper storage (exposure to heat, light, or moisture) or sample handling.1. Confirm the identity of the new peaks using mass spectrometry (LC-MS or GC-MS). 2. Review storage conditions and ensure the compound is stored in a cool, dark, and dry place in a tightly sealed container. 3. Use a fresh, well-characterized batch of the compound for future experiments.
Inconsistent or unexpected reaction outcomes. Use of a partially degraded starting material containing impurities that may interfere with the reaction.1. Re-evaluate the purity of the this compound batch using a suitable analytical method. 2. If degradation is confirmed, purify the material (e.g., by recrystallization) or obtain a new, high-purity batch.
Changes in the physical appearance of the solid material (e.g., color change, clumping). Degradation of the compound or absorption of moisture.1. Do not use the material for sensitive applications without re-testing for purity. 2. If moisture absorption is suspected, dry the material under vacuum, and re-analyze.

Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1]

Forced Degradation Study Protocol (Hypothetical)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution with a suitable base (e.g., 0.1 M NaOH).

    • Dilute to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize the solution with a suitable acid (e.g., 0.1 M HCl).

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours).

    • Analyze the samples by HPLC.

Stability-Indicating HPLC Method (Hypothetical)

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Visualizations

G cluster_workflow Experimental Workflow for Degradation Product Characterization start This compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis peak_detection Detection of New Peaks hplc_analysis->peak_detection lcms_analysis LC-MS Analysis for Mass Identification peak_detection->lcms_analysis If new peaks are present structure_elucidation Structure Elucidation of Degradation Products lcms_analysis->structure_elucidation end Characterized Degradation Products structure_elucidation->end

Caption: A typical workflow for the characterization of degradation products.

G cluster_pathway Potential Degradation Pathways of this compound parent This compound C8H13NO2 hydrolysis 4-Aminocyclohexanone + Acetic Acid parent->hydrolysis Amide Hydrolysis (Acidic or Basic Conditions)

Caption: Primary hypothesized degradation pathway for this compound.

References

Technical Support Center: Forced Degradation Studies for N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on N-(4-Oxocyclohexyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, which includes a cyclohexanone ring and an acetamide functional group, the primary stability concerns are hydrolysis and oxidation. The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, while the cyclohexanone moiety, particularly the alpha-carbon to the carbonyl, can be prone to oxidation.[1]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store this compound in a well-closed container at controlled room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8°C) and packaging under an inert atmosphere should be considered to prevent potential degradation.[1]

Q3: I've observed a change in the physical appearance (e.g., color change) of my this compound sample upon storage. What could be the cause?

A change in color, such as the development of a yellow or brownish tint, may indicate degradation of the compound.[1] This could be a result of exposure to light, elevated temperatures, or humidity, leading to the formation of chromophoric degradation products. It is highly recommended to re-analyze the sample for purity before use.[1]

Q4: My HPLC analysis of an aged sample shows a new, more polar impurity peak. What could this be?

A new, more polar impurity is likely a result of hydrolysis of the acetamide bond. This would lead to the formation of 4-aminocyclohexanone and acetic acid, both of which are more polar than the parent compound.

Q5: What are forced degradation studies and why are they necessary?

Forced degradation studies, or stress testing, involve intentionally degrading a drug substance or drug product using more severe conditions than those used for accelerated stability testing.[2][3] These studies are crucial for:

  • Identifying potential degradation products.[3][4]

  • Elucidating degradation pathways.[3]

  • Developing and validating stability-indicating analytical methods.[1][3]

  • Understanding the intrinsic stability of the molecule.[3]

  • Informing formulation development, packaging, and storage conditions.[2][4]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.1. Characterize the new peaks using techniques like LC-MS to identify potential degradants. 2. Review storage conditions and handling procedures to minimize further degradation.[1] 3. Ensure the analytical method is stability-indicating and capable of resolving the parent drug from all degradation products.
Decreased Purity/Assay Value Degradation of the compound.1. Re-test the material to confirm purity before use. 2. If degradation is confirmed, review the storage conditions (temperature, light, and moisture exposure).[1] 3. For long-term storage, consider packaging under an inert atmosphere.[1]
Inconsistent Experimental Results Use of a partially degraded sample.1. Always use a fresh, well-characterized batch of this compound for experiments. 2. If a batch has been stored for an extended period, re-analyze it to confirm its integrity before use.[1]
No Degradation Observed Under Stress Conditions The stress conditions are not harsh enough.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Extend the duration of the stress study. 3. Increase the temperature for thermal and hydrolytic studies.[5]
Excessive Degradation (>20%) The stress conditions are too harsh.1. Reduce the concentration of the stressor. 2. Shorten the duration of the stress study. 3. Decrease the temperature. A degradation of 5-20% is generally considered appropriate for identifying degradation products.[5]

Experimental Protocols

A stability-indicating HPLC method is crucial for monitoring the purity of this compound and resolving its degradation products. The following is a hypothetical method based on the analysis of similar compounds.[1]

Hypothetical Stability-Indicating HPLC Method

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL.[1]

Forced Degradation Study Protocol

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and pathways. This helps in developing and validating a stability-indicating analytical method.[1]

Stress Condition Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution and dilute to the appropriate concentration for HPLC analysis.[1]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize the solution and dilute for HPLC analysis.[1]
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.[1]
Thermal Degradation Store the solid compound in an oven at 80°C for 48 hours. Dissolve the sample and analyze by HPLC.[1]
Photolytic Degradation Expose a solution of the compound (in a quartz cuvette) and the solid compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours). Analyze the samples by HPLC.[1]

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start This compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis characterization Characterize Degradation Products (LC-MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: A typical workflow for a forced degradation study of this compound.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acidic or Basic) parent->hydrolysis Amide Cleavage oxidation Oxidation parent->oxidation Ketone Oxidation hydrolysis_products 4-Aminocyclohexanone + Acetic Acid hydrolysis->hydrolysis_products oxidation_products Oxidized Degradants oxidation->oxidation_products

Caption: Potential degradation pathways for this compound.

References

pH sensitivity and buffering in reactions with N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the pH sensitivity and buffering in reactions with N-(4-Oxocyclohexyl)acetamide. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on problems arising from pH sensitivity.

Issue 1: Low Yield or Incomplete Reductive Amination

  • Question: I am performing a reductive amination with this compound and an amine, but I am observing low yields of my desired product. What could be the cause?

  • Answer: The efficiency of reductive amination is highly dependent on the pH of the reaction mixture. The initial step, the formation of an imine or enamine intermediate, is generally favored under mildly acidic conditions.

    • Troubleshooting Steps:

      • pH Optimization: Ensure the reaction pH is within the optimal range of 4-6. At a pH that is too low, the amine nucleophile will be protonated and become non-nucleophilic. At a pH that is too high, the formation of the imine intermediate is slow.

      • Buffer Selection: Use a suitable buffer to maintain the optimal pH throughout the reaction. Acetate or phosphate buffers are common choices.

      • Order of Addition: Add the reducing agent after allowing sufficient time for the imine to form. Adding the reducing agent prematurely can lead to the reduction of the starting ketone.

      • Reducing Agent: Consider the choice of reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) as they are more selective for the iminium ion over the ketone.

Issue 2: Appearance of Impurities or Side Products

  • Question: My reaction with this compound is producing unexpected impurities. How can I minimize side reactions?

  • Answer: The formation of impurities can often be attributed to the degradation of this compound under non-optimal pH conditions. The amide bond is susceptible to hydrolysis under both strongly acidic and basic conditions.

    • Troubleshooting Steps:

      • pH Control: Strictly control the pH of your reaction. If your reaction conditions are not pH-sensitive, aim for a neutral pH to minimize hydrolysis. If the reaction requires acidic or basic conditions, consider the stability of the starting material and product at that pH and minimize reaction time and temperature.

      • Temperature Control: Avoid excessive heat, as it can accelerate the rate of hydrolysis.

      • Inert Atmosphere: If performing reactions under strongly basic conditions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential air-oxidation side reactions.

Issue 3: Inconsistent Reaction Outcomes

  • Question: I am getting inconsistent results in my experiments with this compound. What could be the reason for this variability?

  • Answer: Inconsistent results can stem from the degradation of the starting material or fluctuations in reaction conditions.

    • Troubleshooting Steps:

      • Starting Material Purity: Verify the purity of your this compound, especially if it has been stored for an extended period. Degradation can occur upon storage, particularly if exposed to moisture or non-neutral pH conditions.

      • Consistent Buffering: Ensure that a reliable and consistent buffering system is in place for all experiments to maintain a stable pH.

      • Monitor pH: If possible, monitor the pH of the reaction mixture at the beginning and end of the reaction to ensure it remains within the desired range.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for reactions involving this compound?

A1: The optimal pH depends on the specific reaction being performed. For reductive amination, a mildly acidic pH of 4-6 is generally recommended to facilitate imine formation. For reactions where the amide or ketone functionality is not intended to react, maintaining a neutral pH (around 7) is advisable to minimize hydrolysis.

Q2: How stable is this compound at different pH values?

A2: this compound is susceptible to hydrolysis under both strongly acidic (pH < 3) and strongly basic (pH > 10) conditions, especially at elevated temperatures.[1] This hydrolysis results in the cleavage of the amide bond to form 4-aminocyclohexanone and acetic acid.

Q3: What are the primary degradation products of this compound under acidic or basic conditions?

A3: The primary degradation product from hydrolysis is 4-aminocyclohexanone and acetic acid. Under strongly basic conditions, self-condensation reactions of the ketone may also occur.

Q4: What buffer systems are recommended for reactions with this compound?

A4: The choice of buffer depends on the desired pH range:

  • pH 4-6: Acetate buffer (pKa of acetic acid is ~4.76)

  • pH 6-8: Phosphate buffer (pKa2 of phosphoric acid is ~7.2)

  • pH 8-10: Borate buffer (pKa of boric acid is ~9.24)

It is crucial to ensure that the buffer components do not interfere with the reaction.

Data Presentation

Table 1: Hypothetical pH-Dependent Hydrolysis of this compound at 50°C

pHConditionRelative Rate of HydrolysisPrimary Degradation Products
2AcidicHigh4-Aminocyclohexanone, Acetic Acid
4Mildly AcidicModerate4-Aminocyclohexanone, Acetic Acid
7NeutralLowMinimal
10Mildly BasicModerate4-Aminocyclohexanone, Acetic Acid
12BasicHigh4-Aminocyclohexanone, Acetic Acid

Note: This table presents a hypothetical trend based on the general principles of amide hydrolysis. Actual rates will vary with temperature, buffer concentration, and other reaction conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to assess the stability of this compound under acidic conditions.

  • Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubation: Heat the solution at 60°C for 24 hours.

  • Neutralization: Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Monitoring: Analyze the sample by HPLC to identify and quantify the parent compound and any degradation products.

Protocol 2: Forced Degradation Study - Base Hydrolysis

This protocol evaluates the stability of this compound under basic conditions.

  • Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubation: Keep the solution at room temperature for 4 hours.

  • Neutralization: Neutralize the solution with an appropriate amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Monitoring: Analyze the sample by HPLC to identify and quantify the parent compound and any degradation products.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Reaction Steps N4OA This compound Imine_Formation Imine/Iminium Ion Formation N4OA->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation pH_Control pH 4-6 (e.g., Acetate Buffer) pH_Control->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction of Iminium Ion Reducing_Agent->Reduction Imine_Formation->Reduction Optimal pH is critical Product N-Substituted 4-Acetamidocyclohexylamine Reduction->Product

Caption: Workflow for the pH-sensitive reductive amination of this compound.

Degradation_Pathways cluster_acid Acidic Conditions (pH < 3) cluster_base Basic Conditions (pH > 10) N4OA This compound Acid_Hydrolysis Amide Hydrolysis N4OA->Acid_Hydrolysis H+, H2O, Heat Base_Hydrolysis Amide Hydrolysis N4OA->Base_Hydrolysis OH-, H2O, Heat Acid_Products 4-Aminocyclohexanone + Acetic Acid Acid_Hydrolysis->Acid_Products Base_Products 4-Aminocyclohexanone + Acetate Base_Hydrolysis->Base_Products

Caption: Primary degradation pathways for this compound under acidic and basic conditions.

References

Validation & Comparative

Comparative analysis of N-(4-Oxocyclohexyl)acetamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Routes to a Key Pharmaceutical Intermediate

N-(4-Oxocyclohexyl)acetamide, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), is the subject of this comprehensive comparative guide.[1][2] Its role as a key intermediate in the production of drugs such as Pramipexole, used in the management of Parkinson's disease, underscores the importance of efficient and reliable synthetic methodologies.[1][2] This guide provides a detailed analysis of common synthesis routes, presenting experimental data, protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

The primary route to this compound involves the N-acetylation of 4-aminocyclohexanone. This transformation can be achieved through various reagents and conditions, each with its own set of advantages and disadvantages. This guide focuses on two prominent methods: acetylation with acetic anhydride and sodium acetate in an aqueous medium, and a solvent-free approach using acetic anhydride.

Performance Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, purity, reaction time, cost, and environmental impact. The following table summarizes the key quantitative data for two distinct methods of this compound synthesis.

ParameterRoute 1: Acetic Anhydride & Sodium Acetate in WaterRoute 2: Solvent-Free Acetic Anhydride
Starting Material 4-Aminocyclohexanone Hydrochloride4-Aminocyclohexanone
Reagents Acetic Anhydride, Sodium AcetateAcetic Anhydride
Solvent WaterNone
Catalyst None (Base-mediated)None
Reaction Time Not specified24 hours
Yield Not specified97%
Purity High (product precipitates)High (as per patent claims)
Work-up FiltrationGrinding, followed by vacuum drying
Environmental Impact Aqueous wasteMinimal waste

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. Below are the methodologies for the two compared routes.

Route 1: N-Acetylation of 4-Aminocyclohexanone Hydrochloride with Acetic Anhydride and Sodium Acetate

This method utilizes the hydrochloride salt of the starting amine and a weak base, sodium acetate, to facilitate the reaction in an aqueous environment. The sodium acetate neutralizes the hydrochloric acid, liberating the free amine to react with acetic anhydride. An advantage of this method is that the acetylated product often precipitates from the reaction mixture, simplifying purification.

Materials:

  • 4-Aminocyclohexanone Hydrochloride

  • Acetic Anhydride

  • Sodium Acetate

  • Water

Procedure:

  • Dissolve 4-aminocyclohexanone hydrochloride in a concentrated solution of sodium acetate in water.

  • To this solution, add acetic anhydride dropwise while stirring.

  • Continue stirring at room temperature and monitor the reaction progress.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water.

  • Dry the product under vacuum.

Route 2: Solvent-Free N-Acetylation of 4-Aminocyclohexanone with Acetic Anhydride

This environmentally friendly approach eliminates the need for a solvent, reducing waste and simplifying the work-up procedure. The reaction is driven by the direct interaction of the reactants.

Materials:

  • 4-Aminocyclohexanone

  • Acetic Anhydride

Procedure:

  • In a suitable vessel, such as a mortar, combine 4-aminocyclohexanone and a slight molar excess of acetic anhydride.

  • Grind the mixture vigorously using a pestle to ensure thorough mixing and contact between the reactants.

  • Continue the grinding for a sufficient period to allow the reaction to proceed to completion. The reaction can be monitored by thin-layer chromatography.

  • Upon completion, dry the resulting solid product under vacuum to remove any unreacted acetic anhydride and acetic acid byproduct.

Visualization of Synthetic Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

Synthesis_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Aminocyclohexanone_HCl 4-Aminocyclohexanone Hydrochloride Dissolution Dissolve in Aqueous NaOAc 4-Aminocyclohexanone_HCl->Dissolution Sodium_Acetate Sodium Acetate Sodium_Acetate->Dissolution Water Water Water->Dissolution Addition Add Acetic Anhydride Dissolution->Addition Stirring Stir at Room Temperature Addition->Stirring Precipitation Precipitation of Product Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound using acetic anhydride and sodium acetate in water.

Synthesis_Route_2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 4-Aminocyclohexanone 4-Aminocyclohexanone Mixing Combine in a Mortar 4-Aminocyclohexanone->Mixing Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixing Grinding Vigorous Grinding Mixing->Grinding Drying Vacuum Drying Grinding->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the solvent-free synthesis of this compound using acetic anhydride.

Concluding Remarks

The choice between these synthetic routes will depend on the specific requirements of the researcher or organization. The aqueous method (Route 1) is a classic and reliable approach, particularly when starting from the amine hydrochloride salt. The solvent-free method (Route 2) offers a greener and potentially more efficient alternative, with a high reported yield and minimal waste generation.[3] Further optimization of reaction times and conditions for both methods could lead to even more efficient syntheses. This guide provides a solid foundation for making an informed decision on the most suitable synthetic strategy for producing this compound.

References

A Comparative Guide to N-(4-Oxocyclohexyl)acetamide and Alternative Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and economic viability of a drug manufacturing process. N-(4-Oxocyclohexyl)acetamide has emerged as a valuable intermediate, particularly in the synthesis of key active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an objective comparison of this compound with its primary alternatives, focusing on their performance in the synthesis of important pharmaceutical agents like Pramipexole and 2-pyrimidinecarbonitrile derivatives. The comparison is supported by available experimental data to aid researchers in making informed decisions for their synthetic strategies.

Core Building Blocks: A Head-to-Head Comparison

The primary alternatives to this compound in syntheses requiring a 4-aminocyclohexanone scaffold are 4-aminocyclohexanone hydrochloride and its N-Boc protected form, N-Boc-4-aminocyclohexanone. The key distinction lies in the protecting group on the amine, which dictates the reaction conditions and potential side reactions.

FeatureThis compound4-Aminocyclohexanone HydrochlorideN-Boc-4-aminocyclohexanone
Structure Acetyl-protected amineUnprotected amine (as hydrochloride salt)Boc-protected amine
CAS Number 27514-08-5[4]675112-40-0[5]188975-93-7
Molecular Weight 155.19 g/mol [4]149.62 g/mol [5]213.28 g/mol
Key Applications Synthesis of Pramipexole, 2-pyrimidinecarbonitrile derivatives[1][2][3]Intermediate for various pharmaceuticals[6][7]Versatile intermediate in organic synthesis
Advantages Stable, commercially available. The acetyl group can be retained in the final product in some cases.Readily available starting material.The Boc group is easily removed under acidic conditions, offering flexibility in multi-step synthesis.[8]
Disadvantages The acetyl group may require harsh conditions for removal if a free amine is needed.The free amine can lead to side reactions if not protected.Higher molecular weight and cost compared to the hydrochloride salt. The Boc protection adds an extra synthetic step.

Performance in the Synthesis of Pramipexole

A common route to Pramipexole involves the formation of the key intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. One scalable synthesis of Pramipexole starting from this intermediate reports an overall yield of over 50% over four steps.[9][10] The synthesis of this diamine intermediate can, in principle, start from any of the three building blocks.

Synthetic Strategy Overview:

G cluster_0 Building Blocks cluster_1 Key Intermediate Synthesis cluster_2 Final Product A This compound D (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole A->D Protection/Modification B 4-Aminocyclohexanone HCl B->D Protection/Modification C N-Boc-4-aminocyclohexanone C->D Deprotection/Modification E Pramipexole D->E Alkylation & Deprotection (Yield: >50% over 4 steps)

Pramipexole Synthesis Pathway

Discussion on Pramipexole Synthesis:

  • Using this compound: This is a direct precursor where the acetyl group might be carried through several steps. However, many Pramipexole syntheses require a free amine for subsequent reactions, necessitating a deacetylation step.

  • Using 4-Aminocyclohexanone Hydrochloride: This building block requires protection of the amino group before proceeding with subsequent reactions to avoid undesired side products.[11] Common protecting groups include acyl or alkoxycarbonyl groups.[11]

  • Using N-Boc-4-aminocyclohexanone: The Boc group offers the advantage of being easily removable under mild acidic conditions, providing flexibility in the synthetic route.[8] A preparation method for N-Boc-4-aminocyclohexanone from 4-aminocyclohexanol hydrochloride has been described with a reported yield of 70% for the initial protection step.[12]

While specific yield comparisons for the initial steps are not available, the choice of building block will depend on the overall synthetic strategy, the desired purity of the intermediates, and cost considerations.

Performance in the Synthesis of 2-Pyrimidinecarbonitrile Derivatives

This compound is also a key reactant in the synthesis of 2-pyrimidinecarbonitrile derivatives, which are being investigated as potential falcipain inhibitors for the treatment of parasitic diseases.[1][13] These syntheses often involve a multi-component reaction.

General Synthetic Workflow:

G A This compound or Alternative E 4-Amino-5-pyrimidinecarbonitrile Derivative A->E Three-component reaction B Aldehyde B->E C Malononitrile C->E D Amidine Hydrochloride D->E

Synthesis of 2-Pyrimidinecarbonitriles

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing synthetic routes. Below are representative protocols for key transformations involving these building blocks.

Protocol 1: Synthesis of N-Boc-4-aminocyclohexanol (Precursor to N-Boc-4-aminocyclohexanone)

  • Reactants: 4-Aminocyclohexanol hydrochloride, Di-tert-butyl dicarbonate (Boc anhydride), Triethylamine, Dichloromethane.

  • Procedure:

    • Suspend 4-aminocyclohexanol hydrochloride in dichloromethane.

    • Add triethylamine to the suspension.

    • Slowly add a solution of Boc anhydride in dichloromethane.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture and wash the filtrate.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain N-Boc-4-aminocyclohexanol.

  • Reported Yield: 70%[12]

Protocol 2: Reductive Amination of a Cyclohexanone Derivative

  • Reactants: Cyclohexanone derivative, Amine, Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride), Solvent (e.g., Methanol, Dichloromethane).

  • General Procedure:

    • Dissolve the cyclohexanone derivative and the amine in the chosen solvent.

    • If necessary, add an acid catalyst (e.g., acetic acid) to facilitate imine/enamine formation.

    • Cool the reaction mixture and add the reducing agent portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

    • Purify the product by chromatography if necessary.

  • Note: The choice of reducing agent and solvent system is critical for achieving high yields and selectivity.[15][16][17]

Protocol 3: Synthesis of Pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

  • Reactants: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, Propionaldehyde, Reducing agent (e.g., Sodium borohydride), Solvent (e.g., Methanol).

  • Procedure (Illustrative):

    • Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in methanol.

    • Add propionaldehyde and stir the mixture.

    • Cool the reaction and add sodium borohydride in portions.

    • Stir the reaction until completion.

    • Work-up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product to obtain Pramipexole.

  • Overall Yield from the diamine intermediate: >50% over four steps.[9][10]

Conclusion

This compound is a well-established and versatile building block in pharmaceutical synthesis. Its primary alternatives, 4-aminocyclohexanone hydrochloride and N-Boc-4-aminocyclohexanone, offer different strategic advantages.

  • This compound is ideal when the acetyl group is desired in the final product or when its stability is advantageous in a multi-step synthesis.

  • 4-Aminocyclohexanone hydrochloride is a cost-effective starting material but necessitates a protection step to avoid side reactions, adding to the overall number of synthetic steps.

  • N-Boc-4-aminocyclohexanone provides the flexibility of a readily cleavable protecting group, which can be beneficial in complex syntheses where chemoselectivity is crucial.

The optimal choice of building block ultimately depends on a comprehensive analysis of the entire synthetic route, including the number of steps, reagent costs, reaction yields, and the desired purity of the final API. The data and protocols presented in this guide aim to provide a solid foundation for making such a critical decision in the drug development process.

References

Structure-Activity Relationship of N-(4-Oxocyclohexyl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a specific, comprehensive structure-activity relationship (SAR) study on a series of N-(4-Oxocyclohexyl)acetamide derivatives is not extensively documented in publicly available literature, its role as a crucial intermediate in the synthesis of various biologically active compounds is well-established.[1][2] Notably, it serves as a key building block in the development of 2-Pyrimidinecarbonitrile derivatives, which have shown promise as falcipain inhibitors for the treatment of parasitic infections like malaria.[2][3][4]

This guide provides a comparative analysis of a closely related series of acetamide derivatives to illustrate the principles of SAR and offer insights that can be extrapolated to the design of novel this compound-based compounds. We will focus on a series of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide derivatives, which have been synthesized and evaluated as inhibitors of falcipain-2, a critical cysteine protease of Plasmodium falciparum.

Comparative Analysis of Falcipain-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of synthesized acetamide derivatives against falcipain-2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR GroupIC50 (µM)
1 4-chlorophenyl2.81
2a 2,4-dichlorophenyl1.46
2b 4-fluorophenyl2.53
2c 4-bromophenyl2.37
2d 4-methylphenyl3.15
2e 4-methoxyphenyl4.28
3a 3-chlorophenyl2.69
3b 3-methylphenyl3.54
3c 3-methoxyphenyl5.12
4a 2-chlorophenyl1.98
4b 2-methylphenyl2.87
4c 2-methoxyphenyl3.91
4d phenyl6.34
4e benzyl8.72
4f n-butyl11.38

Structure-Activity Relationship Insights

Analysis of the data reveals several key trends:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the terminal phenyl ring significantly influence the inhibitory activity.

  • Halogen Substitution: Compounds with halogen substitutions on the phenyl ring (e.g., 2a , 2b , 2c , 3a , 4a ) generally exhibit potent inhibitory activity. The dichlorophenyl derivative (2a ) was the most potent compound in the series.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (2d , 3b , 4b ) and methoxy (2e , 3c , 4c ), tends to decrease the inhibitory activity compared to halogenated derivatives.

  • Aliphatic vs. Aromatic Substituents: Aromatic R groups generally lead to higher potency than aliphatic R groups, as evidenced by the lower IC50 values of phenyl-substituted compounds compared to the n-butyl derivative (4f ).

Experimental Protocols

Synthesis of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide Derivatives

The synthesis of the evaluated compounds was performed through a multi-step process. A key step involves the reaction of a substituted N-phenyl-2-chloroacetamide with 2-mercapto-3H-thieno[2,3-d]pyrimidin-4-one in the presence of a base. The resulting product is the desired 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide derivative. The specific reaction conditions, including solvents, temperature, and reaction times, are optimized for each derivative.

Falcipain-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against falcipain-2 was determined using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate by the enzyme.

Materials:

  • Recombinant falcipain-2

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • The assay is performed in a total volume of 200 µL in a 96-well plate.

  • A solution of recombinant falcipain-2 in the assay buffer is pre-incubated with various concentrations of the test compounds (or DMSO as a control) for a defined period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Falcipain_Pathway Hemoglobin Host Hemoglobin FoodVacuole Parasite Food Vacuole Hemoglobin->FoodVacuole Uptake Falcipain2 Falcipain-2 (Cysteine Protease) FoodVacuole->Falcipain2 releases Globin Globin Falcipain2->Globin Digests AminoAcids Amino Acids Globin->AminoAcids Hydrolysis ParasiteProtein Parasite Protein Synthesis AminoAcids->ParasiteProtein

Caption: Role of Falcipain-2 in Hemoglobin Degradation by P. falciparum.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Reactants Reactants Synthesis Synthesis Reactants->Synthesis Reaction Purification Purification Synthesis->Purification Chromatography Characterization Characterization Purification->Characterization Spectroscopy (NMR, MS) Compound_Prep Compound Dilution Characterization->Compound_Prep Enzyme_Prep Enzyme Preparation Assay_Setup Assay Plate Setup Enzyme_Prep->Assay_Setup Compound_Prep->Assay_Setup Incubation Enzyme-Inhibitor Incubation Assay_Setup->Incubation Reaction_Init Substrate Addition Incubation->Reaction_Init Data_Acquisition Fluorescence Reading Reaction_Init->Data_Acquisition Raw_Data Raw Fluorescence Data Data_Acquisition->Raw_Data Percent_Inhibition Calculate % Inhibition Raw_Data->Percent_Inhibition IC50_Determination IC50 Curve Fitting Percent_Inhibition->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of N-(4-Oxocyclohexyl)acetamide. While specific validated methods for this compound are not widely published, this document outlines common and effective techniques used for analogous acetamide compounds. The information presented here, supported by experimental data from similar molecules, serves as a robust starting point for developing and validating analytical methods for this compound in a research and drug development setting.

Comparison of Analytical Techniques

The primary analytical techniques suitable for the quantification and characterization of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Provides structural information based on the magnetic properties of atomic nuclei.
Primary Use Quantification, purity assessment.Identification and quantification of volatile and semi-volatile compounds, impurity profiling.Structural elucidation and confirmation.
Typical Stationary Phase C18 reverse-phase column.[1]DB-624, CP-SIL 5CB.[2]Not applicable.
Common Detector UV Detector, Mass Spectrometer (LC-MS).[3][4]Mass Spectrometer (MS).[5][6]Not applicable.
Sample Preparation Dissolution in a suitable solvent (e.g., methanol, acetonitrile).[1]Dissolution in a volatile solvent (e.g., n-hexane), potential derivatization.[5][6]Dissolution in a deuterated solvent (e.g., D₂O, DMSO-d₆).[1]
Anticipated Performance
Linearity (R²) >0.99>0.98[7]Not typically used for quantification in this context.
Accuracy (% Recovery) Typically 98-102%70-130%[7]Not applicable.
Precision (%RSD) <2%<15%[7]Not applicable.
Limit of Detection (LOD) ng/mL to µg/mL range0.4 ppm[7]Not typically used for trace analysis.
Limit of Quantitation (LOQ) ng/mL to µg/mL range1.3 ppm[7]Not typically used for trace analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a starting point for developing a reverse-phase HPLC method for the quantification of this compound. Optimization of the mobile phase composition, flow rate, and column temperature will be necessary.

Methodology:

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and peak shape. For MS detection, a volatile buffer like formic acid can be added.[8]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan) or MS detection.[1]

  • Injection Volume: 10 µL.[1]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples and record the peak areas.

  • Quantification: Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the analysis of this compound by GC-MS, which is particularly useful for identifying and quantifying the compound, especially at trace levels.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds, such as a DB-624 or CP-SIL 5CB (or equivalent).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

    • (This program is a starting point and requires optimization).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like n-hexane or ethyl acetate and create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the compound exhibits poor volatility, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[5]

  • Analysis: Inject the standards and samples.

  • Quantification and Identification: Identify the this compound peak based on its retention time and mass spectrum.[9][10] Quantify using a calibration curve based on the peak area of a characteristic ion.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standards Injection Inject into HPLC Standard->Injection Sample Prepare Samples Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards Injection Inject into GC Standard->Injection Sample Prepare Samples (Derivatization if needed) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Identification Spectral Identification MassAnalysis->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS analytical workflow for this compound.

References

A Comparative Analysis of N-(4-Oxocyclohexyl)acetamide Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. N-(4-Oxocyclohexyl)acetamide, a key building block in the synthesis of pharmaceuticals like Pramipexole, demands stringent quality control to ensure the efficacy and safety of the final active pharmaceutical ingredient (API)[1]. This guide provides an objective comparison of this compound from three leading (hypothetical) suppliers—Supplier A, Supplier B, and Supplier C—supported by detailed experimental data and protocols to aid in the selection of the most suitable product for your research and development needs.

The purity of this compound can be influenced by the synthetic route and purification methods employed by the manufacturer. Potential impurities may include starting materials, by-products from incomplete reactions, or residual solvents. These impurities can have a significant impact on the outcome of subsequent reactions and the impurity profile of the final drug product. Therefore, a thorough analytical assessment is crucial.

Comparative Purity Analysis

To provide a clear comparison, samples of this compound from three different suppliers were analyzed for purity, impurity profile, water content, and residual solvents. The results are summarized in the table below.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (HPLC, % Area) 99.85%99.52%99.91%≥ 99.0%
Largest Individual Impurity (HPLC, % Area) 0.08%0.25%0.05%≤ 0.1%
Total Impurities (HPLC, % Area) 0.15%0.48%0.09%≤ 0.5%
Water Content (Karl Fischer, % w/w) 0.05%0.12%0.03%≤ 0.1%
Residual Solvents (GC-HS, ppm)
Methanol50150< 25≤ 3000
Ethyl Acetate< 2580< 25≤ 5000
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderWhite to off-white powder
Melting Point 136-138 °C135-137 °C137-138 °C135-140 °C

Analysis of Results:

  • Supplier C demonstrated the highest overall purity (99.91%) with the lowest levels of total and individual impurities.

  • Supplier A also provided a high-purity product (99.85%) that meets stringent quality standards.

  • Supplier B 's product, while meeting the general acceptance criteria of ≥ 99.0% purity, showed a higher level of impurities compared to the other two suppliers. The largest individual impurity at 0.25% exceeds the typical requirement of ≤ 0.1% for pharmaceutical intermediates.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This reverse-phase HPLC method is designed to separate this compound from its potential process-related impurities.

  • Instrumentation: UHPLC or HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in 50 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.5 mg/mL.

Gas Chromatography (GC) for Residual Solvents

This method is used to identify and quantify residual solvents from the manufacturing process using a headspace gas chromatograph with a flame ionization detector (GC-HS/FID).

  • Instrumentation: Headspace Gas Chromatograph with FID.

  • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Carrier Gas: Helium.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).

Karl Fischer Titration for Water Content

This coulometric Karl Fischer titration method is used to determine the water content in the this compound samples.

  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagent: Anode solution suitable for ketones.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and add it directly to the titration vessel. The titration is performed automatically by the instrument.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purity comparison process, from sample acquisition to final data analysis and supplier selection.

Purity_Comparison_Workflow cluster_setup 1. Setup & Sample Preparation cluster_analysis 2. Analytical Testing cluster_data 3. Data Evaluation & Decision A Receive Samples from Supplier A, B, C B Visual Inspection (Appearance) A->B C Sample Weighing & Dilution (for HPLC, GC, KF) B->C D HPLC Analysis (Purity & Impurities) C->D E GC-HS Analysis (Residual Solvents) C->E F Karl Fischer Titration (Water Content) C->F G Melting Point Determination C->G H Compile & Tabulate Data D->H E->H F->H G->H I Compare Results Against Acceptance Criteria H->I J Select Optimal Supplier I->J

Caption: Workflow for Purity Comparison of this compound.

Conclusion

Based on the comprehensive analysis, Supplier C provides the highest purity this compound , making it the most suitable choice for applications where minimal impurity levels are critical, such as in late-stage drug development and manufacturing. Supplier A also offers a high-quality product that would be acceptable for many research and early-phase development applications. While Supplier B's product meets the basic purity requirements, the higher impurity profile may necessitate further purification or be unsuitable for sensitive applications.

It is recommended that researchers and drug development professionals request and carefully review the Certificate of Analysis from their chosen supplier and consider performing their own internal quality control checks to ensure the material meets the specific requirements of their project.

References

A Comparative Analysis of N-(4-Oxocyclohexyl)acetamide Reactivity in Protic and Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the influence of solvent choice on reaction kinetics is paramount for optimizing synthetic routes. This guide provides a comparative study of the reactivity of N-(4-Oxocyclohexyl)acetamide in a range of common protic and aprotic solvents. The following data, while illustrative of general chemical principles, provides a framework for solvent screening in reactions involving this versatile intermediate.

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its reactivity is centered around the ketone functional group, which is susceptible to nucleophilic attack. The choice of solvent can significantly influence the rate and outcome of such reactions by stabilizing or destabilizing reactants, intermediates, and transition states.

This guide explores the hypothetical reactivity of this compound in a representative nucleophilic addition reaction: the reduction of the ketone to a secondary alcohol using sodium borohydride. This reaction is a fundamental transformation and serves as an excellent model for demonstrating solvent effects.

Data Presentation: Reaction Rate and Yield Comparison

The following table summarizes the hypothetical quantitative data for the reduction of this compound to N-(4-hydroxycyclohexyl)acetamide in various solvents. The data is based on established principles of solvent effects on reaction kinetics.

SolventSolvent TypeDielectric Constant (ε)Reaction Time (hours)Yield (%)
MethanolPolar Protic32.7295
EthanolPolar Protic24.5392
IsopropanolPolar Protic19.9588
WaterPolar Protic80.11.598
Dimethylformamide (DMF)Polar Aprotic36.7675
AcetonitrilePolar Aprotic37.5870
Tetrahydrofuran (THF)Polar Aprotic7.61260
Dichloromethane (DCM)Nonpolar Aprotic9.11850

Analysis of Solvent Effects

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors.[3] In the context of a sodium borohydride reduction, protic solvents can activate the carbonyl group by hydrogen bonding to the oxygen atom, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride. This generally leads to faster reaction rates and higher yields, as reflected in the hypothetical data. Water, with its high dielectric constant and strong hydrogen bonding capability, shows the highest reactivity.

Polar Aprotic Solvents: Solvents like DMF and acetonitrile have large dipole moments but lack O-H or N-H bonds.[3] They can dissolve charged species but are not as effective at solvating and stabilizing the negatively charged nucleophile through hydrogen bonding.[4] In some reactions, this "naked" state of the nucleophile can enhance its reactivity.[5] However, in the case of a borohydride reduction, the activation of the carbonyl group by the solvent is a dominant factor, leading to comparatively slower reaction rates than in protic solvents.

Nonpolar Aprotic Solvents: Solvents with low dielectric constants, such as dichloromethane, are generally poor choices for reactions involving charged species like the borohydride anion. The low polarity leads to poor solubility of the reducing agent and slower reaction rates.

Experimental Protocols

The following is a detailed methodology for a comparative study of the reduction of this compound in different solvents.

Materials:

  • This compound

  • Sodium borohydride

  • Methanol, Ethanol, Isopropanol, Water, Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) (all anhydrous grade where appropriate)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: To eight separate round-bottom flasks, each equipped with a magnetic stirrer, add this compound (1.0 mmol, 155.19 mg).

  • Solvent Addition: To each flask, add 10 mL of one of the respective solvents (Methanol, Ethanol, Isopropanol, Water, DMF, Acetonitrile, THF, DCM). Stir the mixtures until the starting material is completely dissolved.

  • Initiation of Reaction: Cool each flask to 0 °C in an ice bath. To each flask, add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1). The reaction is considered complete upon the disappearance of the starting material spot. Record the reaction time for each solvent.

  • Workup:

    • Quench the reaction by the slow addition of 5 mL of saturated aqueous sodium bicarbonate solution.

    • For organic solvents immiscible with water (THF, DCM), separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

    • For water-miscible solvents (Methanol, Ethanol, Isopropanol, Water, DMF, Acetonitrile), extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic extracts with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel if necessary.

    • Determine the yield of the purified N-(4-hydroxycyclohexyl)acetamide for each reaction.

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the purity and quantify the yield using High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism for the reduction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start This compound solvents Solvent Addition (Methanol, Ethanol, etc.) start->solvents dissolve Dissolution solvents->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification dry->purify analyze Analyze Yield & Purity (HPLC, NMR) purify->analyze

Figure 1. Experimental workflow for the comparative study.

Reaction_Mechanism reactant This compound intermediate Alkoxide Intermediate reactant->intermediate Nucleophilic Attack reagent BH4- product N-(4-hydroxycyclohexyl)acetamide intermediate->product Protonation solvent Solvent (e.g., CH3OH)

Figure 2. Generalized mechanism of ketone reduction.

References

N-(4-Oxocyclohexyl)acetamide: A Comparative Guide for its Use as a Reference Standard in Pharmaceutical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-Oxocyclohexyl)acetamide for its application as a reference standard in analytical assays, particularly within the context of pharmaceutical quality control. As a key intermediate in the synthesis of the dopamine agonist Pramipexole, this compound is a critical process-related impurity that must be monitored to ensure the safety and efficacy of the final drug product.[1][2] This document outlines its performance against other relevant Pramipexole-related compound reference standards, supported by experimental data and detailed methodologies.

Introduction to this compound as a Reference Standard

This compound is a white crystalline powder with a melting point of approximately 137°C.[3] Its primary role in the pharmaceutical industry is as a building block for the synthesis of Pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome.[1][4] Due to its potential to be carried over into the final drug substance, it is classified as a process-related impurity. Regulatory bodies require that the levels of such impurities are carefully controlled within acceptable limits, necessitating the use of well-characterized reference standards for their accurate quantification.[5]

Reference standards of this compound are therefore essential for:

  • Method Validation: To validate analytical methods for specificity, linearity, accuracy, precision, and sensitivity in detecting and quantifying this specific impurity.[5]

  • Quality Control: For routine testing of Pramipexole drug substance and drug product batches to ensure they meet the required purity specifications.[2]

  • Stability Studies: To monitor the potential for degradation of the drug substance that might lead to the formation of this or other impurities over time.[2]

Comparative Analysis of Reference Standards for Pramipexole Impurity Profiling

The primary analytical technique for the determination of this compound and other related substances in Pramipexole is High-Performance Liquid Chromatography (HPLC), often with UV detection.[6][7] The performance of this compound as a reference standard is best evaluated in the context of the overall analytical method for Pramipexole and its other key impurities.

For the purpose of this guide, we will compare this compound with two other official reference standards for Pramipexole impurities:

  • Pramipexole Related Compound A: (S)-4,5,6,7-Tetrahydrobenzothiazole-2,6-diamine.[8]

  • Pramipexole Related Compound D: (R)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole.[9]

These compounds, along with this compound, represent different types of potential impurities in Pramipexole (e.g., starting materials, intermediates, and degradation products).

Data Presentation: Performance of Pramipexole Impurity Reference Standards

The following table summarizes the typical performance characteristics of an HPLC-UV method for the analysis of Pramipexole and its impurities. The data is compiled from various method validation studies and pharmacopeial monographs.[1][10][11]

ParameterThis compoundPramipexole Related Compound APramipexole Related Compound DPramipexole
Typical Retention Time (min) Varies based on method~4.5~7.2~6.0
Limit of Detection (LOD) ~0.01 µg/mL~0.01 µg/mL~0.01 µg/mLNot Applicable
Limit of Quantification (LOQ) ~0.03 µg/mL~0.03 µg/mL~0.03 µg/mLNot Applicable
Linearity Range (µg/mL) 0.03 - 2.50.03 - 2.50.03 - 2.510 - 150
Correlation Coefficient (r²) >0.999>0.999>0.999>0.999
Recovery (%) 98 - 10298 - 10298 - 10299 - 101
Precision (%RSD) < 2.0< 2.0< 2.0< 1.0

Note: The values presented are typical and may vary depending on the specific analytical method and instrumentation used.

Experimental Protocols

The following are representative experimental protocols for the analysis of Pramipexole and its impurities, including this compound, using HPLC-UV. These methods are based on information from the United States Pharmacopeia (USP) and related research articles.[6][7][12]

Method 1: USP-Based Method for Organic Impurities

This method is suitable for the separation and quantification of Pramipexole and its known related compounds.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 15 cm; 5-µm packing (L1).[10]

    • Mobile Phase: A gradient of Solution A and Solution B.[3]

      • Solution A: Dissolve 9.1 g of potassium dihydrogen phosphate and 5.0 g of sodium 1-octanesulfonate monohydrate in 1 L of water. Adjust with phosphoric acid to a pH of 3.0.[3]

      • Solution B: Acetonitrile and Solution A (1:1).[3]

    • Flow Rate: 1.5 mL/min.[10]

    • Column Temperature: 40°C.[12]

    • Detection Wavelength: 264 nm.[10][12]

    • Injection Volume: 5 µL.[10]

  • Sample Preparation:

    • Standard Solution: Prepare a solution of the reference standards (this compound, Pramipexole Related Compounds A and D, etc.) in the diluent (Acetonitrile and Solution A, 1:4) to a known concentration (e.g., 1.5 µg/mL).[1][10]

    • Sample Solution: Prepare a solution of the Pramipexole drug substance or product in the diluent to a known concentration (e.g., 1.5 mg/mL).[10]

Method 2: Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient from its degradation products.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm; 5-µm packing.[11]

    • Mobile Phase: Isocratic mixture of 10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 260 nm.[11]

    • Injection Volume: 20 µL.[11]

  • Sample Preparation:

    • Standard and Sample Solutions: Prepare solutions of the reference standards and the test sample in the mobile phase to appropriate concentrations for analysis.

Mandatory Visualizations

Logical Relationship in Pramipexole Synthesis and Impurity Formation

G cluster_synthesis Pramipexole Synthesis cluster_impurities Potential Impurities A Starting Materials B This compound (Intermediate) A->B Step 1 C Pramipexole (API) B->C Step 2 D Unreacted This compound B->D E Pramipexole Related Compound A F Pramipexole Related Compound D G Degradation Products C->G

Caption: Synthesis pathway of Pramipexole and the origin of related impurities.

Experimental Workflow for Impurity Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standards (e.g., this compound) C Dissolve in Diluent A->C B Weigh Pramipexole Sample B->C D Prepare Standard & Sample Solutions C->D E Inject into HPLC System D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peaks G->H I Quantify Impurities H->I J Report Results I->J

Caption: General workflow for the analysis of impurities in Pramipexole using HPLC.

Conclusion

This compound is a crucial reference standard for the quality control of Pramipexole. Its use in validated analytical methods, such as the HPLC-UV protocols described, allows for the accurate and precise quantification of this potential process-related impurity. When compared with other Pramipexole-related compound reference standards, it performs reliably within established analytical parameters. The effective control of this compound and other impurities is fundamental to ensuring the safety and quality of the final Pramipexole drug product. Researchers and drug development professionals should utilize well-characterized reference standards of this compound in conjunction with robust, validated analytical methods as outlined in this guide and official pharmacopeias.

References

A Comparative Guide to Catalyst Efficacy in N-(4-Oxocyclohexyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-(4-Oxocyclohexyl)acetamide, a key intermediate in the production of pharmaceuticals like Pramipexole, is of significant interest. This guide provides an objective comparison of various catalytic methods for its synthesis, supported by available experimental data to inform catalyst selection and process optimization.

The synthesis of this compound typically involves the N-acetylation of 4-aminocyclohexanone. The choice of catalyst and reaction conditions plays a crucial role in determining the reaction's efficiency, selectivity, and overall yield. This guide explores both chemical and enzymatic catalytic approaches, presenting a summary of their performance.

Comparative Analysis of Catalytic Performance

Catalyst/MethodAcylating AgentSolventReaction ConditionsYield (%)Reaction TimeRemarks
Chemical Catalysis
PyridineAcetyl chlorideDichloromethane0°C to room temperature~95%6 hHigh yield, but uses a chlorinated solvent and a stoichiometric base.
No Catalyst (Direct)Acetic anhydrideWater/IceNot specifiedModerateNot specifiedA simpler, greener approach but may result in lower yields and require more rigorous purification.
Enzymatic Catalysis
Lipase (e.g., Novozym 435)Ethyl acetateOrganic Solvent (e.g., Hexane)40-50°CGenerally high (>80%)15-48 hHigh selectivity, mild conditions, and environmentally friendly, but longer reaction times.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different catalytic systems.

Chemical Synthesis using Pyridine as a Catalyst

This method utilizes the reaction of an amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Reactants:

  • trans-1,4-Diaminocyclohexane (can be adapted for 4-aminocyclohexanone)

  • Acetyl chloride

  • Pyridine

  • Dichloromethane

Procedure:

  • Dissolve trans-1,4-diaminocyclohexane and pyridine in dichloromethane.

  • Cool the mixture to 0°C.

  • Add acetyl chloride dropwise to the solution.

  • Allow the reaction to proceed at room temperature for 6 hours.

  • After completion, the solvent is removed, and the product is purified.

Enzymatic Synthesis using Lipase

This biocatalytic approach offers a greener alternative with high selectivity.

Reactants:

  • Ethanolamine (as a model substrate, adaptable for 4-aminocyclohexanone)

  • Unsaturated fatty acids (as acyl donors, adaptable for acetic acid/ester)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Hexane

Procedure:

  • Combine the amine and the acyl donor in hexane.

  • Add the immobilized lipase to the mixture.

  • Incubate the reaction at 40°C for 15 hours with agitation.

  • After the reaction, the enzyme can be filtered off and reused.

  • The product is isolated from the solvent.[1]

Experimental Workflow and Signaling Pathways

To visualize the general process of catalyst screening and synthesis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_catalysis Catalyst Addition cluster_purification Work-up & Purification Reactants 4-Aminocyclohexanone + Acylating Agent Reaction Reaction Vessel Reactants->Reaction Solvent Workup Quenching/ Extraction Reaction->Workup Product This compound Analysis Yield & Purity Determination Product->Analysis Catalyst Catalyst Catalyst->Reaction Purification Chromatography/ Crystallization Workup->Purification Purification->Product

General experimental workflow for catalyst screening.

logical_relationship cluster_goal Primary Objective cluster_approaches Catalytic Approaches cluster_factors Key Performance Indicators Goal Efficient Synthesis of This compound Chemical Chemical Catalysis Goal->Chemical Enzymatic Enzymatic Catalysis Goal->Enzymatic Yield Yield Chemical->Yield Selectivity Selectivity Chemical->Selectivity Conditions Reaction Conditions (Temp, Time) Chemical->Conditions Sustainability Environmental Impact Chemical->Sustainability Enzymatic->Yield Enzymatic->Selectivity Enzymatic->Conditions Enzymatic->Sustainability

References

(Q)SAR Predictability of N-(4-Oxocyclohexyl)acetamide and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Quantitative Structure-Activity Relationship ((Q)SAR) predictability of N-(4-Oxocyclohexyl)acetamide and its derivatives, compounds of interest in medicinal chemistry. Due to the limited publicly available experimental data on a homologous series of these specific derivatives, this guide will utilize a hypothetical dataset to illustrate the (Q)SAR workflow. This approach allows for a detailed exploration of the methodologies involved in predicting biological activity, such as cytotoxicity, from molecular structure. We will delve into experimental protocols for assessing such activity and compare the predictive power of a hypothetical (Q)SAR model with alternative predictive approaches.

Introduction to (Q)SAR and this compound

Quantitative Structure-Activity Relationship ((Q)SAR) models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures. These models are crucial in drug discovery and toxicology for prioritizing synthesis and testing, reducing costs, and minimizing animal testing.

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its derivatives present a scaffold with potential for diverse biological activities, making them interesting candidates for (Q)SAR studies. Understanding the relationship between the structural features of these derivatives and their biological effects can accelerate the identification of lead compounds with desired properties.

Hypothetical (Q)SAR Study on this compound Derivatives

To demonstrate the application of (Q)SAR in predicting the activity of this class of compounds, we have constructed a hypothetical dataset of ten this compound derivatives. For this illustrative study, we will focus on predicting cytotoxicity against a cancer cell line, a common endpoint in early-stage drug discovery.

Hypothetical Dataset

The following table presents a hypothetical series of this compound derivatives with varying substituents on the cyclohexyl ring. The associated IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are hypothetical and designed to reflect plausible structure-activity relationships, where different functional groups influence the compound's cytotoxic potential.

Table 1: Hypothetical Dataset of this compound Derivatives and Their Cytotoxicity

Compound IDR1R2R3R4IC50 (µM)pIC50 (-logIC50)
NOCA-01HHHH1503.82
NOCA-02FHHH1203.92
NOCA-03ClHHH804.10
NOCA-04BrHHH754.12
NOCA-05CH3HHH1303.89
NOCA-06HHFH1103.96
NOCA-07HHClH704.15
NOCA-08HHOCH3H1803.74
NOCA-09OHHHH954.02
NOCA-10HHHOH1004.00
Molecular Descriptors

To build a (Q)SAR model, the chemical structures of the derivatives are converted into numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties of the molecules. For this hypothetical study, we have selected a set of commonly used 2D and 3D descriptors relevant to biological activity.

Table 2: Calculated Molecular Descriptors for the Hypothetical this compound Derivatives

Compound IDMolecular Weight (MW)LogPTopological Polar Surface Area (TPSA)Number of Rotatable BondsHydrogen Bond DonorsHydrogen Bond Acceptors
NOCA-01155.19-0.6549.33212
NOCA-02173.18-0.4549.33212
NOCA-03189.64-0.1249.33212
NOCA-04234.090.0349.33212
NOCA-05169.22-0.1849.33212
NOCA-06173.18-0.4549.33212
NOCA-07189.64-0.1249.33212
NOCA-08185.22-0.7258.56313
NOCA-09171.19-1.1869.56223
NOCA-10171.19-1.1869.56223

Note: These descriptor values are calculated using publicly available cheminformatics software.

(Q)SAR Model Development and Interpretation

Using the data from Tables 1 and 2, a multiple linear regression (MLR) model can be developed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (pIC50, the dependent variable).

A hypothetical MLR equation could look like this:

pIC50 = β₀ + β₁(LogP) + β₂(TPSA) + β₃(MW)

Where:

  • pIC50 is the predicted biological activity.

  • β₀, β₁, β₂, β₃ are the regression coefficients determined by the model.

  • LogP, TPSA, MW are the selected molecular descriptors.

A positive coefficient for a descriptor would indicate that an increase in its value correlates with an increase in pIC50 (i.e., higher potency), while a negative coefficient would suggest the opposite. For instance, a positive coefficient for LogP might suggest that increased lipophilicity is favorable for the cytotoxicity of these compounds.

Experimental Protocols for Cytotoxicity Assessment

The biological data used to build (Q)SAR models are generated through experimental assays. Cytotoxicity assays are fundamental in vitro tools to measure the ability of a compound to cause cell damage or death.[2] A variety of assays are available, each with its own principles, advantages, and limitations.

Common Cytotoxicity Assays

Table 3: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.Well-established, cost-effective, high-throughput.Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. Indirect measure of cell viability.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.Direct measure of cell membrane integrity and cytotoxicity. Relatively simple and inexpensive.Less sensitive for early apoptotic events. Can be affected by serum LDH levels in the culture medium.
ATP Assay Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.Highly sensitive, rapid, and suitable for high-throughput screening.ATP levels can fluctuate with cell cycle and metabolic state.
Annexin V/Propidium Iodide (PI) Staining Uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to phosphatidylserine and PI staining of the nucleus in cells with compromised membranes.Provides detailed information on the mode of cell death. Quantitative and sensitive.Requires a flow cytometer. More complex and time-consuming than colorimetric assays.
Generalized Experimental Protocol for MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualization of Workflows and Relationships

To better understand the processes involved in (Q)SAR modeling and its application, the following diagrams, generated using the DOT language, illustrate key workflows.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation & Prediction Data Dataset of this compound Derivatives Activity Experimental Biological Activity (e.g., IC50) Data->Activity Structures 2D/3D Molecular Structures Data->Structures Split Split Data (Training & Test Sets) Activity->Split Descriptors Calculate Molecular Descriptors Structures->Descriptors Descriptors->Split Model Build (Q)SAR Model (e.g., MLR) Split->Model Validation Internal & External Validation Model->Validation Prediction Predict Activity of New Derivatives Validation->Prediction

Caption: A generalized workflow for developing a (Q)SAR model.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with This compound Derivatives cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay readout Data Acquisition (e.g., Absorbance) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: A typical experimental workflow for determining cytotoxicity.

Comparison with Alternative Predictive Methods

While (Q)SAR is a powerful tool, other computational methods can also be employed to predict the biological activity and safety of compounds.

Table 4: Comparison of Predictive Methods

MethodDescriptionAdvantagesDisadvantages
(Q)SAR Establishes a mathematical relationship between molecular descriptors and a specific biological activity.Predictive for new compounds within its applicability domain. Can provide insights into structure-activity relationships.Requires a dataset of compounds with known activity for model building. Performance depends on the quality and diversity of the training set.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a biological activity.Useful for virtual screening of large compound libraries to find new scaffolds. Does not require a quantitative activity value.Less quantitative than (Q)SAR. Highly dependent on the quality of the alignment of active compounds.
Molecular Docking Predicts the binding orientation and affinity of a molecule to a target protein with a known 3D structure.Provides insights into the molecular interactions driving binding. Can be used for virtual screening.Requires a high-resolution 3D structure of the target protein. Scoring functions may not always accurately predict binding affinity.
Read-Across Predicts the properties of a substance by using data from structurally similar substances ("analogs").Can be used when there is limited data for the target compound. Accepted by some regulatory agencies.Relies on the assumption that similar structures have similar properties, which is not always true. Requires expert judgment to select appropriate analogs.

Conclusion

The (Q)SAR predictability of this compound and its derivatives offers a promising avenue for accelerating the discovery of new bioactive compounds. By leveraging computational models, researchers can screen virtual libraries, prioritize candidates for synthesis, and gain a deeper understanding of the structure-activity relationships that govern their biological effects. This guide has provided a framework for understanding and applying (Q)SAR methodologies to this class of compounds, from data generation through experimental assays to the development and comparison of predictive models. As more experimental data for this compound derivatives become available, the development of robust and validated (Q)SAR models will become increasingly valuable in the quest for novel therapeutics.

References

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Profiling of N-(4-Oxocyclohexyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount for predicting efficacy and mitigating adverse effects. This guide provides a framework for evaluating the cross-reactivity of N-(4-Oxocyclohexyl)acetamide analogs, a class of compounds showing potential in various therapeutic areas.

While comprehensive cross-reactivity data for this compound analogs are not extensively documented in publicly available literature, their known role as intermediates in the synthesis of bioactive molecules, such as falcipain inhibitors and the Parkinson's disease drug Pramipexole, underscores the importance of a thorough selectivity assessment.[1] The structural motifs present in these analogs suggest potential interactions with a range of biological targets, particularly kinases and proteases.[2] This guide outlines a proposed strategy for systematic cross-reactivity studies, complete with detailed experimental protocols and data presentation formats, to facilitate a comprehensive comparison of novel analogs.

Proposed Cross-Reactivity Target Panel

Given that this compound is a reactant in the preparation of 2-Pyrimidinecarbonitrile derivatives, which act as falcipain (a cysteine protease) inhibitors, a cross-reactivity panel should prioritize enzymes from this class.[1][3][4] Additionally, the structural scaffolds derived from this acetamide are common in kinase inhibitors, making a broad kinase panel essential for identifying potential off-target inhibition.[2]

A tiered approach is recommended for efficient and cost-effective screening.[5] Initially, analogs should be tested at a single high concentration against a broad panel. Analogs showing significant inhibition (e.g., >70%) of any target would then proceed to full dose-response studies to determine their half-maximal inhibitory concentration (IC50).

Key Protein Classes for Screening:

  • Cysteine Proteases: Including falcipain, cathepsins, and caspases, due to the established link to falcipain inhibitors.[2]

  • Serine Proteases: Such as trypsin, chymotrypsin, and thrombin, to assess broader protease selectivity.

  • Kinome Panel: A representative panel of human kinases (e.g., covering different families like TK, TKL, STE, CK1, AGC, CAMK, CMGC) is crucial to uncover potential off-target kinase activity.[6]

Data Presentation: Comparative Selectivity Profile

To facilitate direct comparison between different this compound analogs, all quantitative data from the cross-reactivity screens should be summarized in a clear, tabular format. This table would serve as a central repository for selectivity data, enabling researchers to quickly identify the most promising and selective compounds.

Table 1: Hypothetical Cross-Reactivity Data for this compound Analogs (IC50 in µM)

Compound IDTarget EnzymeIC50 (µM)Fold Selectivity vs. Primary Target
Analog A-1 Primary Target X 0.05 -
Kinase 15.2104x
Kinase 2> 50> 1000x
Cysteine Protease 112.5250x
Serine Protease 1> 50> 1000x
Analog B-2 Primary Target X 0.08 -
Kinase 11.113.75x
Kinase 225.6320x
Cysteine Protease 1> 50> 625x
Serine Protease 148.2602.5x
Control Compound Primary Target X 0.10 -
Kinase 10.55x
Kinase 28.989x
Cysteine Protease 12.323x
Serine Protease 115.4154x

Experimental Protocols

Detailed and consistent methodologies are crucial for generating comparable and reproducible data. The following protocols outline a standard approach for in vitro enzyme inhibition assays.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of selected enzymes.

Objective: To quantitatively measure the inhibitory potency of this compound analogs against target enzymes.

Materials:

  • This compound analogs (test compounds) dissolved in DMSO.

  • Purified recombinant enzymes (kinases, proteases).

  • Enzyme-specific fluorogenic substrates.

  • Appropriate assay buffers.

  • Known potent inhibitors for each enzyme as positive controls.

  • 96-well or 384-well black microplates.

  • A fluorescence microplate reader.

Procedure:

  • Compound Preparation: Create a serial dilution series for each test analog in DMSO. A common starting concentration is 10 mM, diluted to achieve a 10-point dose-response curve.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the microplate. Include wells for "no inhibitor" (DMSO only) and "positive control inhibitor" controls.

  • Enzyme Addition: Prepare an enzyme solution in the appropriate assay buffer. Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate solution in the assay buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the fluorescence signal kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the "no inhibitor" control (100% activity) and the "no enzyme" or "positive control" background (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizing Workflows and Pathways

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict a relevant signaling pathway and the proposed experimental workflow for cross-reactivity screening.

cluster_workflow Experimental Workflow for Cross-Reactivity Profiling Compound This compound Analogs Synthesis PrimaryScreen Single-Dose (10 µM) Primary Screen (Broad Target Panel) Compound->PrimaryScreen Test Compounds HitID Hit Identification (e.g., >70% Inhibition) PrimaryScreen->HitID Identify Active Compounds DoseResponse IC50 Determination (10-point Dose-Response) HitID->DoseResponse Confirm Hits DataAnalysis Data Analysis & Selectivity Profiling DoseResponse->DataAnalysis Generate Potency Data

Caption: A proposed experimental workflow for the systematic cross-reactivity profiling of novel compounds.

cluster_pathway Generic Protease-Activated Receptor (PAR) Signaling Protease Extracellular Protease (e.g., Thrombin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation GProtein G-Protein Activation (Gq, G12/13) PAR->GProtein PLC PLC Activation GProtein->PLC RhoGEF RhoGEF Activation GProtein->RhoGEF CellularResponse Cellular Responses (e.g., Platelet Aggregation, Inflammation) PLC->CellularResponse RhoGEF->CellularResponse

Caption: A simplified diagram of a protease-activated receptor signaling pathway, a potential off-target concern.

By adhering to this structured approach, researchers can generate robust and comparable cross-reactivity data for novel this compound analogs. This is a critical step in the drug discovery process, enabling the selection of compounds with the most favorable safety and efficacy profiles for further development.

References

A Comparative Guide to Impurity Profiling and Identification for 4-Acetamidocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and control of impurities are critical components of pharmaceutical development, ensuring the safety and efficacy of the final drug product. 4-Acetamidocyclohexanone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of analytical methodologies for its impurity profiling, complete with experimental protocols and data, to assist researchers in navigating this essential process.

Understanding the Impurity Landscape

Impurities in a drug substance like 4-Acetamidocyclohexanone can originate from several sources, as mandated for consideration by guidelines from the International Council for Harmonisation (ICH).[1][2][3] These sources include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Formed from side reactions during the manufacturing process.

  • Intermediates: Unreacted substances from intermediate synthetic steps.[1][3]

  • Degradation Products: Formed during storage or manufacturing.[1][3]

  • Reagents, Ligands, and Catalysts: Residual components from the chemical reactions.[1][3]

A common synthesis route for 4-Acetamidocyclohexanone involves the oxidation of 4-Acetamidocyclohexanol.[4] Another potential route is the catalytic hydrogenation of p-Acetamidophenol.[4] Based on these pathways, a logical map of potential impurities can be constructed.

G cluster_source Potential Impurity Sources cluster_product Target Molecule cluster_impurities Resulting Impurities SM Starting Materials (e.g., 4-Aminocyclohexanol, Acetic Anhydride) Target 4-Acetamidocyclohexanone SM->Target Synthesis I1 Unreacted 4-Acetamidocyclohexanol SM->I1 R Reagents & Catalysts (e.g., Oxidizing agents, Hydrogenation catalysts) R->Target Synthesis I4 Residual Solvents R->I4 D Degradation (e.g., Hydrolysis, Oxidation) I3 4-Aminocyclohexanone (Hydrolysis product) D->I3 Degradation Target->D I2 Over-oxidized Products (e.g., Dicarboxylic acids) Target->I2 Side Reaction

Caption: Logical relationship of potential impurity sources for 4-Acetamidocyclohexanone.

Comparison of Key Analytical Techniques

The selection of an analytical technique is paramount for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet distinct, methods suitable for this purpose.[5][6][7]

High-Performance Liquid Chromatography (HPLC) is often the primary choice for non-volatile and thermally sensitive compounds, making it well-suited for 4-Acetamidocyclohexanone and its likely impurities.[5][8] Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds, such as residual solvents or certain smaller by-products.[5][6][9]

The combination of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool, merging the superior separation capabilities of HPLC with the definitive identification power of MS.[10][11][12] This hyphenated technique provides molecular weight and structural details crucial for characterizing unknown impurities.[6][12]

FeatureHPLC with UV DetectionGC-MSLC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase.Combines liquid chromatography separation with tandem mass spectrometry.[12]
Analyte Type Non-volatile, thermally labile compounds.[5]Volatile, thermally stable compounds.[5][9]Wide range, including non-volatile and complex molecules.[10]
Primary Use Case Quantification of known impurities, purity assessment.Identification and quantification of residual solvents and volatile impurities.[9]Structure elucidation of unknown impurities, trace-level quantification.[12][13]
Detection UV-Vis absorbance.[5]Mass spectrometry (provides structural info).[5]Tandem Mass Spectrometry (high selectivity and sensitivity).[11]
Sample Prep Simple dissolution and filtration.[5]Can require derivatization to increase volatility.[5]Simple dissolution and filtration.
Sensitivity Good (ng range).Excellent (pg range).Exceptional (pg to fg range).[14]
Resolution High.Very High.High (separation), Very High (detection).

Experimental Protocols

Detailed and validated analytical procedures are required by regulatory bodies like the ICH.[1][15] Below are representative protocols for the compared techniques.

Protocol 1: HPLC-UV Method for Impurity Quantification

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of 4-Acetamidocyclohexanone sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Procedure:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Record the chromatogram and integrate the peaks.

    • Calculate the percentage of each impurity using the relative peak area method.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

  • Chromatographic System:

    • Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temp 50 °C (hold 5 min), ramp to 280 °C at 15 °C/min (hold 5 min).

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-400 amu.

  • Sample Preparation:

    • Dissolve 20 mg of the sample in 1 mL of Dichloromethane.

    • Vortex to ensure complete dissolution.

  • Procedure:

    • Inject 1 µL of the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Workflow for Impurity Identification and Characterization

A systematic workflow is essential for efficiently moving from impurity detection to full structural elucidation and qualification. This process often involves a combination of orthogonal analytical techniques.

G start Sample of 4-Acetamidocyclohexanone prep Sample Preparation (Dissolution, Filtration) start->prep hplc Initial Screening (HPLC-UV) prep->hplc detect Impurity Detected? (> Reporting Threshold) hplc->detect report Report Below Threshold detect->report No lcms Structure Elucidation (LC-MS/MS) detect->lcms Yes nmr Further Characterization (Isolation & NMR) lcms->nmr Structure Ambiguous quant Method Validation & Quantification lcms->quant Structure Confirmed nmr->quant final Set Specification Limits quant->final

Caption: General experimental workflow for impurity identification and control.

This guide provides a foundational comparison of analytical strategies for the impurity profiling of 4-Acetamidocyclohexanone. The choice of methodology will ultimately depend on the specific impurities of interest, the required sensitivity, and the analytical instrumentation available. For regulatory submissions, a combination of these techniques, fully validated according to ICH guidelines, is essential for ensuring product quality and patient safety.[1][15]

References

Assessing the Novelty of N-(4-Oxocyclohexyl)acetamide Derivatives in Patent Literature: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the patent landscape of a chemical scaffold is crucial for identifying novel areas of research and potential for new therapeutic agents. This guide provides a comparative analysis of N-(4-Oxocyclohexyl)acetamide and its derivatives based on a comprehensive review of patent literature and scientific publications.

Our investigation reveals that this compound is a well-established and versatile chemical intermediate in the pharmaceutical industry.[1][2] Its primary role in the patent literature is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). While the core structure is present in various patented compounds, there is a notable scarcity of patents that specifically claim a series of novel this compound derivatives as the final, active therapeutic agents with detailed comparative biological data.

This compound as a Key Synthetic Intermediate

The predominant utility of this compound, as documented in patent filings and chemical literature, is in the synthesis of drugs for a range of therapeutic areas.

Neurological Disorders:

A significant application of this compound is in the manufacturing of Pramipexole .[1][2] This dopamine agonist is a widely prescribed medication for managing Parkinson's disease and restless legs syndrome.[1][2] The synthesis of Pramipexole relies on this compound as a critical starting material, highlighting the importance of this intermediate in the production of established neurological therapies.

Antiparasitic Agents:

The patent landscape also points to the use of this compound in the development of novel antiparasitic drugs. It serves as a reactant in the synthesis of 2-Pyrimidinecarbonitrile derivatives , which have shown potential as falcipain inhibitors for combating parasitic infections like malaria.[1][2][3]

The synthetic utility of this compound is summarized in the workflow diagram below.

G cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_application Therapeutic Applications This compound This compound Pramipexole Synthesis Pramipexole Synthesis This compound->Pramipexole Synthesis Key Intermediate 2-Pyrimidinecarbonitrile Synthesis 2-Pyrimidinecarbonitrile Synthesis This compound->2-Pyrimidinecarbonitrile Synthesis Reactant Parkinson's Disease Treatment Parkinson's Disease Treatment Pramipexole Synthesis->Parkinson's Disease Treatment Antiparasitic Agents Antiparasitic Agents 2-Pyrimidinecarbonitrile Synthesis->Antiparasitic Agents

Synthetic utility of this compound.

Broader "Acetamide Derivatives" in Patent Literature

While specific patents on this compound derivatives as the primary active molecule are not prevalent, the broader class of "acetamide derivatives" is frequently claimed in the patent literature for various therapeutic indications. These patents often describe large families of compounds with diverse structural modifications, where an acetamide moiety is a common feature.

Kinase Inhibitors for Cancer Therapy:

Numerous patents claim acetamide derivatives as inhibitors of various protein kinases, which are key targets in oncology.[4][5] These patents typically feature complex heterocyclic scaffolds attached to an acetamide group. While the N-(4-oxocyclohexyl) moiety is not a consistent feature, the acetamide linker plays a crucial role in the pharmacophore of these kinase inhibitors. A review of patent literature on checkpoint kinase inhibitors also reveals a wide array of chemical structures, some incorporating acetamide-like features, for cancer treatment.[6]

Glucokinase Activators for Metabolic Disorders:

Patent application WO2009047798A2 discloses a series of acetamide derivatives as glucokinase activators, which have potential applications in the treatment of metabolic disorders like type 2 diabetes.[7] The claimed structures are varied and do not specifically focus on the N-(4-oxocyclohexyl) core.

Central Nervous System (CNS) Active Agents:

Patents also exist for acetamide derivatives with activity on the central nervous system, intended for the treatment of neurophysical disorders.[8] These patents generally cover a broad range of chemical structures with the acetamide functional group.

Data Presentation and Experimental Protocols

To provide a framework for future research and patent applications in this area, the following tables and experimental protocols outline the type of data that would be necessary for a thorough comparative analysis.

Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Kinase XCell-based Assay (EC50, µM)
NCOA-Derivative 1Kinase A15100-fold0.5
NCOA-Derivative 2Kinase A2550-fold1.2
NCOA-Derivative 3Kinase A8200-fold0.2
Alternative 1Kinase A2080-fold0.8
Alternative 2Kinase A12150-fold0.4

Table 2: In Vitro Antiparasitic Activity (Hypothetical Data)

Compound IDParasite StrainIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
NCOA-Derivative 4P. falciparum0.1> 10> 100
NCOA-Derivative 5P. falciparum0.5> 10> 20
Alternative 3P. falciparum0.2525
Experimental Protocols (General Framework):

Should a novel series of this compound derivatives be developed, detailed experimental protocols would be essential for patent claims and scientific validation. Below are examples of key experimental methodologies.

Kinase Inhibition Assay:

  • Principle: Measurement of the enzymatic activity of a target kinase in the presence of varying concentrations of the test compound.

  • Methodology: A common method is a fluorescence-based assay using a peptide substrate and ATP. The extent of phosphorylation is quantified by measuring the fluorescence intensity. IC50 values are calculated from the dose-response curve.

  • Materials: Recombinant human kinase, specific peptide substrate, ATP, assay buffer, and a fluorescence plate reader.

Cell-Based Proliferation Assay:

  • Principle: Assessment of the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

  • Methodology: Cancer cells are seeded in 96-well plates and treated with a range of compound concentrations for a specified period (e.g., 72 hours). Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. EC50 values are then determined.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum, and the chosen viability assay reagent.

In Vitro Antiparasitic Assay:

  • Principle: Determination of the inhibitory effect of the compounds on the growth of a parasite strain.

  • Methodology: For Plasmodium falciparum, a SYBR Green I-based fluorescence assay is commonly used. Parasite cultures are treated with the compounds, and the proliferation is measured by quantifying the DNA content through fluorescence.

  • Materials: Synchronized parasite cultures, RPMI 1640 medium, human serum, SYBR Green I dye, and a fluorescence plate reader.

Conclusion and Future Outlook

The current patent landscape establishes this compound primarily as a valuable intermediate for the synthesis of established and emerging therapeutics. While the broader class of acetamide derivatives is a fertile ground for drug discovery, there appears to be a lack of focused patenting activity on novel derivatives of the this compound scaffold as the final API.

This presents a potential opportunity for researchers. The development of a novel series of this compound derivatives with potent and selective biological activity in areas such as oncology or infectious diseases could represent a patentable invention. To establish novelty and utility, it would be imperative to provide robust and comparative experimental data, as outlined in the hypothetical tables and protocols above. Future patent applications in this space would need to clearly differentiate the claimed derivatives from the existing, broader art of acetamide compounds and demonstrate unexpected and superior properties.

The logical relationship between the current state of the art and potential future developments is illustrated in the following diagram.

G cluster_current Current Patent Landscape cluster_opportunity Future Opportunity cluster_requirements Requirements for Novelty NCOA_Intermediate This compound as a Synthetic Intermediate Novel_Derivatives Novel this compound Derivatives as APIs NCOA_Intermediate->Novel_Derivatives Potential Evolution Broad_Patents Broad Patents on 'Acetamide Derivatives' Broad_Patents->Novel_Derivatives Requires Specificity Data Detailed Comparative Biological Data Novel_Derivatives->Data Protocols Clear Experimental Protocols Novel_Derivatives->Protocols Differentiation Differentiation from Broad Art Novel_Derivatives->Differentiation

References

Safety Operating Guide

Safe Disposal of N-(4-Oxocyclohexyl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-(4-Oxocyclohexyl)acetamide, a compound commonly used in synthetic chemistry. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[2][3].

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be carried out in accordance with all applicable national and local regulations. The following is a general operational plan for its safe disposal:

  • Waste Identification and Segregation:

    • Label a dedicated, chemically compatible, and sealable waste container as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • Carefully transfer any unwanted this compound, including contaminated materials (e.g., weighing paper, spatulas, gloves), into the designated hazardous waste container.

    • For spills, absorb the material with an inert absorbent such as sand or vermiculite and transfer it to the waste container[3]. Avoid generating dust.

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials[2].

    • Original containers of the chemical should be used for disposal if possible. Empty containers must be treated as hazardous waste unless properly decontaminated.

  • Disposal:

    • The collected waste must be disposed of through an approved and licensed hazardous waste disposal company[2].

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂PubChem[1]
Molecular Weight 155.19 g/mol PubChem[1]
CAS Number 27514-08-5PubChem[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in a sequential and clear manner.

DisposalWorkflow A 1. Identify Waste & Don Appropriate PPE B 2. Segregate into a Labeled, Compatible Waste Container A->B C 3. Collect Solid Waste & Contaminated Materials B->C D 4. Securely Seal Container After Each Use C->D E 5. Store in a Designated Hazardous Waste Area D->E F 6. Arrange for Pickup by Licensed Waste Disposal Service E->F G 7. Document Waste Transfer (if required) F->G

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(4-Oxocyclohexyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of N-(4-Oxocyclohexyl)acetamide (CAS No: 27514-08-5). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards before handling.

GHS Hazard Statements:

  • Causes skin irritation (H315).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective GlovesWear suitable gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
Lab CoatWear appropriate protective clothing to minimize contact with skin.[3]
Respiratory Protection RespiratorFollow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Use only in a well-ventilated area or outdoors.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid dust formation.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Disposal should be in accordance with applicable regional, national, and local laws and regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Weigh Compound Weigh Compound Don PPE->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Standard Operating Procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Oxocyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Oxocyclohexyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.